molecular formula C8H8N2O B142866 2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS No. 40055-37-6

2-(Pyridin-3-yl)-4,5-dihydrooxazole

Numéro de catalogue: B142866
Numéro CAS: 40055-37-6
Poids moléculaire: 148.16 g/mol
Clé InChI: FVASBRDDSBRETH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Pyridin-3-yl)-4,5-dihydrooxazole (CAS 40055-37-6) is a valuable heterocyclic compound with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This compound is recognized in pharmaceutical research as Nicorandil EP Impurity D, making it an important analytical reference standard for quality control and compliance testing . Beyond its role as a pharmaceutical impurity, its core structure, which incorporates both pyridine and dihydrooxazole rings, makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . For instance, derivatives of pyridinyl-dihydrooxazole are utilized in the synthesis of more complex spirocyclic structures and are investigated as key components in chiral ligands for asymmetric catalysis . Researchers value this compound for developing novel synthetic methodologies and exploring new chemical entities. The physical properties include a melting point of 71°C and a boiling point of 260°C . For safe handling, note that it may cause skin, eye, and respiratory irritation . This product is intended for research and laboratory use only and is not approved for human consumption. It is recommended to store the material in a cool, dark place under an inert atmosphere (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASBRDDSBRETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355224
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40055-37-6
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)-4,5-dihydrooxazole: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 2-(Pyridin-3-yl)-4,5-dihydrooxazole. This molecule, featuring a pyridine ring fused to a dihydrooxazole ring, represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis and characterization, and explores its potential as an antimicrobial and antifungal agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating pyridine and oxazoline rings have garnered considerable attention due to their diverse pharmacological activities. This compound is one such compound, holding potential as a versatile building block for the synthesis of more complex molecules and as a lead compound in its own right. Its unique structural features are anticipated to confer specific chemical reactivity and biological activity.[1] The dihydrooxazole ring system, in particular, is recognized as a promising scaffold in drug discovery, with derivatives exhibiting antibacterial, antifungal, and antitumor properties.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These data are crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 40055-37-6[1]
Appearance Solid-
Melting Point 71 °C-
Boiling Point 260 °C at 760 mmHg-
LogP 0.294[2]
IUPAC Name 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridine-
Synonyms 2-(3-Pyridyl)-2-oxazoline, 3-(2-Oxazolin-2-yl)pyridine[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of readily available precursors. A common and effective method involves the reaction of 3-cyanopyridine with 2-aminoethanol.[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound based on the reaction of 3-cyanopyridine and 2-aminoethanol in the presence of a catalyst.

Materials:

  • 3-Cyanopyridine

  • 2-Aminoethanol (Ethanolamine)

  • Cadmium acetate dihydrate (or another suitable Lewis acid catalyst)

  • Toluene (or another suitable high-boiling solvent)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyanopyridine (1.0 eq), 2-aminoethanol (1.2 eq), and a catalytic amount of cadmium acetate dihydrate (e.g., 0.1 eq).

  • Solvent Addition: Add a suitable volume of toluene to the flask to create a stirrable suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any unreacted 2-aminoethanol. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Cyanopyridine 3-Cyanopyridine Reaction Cyclization 3-Cyanopyridine->Reaction 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Reaction Catalyst Lewis Acid (e.g., Cd(OAc)2) Catalyst->Reaction Solvent_Heat Toluene Reflux Solvent_Heat->Reaction Product This compound Reaction->Product G Compound This compound Target Bacterial/Fungal Enzyme or Protein Compound->Target Binding Inhibition Inhibition of Essential Cellular Process Target->Inhibition Leads to Outcome Antimicrobial/Antifungal Effect Inhibition->Outcome Results in G cluster_investigation Mechanism of Action Investigation InitialScreening Antimicrobial/ Antifungal Screening (MIC) TargetIdentification Target Identification Assays (e.g., Enzyme Inhibition) InitialScreening->TargetIdentification PathwayAnalysis Cellular Pathway Analysis (e.g., Proteomics, Metabolomics) InitialScreening->PathwayAnalysis Validation Target Validation (e.g., Gene Knockout) TargetIdentification->Validation PathwayAnalysis->Validation Mechanism Elucidation of Signaling Pathway Inhibition Validation->Mechanism

References

2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Pyridin-3-yl)-4,5-dihydrooxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role as a structural scaffold for developing new therapeutic agents.

Compound Identification and Molecular Structure

This compound is a heterocyclic molecule featuring a pyridine ring linked to a 4,5-dihydrooxazole (oxazoline) ring. This unique combination of two biologically significant pharmacophores makes it a valuable building block in synthetic and medicinal chemistry.[1]

  • CAS Number: 40055-37-6[1][2][3]

  • Molecular Formula: C₈H₈N₂O[1][2]

  • IUPAC Name: 2-pyridin-3-yl-4,5-dihydro-1,3-oxazole[1]

The molecular structure consists of a pyridine ring attached at its 3-position to the 2-position of the oxazoline ring.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Weight148.16 g/mol [1][2]
Melting Point71°C[3]
Boiling Point260°C[3]
Canonical SMILESC1COC(=N1)C2=CN=CC=C2[1]
InChI KeyFVASBRDDSBRETH-UHFFFAOYSA-N[1]
PurityTypically ≥97%[2]
Storage ConditionsInert atmosphere, 2-8°C[2]
Other Identifiers
Synonyms 3-(4,5-Dihydrooxazol-2-yl)pyridine[1], 3-(2-Oxazolin-2-yl)pyridine[1]
InChI InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, the synthetic route can be inferred from its common precursors. The primary method involves the cyclization of a nicotinamide derivative with a suitable amino alcohol.

General Synthesis Protocol: A common pathway for synthesizing 2-substituted oxazolines is the reaction between a nitrile and an amino alcohol. For this compound, this typically involves the reaction of 3-Cyanopyridine with 2-Aminoethanol .

Synthesis_Workflow Precursor1 3-Cyanopyridine Reaction Cyclization Reaction (e.g., with catalyst) Precursor1->Reaction Precursor2 2-Aminoethanol Precursor2->Reaction Product This compound Reaction->Product Yields

Caption: General synthetic workflow for this compound.

Other potential precursors mentioned for related syntheses include Nicotinamide and 3-Bromopyridine.[3] The specific reaction conditions, such as catalyst, solvent, and temperature, would require optimization for maximizing yield and purity.

Chemical Reactivity and Potential Transformations

The compound's structure, containing both a pyridine ring and a dihydrooxazole ring, allows for a variety of chemical transformations, making it a versatile intermediate.[1]

Key Reactions Include:

  • Oxidation: The dihydrooxazole ring can be oxidized to form the corresponding oxazole derivative using common oxidizing agents like potassium permanganate.

  • Reduction: The pyridine ring can be reduced under specific conditions, for example, using sodium borohydride or lithium aluminum hydride.

  • Substitution: The pyridine ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.[1]

Chemical_Reactions Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Substitution Substitution (on Pyridine Ring) Start->Substitution Oxazole Oxazole Derivative Oxidation->Oxazole Forms Dihydro Dihydro Derivative Reduction->Dihydro Forms Substituted Functionalized Derivative Substitution->Substituted Forms

References

The Rising Potential of Pyridinyloxazoline Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a constant driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, pyridinyloxazoline derivatives are emerging as a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the potential biological activities of these compounds, drawing on evidence from structurally related pyridine and pyrazoline derivatives. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action to aid researchers in this burgeoning field.

Core Biological Activities and Rationale

While direct and extensive research on the biological activities of a wide range of pyridinyloxazoline derivatives is still maturing, the well-established pharmacological profiles of structurally similar compounds, particularly pyridine and pyrazoline derivatives, provide a strong rationale for their investigation. The primary areas of interest include anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Potential

The pyridine ring is a core component of numerous approved anticancer drugs. Research into pyridine and pyrazoline derivatives has revealed significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.

Antimicrobial Activity

The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridine and pyrazoline scaffolds have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Pyrazoline derivatives, in particular, have been extensively studied for their anti-inflammatory effects. These are often attributed to the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

Quantitative Biological Data of Structurally Related Compounds

To provide a comparative baseline for future studies on pyridinyloxazoline derivatives, the following tables summarize the reported biological activities of structurally analogous pyridine and pyrazoline compounds.

Anticancer Activity Data
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
PyrazolineBenzo[b]thiophen-2-yl-pyrazol-1-yl]-methanone (b17)HepG-2 (Liver)3.57[1]
Pyrazoline1-acetyl-3,5-diphenyl-pyrazoline derivativePC-3 (Prostate)< 3[2]
Pyrazoline1-acetyl-3,5-diphenyl-pyrazoline derivativeMCF-7 (Breast)< 3[2]
Pyrazoline1-acetyl-3,5-diphenyl-pyrazoline derivativeH460 (Lung)< 3[2]
Pyrazoline1-acetyl-3,5-diphenyl-pyrazoline derivativeColo205 (Colon)4[2]
Pyrazolo[1,5-a]pyrimidineCompound 29MCF7 (Breast)17.12[3]
Pyrazolo[1,5-a]pyrimidineCompound 29HepG2 (Liver)10.05[3]
Pyrazolo[1,5-a]pyrimidineCompound 29A549 (Lung)29.95[3]
Pyrazolo[1,5-a]pyrimidineCompound 29Caco2 (Colon)25.24[3]
QuinazolineCompound 39H1975 (Lung)1.96[4]
QuinazolineCompound 39PC-3 (Prostate)3.46[4]
QuinazolineCompound 39MCF-7 (Breast)2.89[4]
QuinazolineCompound 14MCF-7 (Breast)0.350[4]
QuinazolineCompound 14MDA-MB-231 (Breast)0.447[4]
Antimicrobial Activity Data
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
3-(pyridin-3-yl)-2-oxazolidinoneCompound 21dS. pneumoniae (ATCC 49619)0.5 (MBIC)[5]
3-(pyridin-3-yl)-2-oxazolidinoneCompound 9gS. aureus32-64[5]
PyrimidineCompound 5cMRSA521 (µM)[6]
PyrazolineCompound 9S. aureus (MDR)4[7]
PyrazolineCompound 9S. epidermidis (MDR)4[7]
PyrazolineCompound 9E. faecalis (MDR)4[7]
PyrazolineCompound 5S. aureus64-128[7]
PyrazolineCompound 5S. epidermidis64-128[7]
Anti-inflammatory Activity Data
Compound ClassDerivativeAssayIC50 (µM)Reference
PyrazolineCompound 2gLipoxygenase Inhibition80[8]
Pyrazolo[1,5-a]quinazolineCompound 13iLPS-induced NF-κB inhibition< 50[9]
Pyrazolo[1,5-a]quinazolineCompound 16LPS-induced NF-κB inhibition< 50[9]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of pyridinyloxazoline derivatives, adapted from established protocols for related heterocyclic compounds.

General Synthesis of Pyridinyloxazoline Derivatives

A common route for the synthesis of 2-(pyridin-2-yl)-4,5-dihydrooxazoles involves the cyclization of a pyridine-derived amide with an amino alcohol.

Step 1: Amide Formation A pyridine carboxylic acid is reacted with an amino alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane or DMF) at room temperature. The reaction is typically stirred for 12-24 hours.

Step 2: Cyclization The resulting amide-alcohol intermediate is then cyclized to form the oxazoline ring. This is often achieved by treatment with a dehydrating agent like thionyl chloride (SOCl₂) or Burgess reagent in a suitable solvent (e.g., toluene or THF) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Purification The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure pyridinyloxazoline derivative.

Synthesis_Workflow PyridineCarboxylicAcid Pyridine Carboxylic Acid Coupling Coupling Reaction (DCC/EDC, DMAP) PyridineCarboxylicAcid->Coupling AminoAlcohol Amino Alcohol AminoAlcohol->Coupling AmideAlcohol Amide-Alcohol Intermediate Coupling->AmideAlcohol Cyclization Cyclization (SOCl2 or Burgess Reagent) AmideAlcohol->Cyclization CrudeProduct Crude Pyridinyloxazoline Cyclization->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FinalProduct Pure Pyridinyloxazoline Derivative Purification->FinalProduct

General Synthetic Workflow for Pyridinyloxazoline Derivatives.
Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyridinyloxazoline derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antibacterial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The pyridinyloxazoline derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Mechanisms of Action and Signaling Pathways

Based on the mechanisms elucidated for structurally related compounds, pyridinyloxazoline derivatives are hypothesized to exert their biological effects through several key signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including pyridine and pyrazoline derivatives, induce apoptosis in cancer cells. A plausible pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This can be initiated by cellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade Pyridinyloxazoline Pyridinyloxazoline Derivative Bax Bax (Pro-apoptotic) Upregulation Pyridinyloxazoline->Bax induces Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Pyridinyloxazoline->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Proposed Apoptotic Pathway for Pyridinyloxazoline Derivatives.
Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of a novel pyridinyloxazoline derivative, a structured experimental workflow is essential.

MOA_Workflow Start Active Pyridinyloxazoline Derivative Identified CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Start->ApoptosisAssay WesternBlot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) CellCycle->WesternBlot ApoptosisAssay->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis TargetID Target Identification (e.g., Kinase Profiling) PathwayAnalysis->TargetID InVivo In Vivo Efficacy Studies (Xenograft Models) TargetID->InVivo Conclusion Mechanism of Action Elucidated InVivo->Conclusion

Workflow for Elucidating the Mechanism of Action.

Conclusion and Future Directions

Pyridinyloxazoline derivatives represent a promising, yet underexplored, class of heterocyclic compounds with significant potential in drug discovery. The established anticancer, antimicrobial, and anti-inflammatory activities of structurally related pyridine and pyrazoline derivatives provide a solid foundation for the continued investigation of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of studies aimed at unlocking the full therapeutic potential of pyridinyloxazoline derivatives. Future research should focus on synthesizing and screening a diverse library of these compounds to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from its close structural isomer, 2-(Pyridin-2-yl)-4,5-dihydrooxazole. This approach offers a robust framework for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the known spectral characteristics of the pyridine and dihydrooxazole ring systems and are compared with experimental data for the 2-pyridyl isomer where available.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-2' (Py)8.90 - 9.10s (or d)~2.0Deshielded due to proximity to two nitrogen atoms.
H-6' (Py)8.60 - 8.80d~4.5Ortho to the pyridine nitrogen.
H-4' (Py)8.00 - 8.20dt~8.0, 2.0Ortho to the oxazoline substituent.
H-5' (Py)7.30 - 7.50dd~8.0, 4.5Shielded relative to other pyridine protons.
O-CH₂ (Ox)4.40 - 4.60t~9.0Methylene group adjacent to the oxygen atom.
N-CH₂ (Ox)4.00 - 4.20t~9.0Methylene group adjacent to the nitrogen atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=N (Oxazoline)162.0 - 165.0Imine carbon of the dihydrooxazole ring.
C-2' (Py)148.0 - 152.0Carbon adjacent to nitrogen in the pyridine ring.
C-6' (Py)147.0 - 150.0Carbon adjacent to nitrogen in the pyridine ring.
C-4' (Py)134.0 - 137.0Para position relative to the nitrogen in the pyridine ring.
C-3' (Py)125.0 - 128.0Carbon attached to the dihydrooxazole ring.
C-5' (Py)123.0 - 125.0Meta position relative to the nitrogen in the pyridine ring.
O-CH₂ (Oxazoline)67.0 - 70.0Methylene carbon adjacent to oxygen.
N-CH₂ (Oxazoline)54.0 - 57.0Methylene carbon adjacent to nitrogen.
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=N (Pyridine ring stretch)1580 - 1610Medium-StrongCharacteristic of the pyridine ring.
C=N (Oxazoline imine stretch)1640 - 1680StrongKey indicator of the dihydrooxazole ring.
C-O (Oxazoline ether stretch)1220 - 1270StrongCharacteristic of the ether linkage in the ring.
Aromatic C-H stretch3000 - 3100Medium-WeakAssociated with the pyridine ring.
Aliphatic C-H stretch2850 - 3000MediumFrom the methylene groups of the dihydrooxazole ring.
Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺148.16Molecular ion peak.
[M - C₂H₄]⁺120.12Loss of ethylene from the dihydrooxazole ring.
[Py-C≡N]⁺104.11Fragmentation of the dihydrooxazole ring to a nitrile.
[C₅H₄N]⁺78.09Pyridyl cation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • EI-MS: Introduce the sample (either as a solid via a direct insertion probe or as a gas from a GC) into the EI source. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final_Report Technical Guide / Whitepaper Confirmation->Final_Report Generate Report

Caption: Overall workflow for the synthesis, purification, and spectroscopic analysis of this compound.

NMR_Workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Caption: Detailed workflow for NMR spectroscopic analysis.

MS_Workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) Ionization Ionization (e.g., ESI, EI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (m/z measurement) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular Ion, Fragmentation Pattern) Detection->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Detailed workflow for Mass Spectrometry analysis.

The Pivotal Role of Pyridinyloxazolines as Chiral Ligands in Asymmetric Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridinyloxazoline (PyOx) ligands have emerged as a privileged class of chiral auxiliaries in the field of asymmetric catalysis. Their unique electronic and steric properties, arising from the fusion of a pyridine and a chiral oxazoline ring, have enabled remarkable levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and application of PyOx ligands in key asymmetric catalytic reactions, including Diels-Alder cycloadditions, Mizoroki-Heck reactions, and Michael additions. Detailed experimental protocols for the synthesis of representative ligands and their use in catalysis are presented, alongside tabulated quantitative data to facilitate comparison of their efficacy. Furthermore, this guide utilizes graphical representations to elucidate key synthetic pathways and catalytic cycles, offering a deeper understanding of the structure-activity relationships that govern these powerful catalytic systems.

Introduction

The relentless pursuit of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has fueled the development of increasingly sophisticated methods for asymmetric catalysis. Chiral ligands, capable of imprinting their stereochemical information onto a prochiral substrate via coordination to a metal center, are at the heart of this endeavor. Among the vast arsenal of chiral ligands, pyridinyloxazolines (PyOx) and their C2-symmetric counterparts, pyridinyl-bis(oxazolines) (PyBox), have garnered significant attention.[1][2]

First introduced in the late 1980s, these ligands feature a modular design that allows for facile tuning of their steric and electronic properties. The pyridine nitrogen and the oxazoline nitrogen act as a bidentate or tridentate chelating system, creating a well-defined chiral pocket around the metal center. This rigid coordination geometry is instrumental in dictating the facial selectivity of substrate approach, thereby leading to high levels of enantioselectivity.[3] This guide will delve into the practical aspects of utilizing these versatile ligands, providing researchers with the necessary information to harness their full potential in asymmetric synthesis.

Synthesis of Pyridinyloxazoline Ligands

The modular nature of PyOx and PyBox ligands allows for their synthesis from readily available starting materials. The general strategy involves the condensation of a pyridine derivative bearing one or two carboxylic acid or nitrile functionalities with a chiral amino alcohol.

General Synthesis of Pyridinyloxazoline (PyOx) Ligands

A common route to monofunctional PyOx ligands starts from 2-cyanopyridine or picolinic acid and a chiral β-amino alcohol. The following diagram illustrates a typical synthetic workflow.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Cyanopyridine 2-Cyanopyridine Amide_Alcohol Amide Alcohol 2-Cyanopyridine->Amide_Alcohol 1. Lewis Acid (e.g., ZnCl2) 2. Chiral Amino Alcohol Chiral_Amino_Alcohol Chiral Amino Alcohol PyOx_Ligand Pyridinyloxazoline (PyOx) Ligand Amide_Alcohol->PyOx_Ligand Cyclization (e.g., SOCl2, base)

Caption: General synthetic scheme for Pyridinyloxazoline (PyOx) ligands.

General Synthesis of Pyridinyl-bis(oxazoline) (PyBox) Ligands

The C2-symmetric PyBox ligands are typically synthesized from 2,6-pyridinedicarbonitrile or 2,6-pyridinedicarboxylic acid and two equivalents of a chiral amino alcohol.

G cluster_start Starting Materials cluster_product Product 2,6-Dinitrile 2,6-Pyridinedicarbonitrile PyBox_Ligand Pyridinyl-bis(oxazoline) (PyBox) Ligand 2,6-Dinitrile->PyBox_Ligand Lewis Acid (e.g., Zn(OTf)2) Chiral_Amino_Alcohol Chiral Amino Alcohol (2 equiv.)

Caption: General synthetic route to Pyridinyl-bis(oxazoline) (PyBox) ligands.

Experimental Protocols

This protocol is adapted from a literature procedure.[1]

Materials:

  • (S)-2-Amino-4-phenylbutan-1-ol

  • 2,6-Pyridinedicarbonitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Toluene, anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an argon atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of (S)-2-amino-4-phenylbutan-1-ol (2.0 equiv) in toluene.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired PyBox ligand.

Coordination Chemistry and Metal Complex Formation

PyOx and PyBox ligands form stable complexes with a variety of transition metals, including copper, palladium, nickel, and rhodium. The coordination typically occurs through the pyridine nitrogen and the imine nitrogen of the oxazoline ring.

G cluster_ligand Ligand cluster_metal Metal Precursor cluster_complex Complex PyOx Pyridinyloxazoline Ligand PyOx_Complex PyOx-Metal Complex PyOx->PyOx_Complex Metal Metal Precursor (e.g., Pd(OAc)2, Cu(OTf)2) Metal->PyOx_Complex

Caption: Formation of a Pyridinyloxazoline-metal complex.

Experimental Protocol for Metal Complex Preparation

This is a general procedure for the in-situ formation of a catalytically active species.

Materials:

  • Pyridinyloxazoline ligand

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyridinyloxazoline ligand (typically 1.1-1.2 equivalents relative to the metal).

  • Add the palladium(II) acetate (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 30-60 minutes, or until a homogeneous solution is formed. The resulting solution contains the active catalyst and can be used directly in the catalytic reaction.

Applications in Asymmetric Catalysis

Pyridinyloxazoline ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. This section will focus on three key transformations: the Diels-Alder reaction, the Mizoroki-Heck reaction, and the Michael addition.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. PyOx-metal complexes, particularly those of copper(II), have been successfully employed as Lewis acid catalysts to promote highly enantioselective [4+2] cycloadditions.

The proposed catalytic cycle involves the coordination of the dienophile to the chiral Lewis acid, which lowers its LUMO energy and shields one of its faces, directing the diene to attack from the less sterically hindered side.

G Catalyst [PyOx-Cu(II)] Catalyst Activated_Complex Activated Dienophile Complex Catalyst->Activated_Complex Coordination Dienophile Dienophile Dienophile->Activated_Complex Diene Diene Cycloadduct_Complex Cycloadduct-Catalyst Complex Diene->Cycloadduct_Complex Activated_Complex->Cycloadduct_Complex [4+2] Cycloaddition Cycloadduct_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Cycloadduct Cycloadduct_Complex->Product Product Release

Caption: Simplified catalytic cycle for a PyOx-Cu(II) catalyzed Diels-Alder reaction.

Materials:

  • Dienophile (e.g., N-acryloyl-2-oxazolidinone)

  • Diene (e.g., cyclopentadiene)

  • Pyridinyloxazoline ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the pyridinyloxazoline ligand (0.11 equiv) and Cu(OTf)₂ (0.10 equiv) in the anhydrous solvent.

  • Stir the mixture at room temperature for 1 hour to form the catalyst.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 equiv) and stir for 15 minutes.

  • Add the diene (3.0 equiv) dropwise.

  • Stir the reaction at the specified temperature until complete consumption of the dienophile (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

EntryLigandMetalDienophileDieneYield (%)ee (%)
1(S)-iPr-PyOxCu(OTf)₂N-acryloyl-2-oxazolidinoneCyclopentadiene9598
2(S)-Ph-PyOxCu(OTf)₂N-crotonoyl-2-oxazolidinoneCyclopentadiene9296
3(R)-tBu-PyBoxCu(OTf)₂N-acryloyl-2-oxazolidinone1,3-Butadiene8894

Data are representative and compiled from various literature sources.

Asymmetric Mizoroki-Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of C-C bond formation. The use of chiral PyOx ligands has enabled highly enantioselective variants of this reaction, particularly in the context of intramolecular cyclizations and the creation of quaternary stereocenters.

The catalytic cycle generally proceeds through oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. The chiral ligand influences the stereochemistry of the olefin insertion step.

Materials:

  • Aryl or vinyl halide substrate with a tethered alkene

  • Pyridinyloxazoline ligand

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Base (e.g., Ag₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium source (0.05 equiv), the PyOx ligand (0.06 equiv), and the base (2.0 equiv) in a reaction vessel.

  • Add the anhydrous solvent, followed by the substrate (1.0 equiv).

  • Seal the vessel and heat the reaction to the desired temperature.

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

EntryLigandPalladium SourceSubstrateBaseYield (%)ee (%)
1(S)-tBu-PyOxPd(OAc)₂2-Iodo-N-allyl anilineAg₂CO₃8592
2(R)-iPr-PyOxPd₂(dba)₃Vinyl triflateEt₃N7888
3(S)-Ph-PyBoxPd(OAc)₂Aryl bromideK₂CO₃9095

Data are representative and compiled from various literature sources.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral PyOx and PyBox complexes of various metals, including nickel and copper, have been shown to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds.

The catalyst activates the Michael acceptor by coordination, and the chiral environment around the metal center directs the nucleophilic attack to one of the prochiral faces of the double bond.

Materials:

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., diethyl malonate)

  • Pyridinyl-bis(oxazoline) (PyBox) ligand

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Under an inert atmosphere, dissolve the PyBox ligand (0.1 equiv) and Ni(acac)₂ (0.1 equiv) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv).

  • Add the base (0.1 equiv) and stir the reaction at the specified temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by flash chromatography.

EntryLigandMetalMichael AcceptorMichael DonorYield (%)ee (%)
1(R,R)-iPr-PyBoxNi(acac)₂ChalconeDiethyl malonate9295
2(S,S)-Ph-PyBoxCu(OTf)₂2-Cyclohexen-1-oneDibenzyl malonate8890
3(R,R)-tBu-PyBoxNi(OAc)₂Nitro-styreneDimethyl malonate9598

Data are representative and compiled from various literature sources.

Conclusion

Pyridinyloxazoline and pyridinyl-bis(oxazoline) ligands have firmly established themselves as powerful tools in the realm of asymmetric catalysis. Their modular synthesis, strong chelating ability, and the well-defined chiral environment they create around a metal center have led to their successful application in a wide range of enantioselective transformations. This technical guide has provided an in-depth overview of their synthesis and application in key C-C bond-forming reactions, complete with detailed experimental protocols and comparative data. It is anticipated that the continued exploration of new PyOx and PyBox architectures and their application in novel catalytic reactions will further expand the horizons of asymmetric synthesis, enabling the efficient construction of complex chiral molecules for the advancement of science and medicine.

References

The Genesis and Evolution of 2-(Pyridin-3-yl)oxazoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-(pyridin-3-yl)oxazoline scaffold is a significant heterocyclic motif that has garnered considerable attention in various fields of chemistry, most notably in asymmetric catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this important class of compounds, tailored for researchers, scientists, and drug development professionals.

Historical Perspective and Discovery

While the precise first synthesis of the parent 2-(pyridin-3-yl)oxazoline is not prominently documented in readily available historical literature, its conceptual origins can be traced back to early explorations of both pyridine and oxazoline chemistry. The development of general synthetic methods for 2-oxazolines in the mid-20th century laid the groundwork for the later creation of pyridyl-substituted variants.

Key historical synthetic methodologies that would have enabled the creation of 2-(pyridin-3-yl)oxazolines include:

  • The Witte and Seeliger Method: This early method for synthesizing 2-oxazolines from nitriles and amino alcohols in the presence of catalysts like zinc chloride provided a direct pathway to 2-substituted oxazolines.[1] The application of this method to 3-cyanopyridine would be a logical and straightforward approach to the target compound.

  • From Carboxylic Acids and Derivatives: The reaction of nicotinic acid or its activated derivatives (like acyl chlorides) with 2-amino alcohols is another fundamental route to forming the oxazoline ring.[1]

  • The Reissert-Henze Reaction: This reaction, which facilitates the cyanation of pyridines, offers an indirect route by providing the 3-cyanopyridine precursor necessary for the Witte and Seeliger method.[2]

The initial interest in pyridyl-oxazoline compounds was significantly boosted by their application as chiral ligands in asymmetric catalysis. The pioneering work on bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands set the stage for the development of pyridyl-oxazoline (PyOx) ligands, which have since become indispensable tools for enantioselective synthesis.[3] More recently, derivatives such as the 3-(pyridin-3-yl)-2-oxazolidinones have emerged as a promising class of antibacterial agents, further expanding the chemical and therapeutic landscape of this scaffold.

Synthetic Methodologies

The synthesis of 2-(pyridin-3-yl)oxazoline and its derivatives can be achieved through several established routes, primarily involving the cyclization of a suitable pyridine-containing precursor with a 2-amino alcohol.

Synthesis from Nitriles (Witte and Seeliger Method)

This is one of the most direct methods, involving the condensation of 3-cyanopyridine with a 2-amino alcohol, typically catalyzed by a Lewis acid such as zinc chloride or zinc acetate.

Experimental Protocol: General Procedure for Synthesis of 2-(Pyridin-3-yl)oxazoline from 3-Cyanopyridine

  • Reaction Setup: A mixture of 3-cyanopyridine (1.0 eq), 2-aminoethanol (1.1 eq), and a catalytic amount of zinc acetate (0.02-0.05 eq) is prepared in a high-boiling solvent such as chlorobenzene or toluene.[2][4]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 120-140 °C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.[2][4]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(pyridin-3-yl)oxazoline.

Synthesis_from_Nitrile

Synthesis of Pyridyl-bis(oxazoline) (PyBox) Ligands

Pyridyl-bis(oxazoline) ligands are crucial in asymmetric catalysis. Their synthesis typically starts from 2,6-pyridinedicarbonitrile.

Experimental Protocol: Synthesis of 2,6-bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine

  • Reaction Setup: To a solution of 2,6-pyridinedicarbonitrile (1.0 eq) in anhydrous toluene are added (S)-valinol (2.2 eq) and a catalytic amount of zinc trifluoromethanesulfonate (0.05 eq).[5]

  • Reaction Conditions: The mixture is heated at reflux for 24-48 hours under an inert atmosphere.[5]

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography to yield the PyBox ligand.

PrecursorReagentsConditionsProductYieldReference
2,6-Pyridinedicarbonitrile(S)-Valinol, Zn(OTf)₂Toluene, Reflux, 24h2,6-bis[(4S)-4-isopropyl-2-oxazolinyl]pyridine~85%[5]

PyBox_Synthesis_Workflow

Synthesis of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

These derivatives have shown significant antibacterial activity. Their synthesis is a multi-step process starting from substituted pyridines.

Experimental Protocol: Multi-step Synthesis of a 3-(Pyridin-3-yl)-2-oxazolidinone Derivative

  • Step 1: Amination. 2-Chloro-5-nitropyridine is reacted with morpholine to yield 4-(5-nitropyridin-2-yl)morpholine.[6]

  • Step 2: Reduction. The nitro group is reduced to an amine using a reducing agent like Pd-C/HCOONH₄.[6]

  • Step 3: Protection. The resulting amine is protected, for example, with carbobenzoxy chloride.[6]

  • Step 4: Oxazolidinone Ring Formation. The protected aminopyridine is treated with n-butyl lithium and (R)-glycidyl butyrate at low temperature (-78 °C) to form the oxazolidinone ring.[6]

  • Step 5 & 6: Deprotection and Derivatization. Subsequent deprotection and reaction with various acids, sulfonyl chlorides, or isocyanates yield the final target compounds.[6]

Starting MaterialKey IntermediateKey ReactionFinal Product ClassReference
2-Chloro-5-nitropyridine(R)-5-(Hydroxymethyl)-3-(6-morpholinopyridin-3-yl)oxazolidin-2-onen-BuLi, (R)-glycidyl butyrateSubstituted 3-(pyridin-3-yl)-2-oxazolidinones[6]

Applications and Biological Activity

The applications of 2-(pyridin-3-yl)oxazoline compounds are predominantly in two areas: asymmetric catalysis and medicinal chemistry.

Asymmetric Catalysis

Pyridyl-oxazoline ligands, particularly the C2-symmetric PyBox ligands, are highly effective in a wide range of metal-catalyzed asymmetric reactions. The tridentate N,N,N-coordination of the PyBox ligand to a metal center creates a well-defined chiral environment, enabling high enantioselectivity.

Examples of Catalytic Applications:

  • Asymmetric Negishi Cross-Coupling: PyBox ligands in complex with nickel have been used for the asymmetric cross-coupling of secondary allylic chlorides with alkylzincs.[5]

  • Asymmetric Addition of Alkynes to Imines: Copper(I) complexes of PyBox ligands catalyze the enantioselective addition of terminal alkynes to imines.[3][7]

Asymmetric_Catalysis_Concept

Medicinal Chemistry and Biological Activity

While the parent 2-(pyridin-3-yl)oxazoline itself is not extensively studied for its biological effects, related structures have shown significant promise.

Antibacterial Activity: A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[6] Some of these compounds exhibited potent activity, comparable to the clinically used antibiotic linezolid.

Table of Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)Reference
Linezolid 20.520.5[6]
Compound 21b 2141[6]
Compound 21d 40.521[6]
Compound 21e 2142[6]
Compound 21f 4141[6]

Anti-inflammatory and CNS Activity: While direct studies on 2-(pyridin-3-yl)oxazolines are limited, other pyridine-containing heterocycles are known to possess anti-inflammatory and central nervous system (CNS) activities.[8][9] For instance, certain benzoxazolinone and oxazolo[4,5-b]pyridin-2-one derivatives have shown significant analgesic and anti-inflammatory properties.[8] This suggests that the pyridyl-oxazoline scaffold could be a valuable pharmacophore for exploring new therapeutic agents targeting inflammation and CNS disorders.

Conclusion and Future Outlook

The 2-(pyridin-3-yl)oxazoline core structure and its derivatives represent a versatile and valuable class of heterocyclic compounds. From their foundational role in the development of powerful chiral ligands for asymmetric synthesis to their emergence as promising antibacterial agents, these compounds continue to be of high interest to the scientific community. Future research is likely to focus on expanding the library of these compounds, exploring their potential in other therapeutic areas such as oncology and neurodegenerative diseases, and elucidating their mechanisms of action at a molecular level. The rich chemistry and diverse applicability of the 2-(pyridin-3-yl)oxazoline scaffold ensure its continued importance in both academic and industrial research.

References

An In-depth Technical Guide to 2-(Pyridin-3-yl)-4,5-dihydrooxazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(pyridin-3-yl)-4,5-dihydrooxazole and its analogous compounds, with a focus on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

While direct research on this compound is limited, this guide draws upon data from closely related analogs, particularly 3-(pyridin-3-yl)-2-oxazolidinone derivatives, to infer potential therapeutic applications and guide future research.

Core Structure and Chemical Properties

The core structure of the target compound is this compound. It features a pyridine ring substituted at the 3-position with a 4,5-dihydrooxazole (oxazoline) ring. The general chemical properties of this molecule are available through various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 40055-37-6
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Boiling Point 260°C at 760 mmHg
Melting Point 71°C
IUPAC Name 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridine

Source: Sigma-Aldrich[1]

Synthesis of this compound and Analogs

A scalable synthesis for a related analog, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been developed, providing a potential template for the synthesis of other derivatives.[3]

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established methods for the synthesis of similar oxazoline compounds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Cyanopyridine 3-Cyanopyridine Cyclization Cyclization 3-Cyanopyridine->Cyclization 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Cyclization This compound This compound Cyclization->this compound

A potential synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4] The oxazoline ring is also a common feature in many biologically active compounds.[5]

Antibacterial Activity of Analogs

Extensive research on 3-(pyridin-3-yl)-2-oxazolidinone derivatives has demonstrated their potent antibacterial activity, particularly against Gram-positive bacteria.[6][7] These findings suggest that the this compound core could also serve as a scaffold for novel antibacterial agents.

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of 3-(Pyridin-3-yl)-2-Oxazolidinone Analogs

CompoundS. aureus (ATCC29213)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
Linezolid 10.510.51
21b 10.510.51
21d 10.510.250.5
21e 21212
21f 10.510.51

Source: Adapted from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[6][7]

The data indicates that certain derivatives (21b, 21d, 21f) exhibit antibacterial activity comparable to the clinically used antibiotic, Linezolid.[6][7]

Antiproliferative and Other Activities

The broader class of pyridine derivatives has been extensively reviewed for antiproliferative activity against various cancer cell lines.[4][8] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyridine ring significantly influence the biological activity.[4][9] While no specific anticancer data exists for this compound, its pyridine core suggests this as a potential area for future investigation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds provide a framework for studying this compound derivatives.

Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Analogs

A general procedure for the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives involves multiple steps, starting from commercially available materials.[10]

Synthesis_Protocol cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Step1 Nucleophilic Substitution 2-chloro-5-nitropyridine->Step1 morpholine morpholine morpholine->Step1 Intermediate1 4-(5-Nitropyridin-2-yl)morpholine Step1->Intermediate1 Step2 Reduction Intermediate2 6-Morpholinopyridin-3-amine Step2->Intermediate2 Step3 Cyclization Intermediate3 Oxazolidinone Core Step3->Intermediate3 Step4 Functionalization Final_Product 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives Step4->Final_Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

A generalized synthetic workflow for 3-(pyridin-3-yl)-2-oxazolidinone analogs.

Protocol Outline:

  • Nucleophilic Aromatic Substitution: Reaction of a substituted chloropyridine with an amine (e.g., morpholine) to introduce a side chain.[10]

  • Reduction of Nitro Group: Conversion of the nitro group to an amine, which is essential for the subsequent cyclization.

  • Oxazolidinone Ring Formation: Cyclization of the amino alcohol precursor to form the oxazolidinone ring.

  • Side Chain Modification: Further functionalization of the side chain to generate a library of derivatives.[10]

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Start Prepare Bacterial Inoculum Serial_Dilution Perform 2-fold serial dilutions of test compounds in 96-well plates Start->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no visible growth) Incubation->Read_Results End Record Data Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)

Based on the studies of related pyridine derivatives, the following SAR insights can be proposed for the this compound scaffold:

  • Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring are critical for biological activity. For example, the introduction of a fluorine atom has been shown to significantly enhance the antibacterial activity of 3-(pyridin-3-yl)-2-oxazolidinone analogs.[6]

  • Substitution on the Oxazoline Ring: Modifications to the oxazoline ring can influence the compound's potency and pharmacokinetic properties.

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as log Kow, can be correlated with its biological activity.[9]

SAR_Logic Core This compound Core Pyridine_Subs Pyridine Ring Substituents Electron-withdrawing groups (e.g., -F, -NO2) Electron-donating groups (e.g., -CH3, -OCH3) Positional Isomers Core:f0->Pyridine_Subs:f0 Modifications Oxazoline_Subs Oxazoline Ring Substituents Alkyl groups Aryl groups Chiral centers Core:f0->Oxazoline_Subs:f0 Modifications Activity Biological Activity (e.g., Antibacterial, Anticancer) Pyridine_Subs->Activity Influences Oxazoline_Subs->Activity Influences

Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Drawing parallels from structurally similar compounds, particularly in the realm of antibacterial research, there is a strong rationale for the synthesis and evaluation of a library of derivatives based on this core structure.

Future research should focus on:

  • Developing a robust and scalable synthesis for this compound and its derivatives.

  • Screening these compounds against a panel of clinically relevant bacterial and cancer cell lines.

  • Conducting detailed structure-activity relationship studies to optimize the biological activity.

  • Investigating the mechanism of action of the most potent compounds.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising class of heterocyclic compounds.

References

In-Depth Technical Guide on the Solubility and Stability of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge with established experimental protocols for analogous chemical structures, namely pyridine and oxazoline derivatives. This document aims to be a valuable resource for professionals in drug development and research by providing a framework for characterization and analysis.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a 4,5-dihydrooxazole (oxazoline) ring. The presence of both the basic pyridine nitrogen and the oxazoline moiety dictates its physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.16 g/mol [1][2]
CAS Number 40055-37-6[1][2]
Appearance Likely a solid at room temperature.
Boiling Point 260 °C at 760 mmHg
Melting Point 71 °C

Solubility Profile

Table 2.1: Predicted Qualitative Solubility

Solvent TypePredicted SolubilityRationale
Aqueous (neutral pH) Sparingly soluble to solubleThe polar pyridine and oxazoline rings contribute to water solubility, but the overall molecule is not highly polar.
Aqueous (acidic pH) SolubleProtonation of the pyridine nitrogen to form a salt will significantly increase aqueous solubility.
Aqueous (alkaline pH) Sparingly solubleSolubility is unlikely to be enhanced in alkaline conditions.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents are generally effective at dissolving a wide range of organic compounds. Dimethyl sulfoxide (DMSO) is a versatile solvent for many polar and nonpolar compounds.[3][4][5]
Polar Protic Solvents (e.g., Methanol, Ethanol) SolubleThe compound is expected to be soluble in lower alcohols due to potential hydrogen bonding and dipole-dipole interactions.
Non-Polar Solvents (e.g., Hexane, Toluene) Sparingly soluble to insolubleThe polarity of the pyridine and oxazoline rings will likely limit solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the aqueous and organic solvent solubility of a compound like this compound, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, pH-adjusted buffers, methanol, ethanol, DMSO, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.[6][7]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application, particularly in drug development. The oxazoline ring is generally considered to be thermally stable and resistant to weak acids, bases, and nucleophiles.[8] However, it can be susceptible to hydrolysis under more forceful acidic or basic conditions. The pyridine ring is generally stable but can be susceptible to oxidation and photodegradation under certain conditions.

Table 3.1: Predicted Stability under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathways
Hydrolytic (Acidic) Moderately stable to unstableAcid-catalyzed hydrolysis of the oxazoline ring to form an amino ester, followed by further hydrolysis to the corresponding carboxylic acid and amino alcohol.
Hydrolytic (Basic) Moderately stable to unstableBase-catalyzed hydrolysis of the oxazoline ring.
Thermal Likely stable at ambient temperaturesThe oxazoline ring is known to be thermally stable.[8] Degradation at elevated temperatures may involve ring opening or decomposition of the pyridine moiety.
Photolytic Potentially unstablePyridine-containing compounds can be susceptible to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.
Oxidative Potentially unstableThe pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidation products.
Experimental Protocol for Stability Testing

The following is a general protocol for assessing the stability of this compound under various stress conditions, based on ICH guidelines.[9]

Objective: To evaluate the stability of this compound under hydrolytic, thermal, and photolytic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Water (HPLC grade)

  • Methanol or other suitable organic solvent

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.[6]

Procedure:

1. Hydrolytic Stability:

  • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

  • Store the solutions at a controlled temperature (e.g., 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

2. Thermal Stability (Solid State):

  • Place a known amount of solid this compound in a vial.

  • Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to a suitable concentration.

  • Analyze the samples by HPLC.

3. Photostability:

  • Expose a solution of this compound and a sample of the solid compound to a light source in a photostability chamber according to ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light.

  • After a specified duration of exposure, prepare the samples for analysis.

  • Analyze the samples by HPLC and compare the chromatograms of the exposed and dark control samples.

Data Analysis:

  • For each stability study, plot the concentration of this compound against time to determine the degradation rate.

  • Use the PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of any degradation products.

  • If coupled with a mass spectrometer, use the mass data to help identify the structure of the degradation products.

Visualizations

Proposed Synthesis Route

The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine with ethanolamine.[1]

SynthesisRoute 3-Cyanopyridine 3-Cyanopyridine Reaction Reaction 3-Cyanopyridine->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction This compound This compound Reaction->this compound SolubilityWorkflow cluster_prep Preparation cluster_analysis Analysis Excess_Compound Add Excess Compound to Solvent Equilibration Equilibrate (e.g., 24-48h) Excess_Compound->Equilibration Filtration Filter Supernatant Equilibration->Filtration Dilution Dilute Sample Filtration->Dilution Quantification Quantify (e.g., HPLC) Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation StabilityWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Compound Compound Hydrolytic Hydrolytic (Acid, Base, Neutral) Compound->Hydrolytic Thermal Thermal (Elevated Temp) Compound->Thermal Photolytic Photolytic (Light Exposure) Compound->Photolytic Time_Points Sample at Time Points Hydrolytic->Time_Points Thermal->Time_Points Photolytic->Time_Points HPLC_Analysis HPLC-PDA/MS Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation Rate & Products HPLC_Analysis->Data_Evaluation

References

A Technical Guide to Computational and Theoretical Studies of Pyridinyloxazoline Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and theoretical methodologies used to study pyridinyloxazoline (PyOx) structures. PyOx ligands are a critical class of chiral molecules widely employed in asymmetric catalysis and with significant potential in medicinal chemistry. Understanding their electronic and steric properties through computational modeling is paramount for the rational design of more efficient catalysts and therapeutic agents.

Core Concepts in the Computational Analysis of Pyridinyloxazoline Ligands

The investigation of pyridinyloxazoline structures heavily relies on quantum chemical methods to elucidate their structure-activity relationships (SAR). Density Functional Theory (DFT) is the most common and powerful tool for this purpose, allowing for the accurate calculation of molecular geometries, electronic properties, and reaction energetics.[1]

Key computational descriptors for PyOx ligands include:

  • Electronic Parameters: Natural Bond Orbital (NBO) charges are frequently calculated to quantify the electron density on the nitrogen atoms of the pyridine and oxazoline rings, as well as on the coordinated metal center.[1] These charges provide insights into the ligand's donor-acceptor properties. The energies of metal-ligand bonding orbitals also serve as a measure of the coordination bond strength.[1]

  • Steric Parameters: The steric bulk of the substituent on the oxazoline ring is a crucial factor in determining the stereochemical outcome of catalyzed reactions. This is often quantified using parameters like Sterimol and Buried Volume, which describe the size and shape of the substituent.[1]

  • Geometric Parameters: Torsion angles between the pyridine and oxazoline rings, as well as bond lengths and angles within the ligand and its metal complexes, are fundamental for understanding the three-dimensional structure and its influence on reactivity.

Methodologies and Protocols

A typical computational workflow for studying a PyOx-metal complex involves the following steps:

  • Structure Building: The initial 3D structure of the PyOx ligand and its metal complex is built using molecular modeling software.

  • Geometry Optimization: The geometry of the structure is optimized using DFT, commonly with a functional like B3LYP and a basis set such as 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[3]

  • Property Calculations: Single-point energy calculations are then carried out with a larger basis set to obtain more accurate electronic properties. This is where NBO analysis is performed to calculate atomic charges and orbital interactions.[1] Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[2][4]

The synthesis of PyOx ligands typically involves the condensation of a substituted picolinonitrile with a chiral amino alcohol. For example, the synthesis of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole can be achieved under Lewis acid catalysis, such as with ZnCl2, in high yield.[5] The resulting ligand can then be complexed with a metal salt (e.g., Pd(TFA)2) to form the active catalyst.[5]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from computational studies of pyridinyloxazoline ligands and their complexes. This data is crucial for establishing correlations between ligand structure and catalytic performance.

Table 1: Computed Parameters for a Library of Pyridine-Oxazoline Ligands

Ligand Substituent NBO Charge on Oxazoline N Buried Volume (%Vbur) Py-Ox Torsion Angle (°)
Isopropyl -0.452 32.1 5.2
tert-Butyl -0.455 35.8 6.1
Phenyl -0.448 36.5 10.3

| 1-Naphthyl | -0.447 | 40.2 | 12.5 |

Data is illustrative and based on trends reported in computational studies of PyOx ligands.[1]

Table 2: Selected Geometric Parameters for a Ni(II)-pyridinyloxazolidine Complex

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
Ni-N(pyridine) 2.05 -
Ni-N(oxazolidine) 2.10 -
Ni-O(oxazolidine) 2.08 -
N(py)-Ni-N(ox) - 85.2

| N(py)-C-C-N(ox) | - | 15.4 |

Data is representative of typical bond lengths and angles found in X-ray crystal structures and DFT optimized geometries of PyOx-metal complexes.[6]

Visualizing Computational Workflows and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate key processes in the study and application of pyridinyloxazoline complexes.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis start Initial Structure (Pyridinyloxazoline-Metal) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy & NBO Analysis freq_calc->sp_energy properties Electronic & Steric Properties (NBO Charges, %Vbur) sp_energy->properties qsar QSAR Modeling properties->qsar prediction Prediction of Catalytic Performance qsar->prediction

A typical computational workflow for studying PyOx-metal complexes.

catalytic_cycle cat [LM-X] int1 [LM(A)-X] cat->int1 + A sub_a Substrate A sub_b Substrate B int2 [L*M(A)(B)-X] int1->int2 + B int2->cat - Product prod Product int2->prod

A generalized catalytic cycle for a PyOx-metal complex (L*M).

Structure-Activity Relationships and Applications

Computational studies have been instrumental in establishing clear correlations between the calculated properties of PyOx ligands and their performance in catalysis. For instance, it has been demonstrated that a more negative NBO charge on the oxazoline nitrogen atom correlates with increased enantioselectivities in certain reactions.[1] Similarly, the steric dimensions of the oxazoline substituent, as quantified by Buried Volume, strongly influence the regioselectivity of reactions like the Heck arylation.[1]

These quantitative structure-activity relationships (QSAR) are invaluable for:

  • Rational Ligand Design: By understanding the electronic and steric factors that govern catalytic activity and selectivity, new ligands can be designed in silico to achieve improved performance for specific applications.

  • Predictive Modeling: Computational models can be built to predict the outcome of reactions with new substrates or ligands, thereby reducing the need for extensive experimental screening.[1]

  • Mechanistic Insights: Theoretical studies can elucidate reaction mechanisms, identify key transition states, and explain the origins of stereoselectivity, providing a deeper understanding of the catalytic process.

In the realm of drug development, similar computational approaches can be used to study the interactions of pyridinyloxazoline-containing molecules with biological targets, aiding in the design of compounds with enhanced potency and selectivity. Molecular docking and molecular dynamics simulations are particularly useful for this purpose.[7][8]

Conclusion

Computational and theoretical studies are indispensable tools for advancing our understanding of pyridinyloxazoline structures. By providing detailed insights into their electronic, steric, and geometric properties, these methods facilitate the rational design of novel ligands for asymmetric catalysis and drug discovery. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this versatile class of compounds.

References

A Preliminary Investigation into the Applications of 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary technical overview of the potential applications of the heterocyclic compound 2-(Pyridin-3-yl)-4,5-dihydrooxazole. While direct research on this specific molecule is limited, this whitepaper explores its potential utility by examining the well-established applications of the broader classes of pyridinyl and dihydrooxazole-containing compounds. The core structure, combining a pyridine ring and a dihydrooxazole ring, suggests potential for this molecule in asymmetric catalysis and as a scaffold in medicinal chemistry. This guide summarizes the synthesis, potential biological activities, and catalytic applications of closely related analogues, offering a foundational resource for researchers interested in exploring the properties of this compound.

Introduction

The fusion of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern chemical and pharmaceutical research. The compound this compound integrates the pyridine moiety, a ubiquitous feature in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability, with the 4,5-dihydrooxazole (oxazoline) ring, a key component of many chiral ligands and a scaffold with recognized biological potential.[1][2][3] Pyridine and its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, and anti-inflammatory properties.[3] The oxazoline ring system is a prominent feature in ligands used for asymmetric catalysis and has been investigated for its own biological activities.[4][5][6] This document aims to provide a comprehensive preliminary guide to the potential applications of this compound by synthesizing information from studies on analogous structures.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, the general synthesis of pyridinyl-oxazolines is well-established. A common and effective method involves the cyclization of a pyridine-derived nitrile with an amino alcohol, often catalyzed by a Lewis acid.

General Experimental Protocol: Synthesis of Pyridinyl-oxazolines

A representative procedure for the synthesis of a pyridinyl-oxazoline ligand is described for a related compound, CH2CH2Ph-pybox.[7] This can be adapted for the synthesis of this compound.

  • Starting Materials: 3-cyanopyridine and 2-aminoethanol would be the logical precursors.

  • Catalyst: Anhydrous zinc chloride or another suitable Lewis acid is typically employed.[7]

  • Solvent: A high-boiling point, inert solvent such as chlorobenzene is often used.[7]

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 120°C) for an extended period (e.g., 24 hours).[7]

  • Purification: The resulting product is typically purified using column chromatography on silica gel.[7]

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be used to confirm the structure and purity of the synthesized this compound.

Potential Applications in Asymmetric Catalysis

The most prominent application of pyridinyl-oxazoline derivatives is as chiral ligands in asymmetric catalysis.[4][5] These bidentate ligands coordinate with a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal-Pyridinyl-Oxazoline Complexes

Reaction TypeMetal CatalystLigand TypeReference
Negishi Cross-CouplingNickelPyridine bis(oxazoline) (Pybox)[7]
Hydrosilylation of KetonesRutheniumBenzimidazole-pyridyl oxazoline[4]
Allylic AlkylationPalladiumPhosphine-oxazoline (PHOX)[4]

The "push-pull" electronic effect created by the combination of the electron-donating oxazoline and the electron-withdrawing pyridine can be advantageous in facilitating both oxidative addition and reductive elimination steps in catalytic cycles.[8]

Asymmetric_Catalysis_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Asymmetric Reaction Pyridine_Nitrile 3-Cyanopyridine Ligand 2-(Pyridin-3-yl)- 4,5-dihydrooxazole Pyridine_Nitrile->Ligand Lewis Acid Catalyst Amino_Alcohol 2-Aminoethanol Amino_Alcohol->Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal_Precursor Metal Precursor (e.g., NiCl2) Metal_Precursor->Catalyst Substrates Prochiral Substrates Catalyst->Substrates Product Enantiomerically Enriched Product Substrates->Product Catalytic Cycle

General workflow for the application of pyridinyl-oxazolines in asymmetric catalysis.

Potential Biological and Pharmacological Activity

The incorporation of both pyridine and dihydrooxazole moieties suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.

Antibacterial Activity

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial properties.[9][10] Several of these compounds exhibited potent activity against a range of Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae.[9][10] The mechanism of action is believed to be similar to that of the oxazolidinone class of antibiotics, which involves the inhibition of bacterial protein synthesis.

Table 2: In Vitro Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

CompoundTarget BacteriaMIC (μg/mL)Reference
21bS. aureus, S. pneumoniae0.5-2[9][10]
21dS. aureus, S. pneumoniae0.5-2[9][10]
21eS. aureus, S. pneumoniae1-4[9][10]
21fS. aureus, S. pneumoniae0.5-2[9][10]
(MIC: Minimum Inhibitory Concentration)
General Experimental Protocol: Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial activity of a compound.

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Culture Medium: A suitable broth medium, such as Mueller-Hinton broth, is prepared.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antibacterial_Screening_Workflow Start Start: Test Compound (this compound) Prepare_Plates Prepare 96-well plates with serial dilutions of the compound Start->Prepare_Plates Inoculate Inoculate wells with standardized bacterial suspension Prepare_Plates->Inoculate Incubate Incubate plates at 37°C Inoculate->Incubate Read_Results Observe for bacterial growth and determine MIC Incubate->Read_Results End End: MIC Value Read_Results->End

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer and Cytotoxic Potential

Some oxazoline derivatives have been investigated for their cytotoxic activities.[11] For instance, certain novel 2-oxazoline and salicylic acid derivatives have demonstrated inhibitory effects on the growth of various cancer cell lines, including MDA-MB-231 (breast cancer), MCF7 (breast cancer), and K562 (leukemia) cells, with some compounds showing activity at nanomolar concentrations.[11]

Future Directions and Conclusion

The available literature strongly suggests that this compound is a molecule of significant interest for further investigation. Its structural motifs point towards two primary areas of application: as a ligand in asymmetric catalysis and as a scaffold for the design of novel bioactive compounds.

Recommendations for Future Research:

  • Synthesis and Characterization: Development and optimization of a scalable synthesis protocol for this compound and its derivatives.

  • Catalytic Applications: Exploration of its efficacy as a ligand in a variety of metal-catalyzed asymmetric reactions.

  • Biological Screening: A comprehensive evaluation of its antibacterial, antifungal, and anticancer activities against a broad panel of pathogens and cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to elucidate the key structural features required for any observed catalytic or biological activity.

References

Exploring 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Potential Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel enzyme inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from neurodegenerative disorders to cancer. The 2-(Pyridin-3-yl)-4,5-dihydrooxazole scaffold represents a promising, yet underexplored, chemical entity. While direct evidence of its enzyme inhibitory activity is not yet established in publicly accessible literature, its structural similarity to known bioactive molecules suggests significant potential. This guide provides a comprehensive overview of the rationale for investigating this compound as an enzyme inhibitor, focusing on potential targets, proposed experimental validation, and a summary of the activity of structurally related compounds.

Rationale for Investigation: Structural Analogs as Bioactive Molecules

The therapeutic potential of this compound can be inferred from the established biological activities of compounds sharing its core structural motifs: the pyridine ring and the dihydrooxazole (or related five-membered heterocyclic) ring.

  • Monoamine Oxidase (MAO) Inhibition: Several classes of compounds containing five-membered nitrogen and oxygen-containing rings have demonstrated potent MAO inhibitory activity. For instance, oxazolidinone derivatives are recognized as effective MAO-A inhibitors, with some compounds showing K_i values in the nanomolar range.[1] Similarly, 2-imidazoline derivatives have been identified as potent inhibitors of both MAO-A and MAO-B.[2][3] Given that the 4,5-dihydrooxazole ring is structurally related to both oxazolidinones and imidazolines, it is plausible that this compound could interact with the active site of MAO enzymes.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine moiety is a key pharmacophore in many ligands of nicotinic acetylcholine receptors (nAChRs).[4][5] For example, new isoxazole derivatives containing a pyridine ring have been designed as nAChR ligand candidates.[6] The modulation of nAChRs is a critical therapeutic strategy for a variety of neurological and psychiatric disorders.[4][7] Therefore, the presence of the pyridin-3-yl group in the target compound makes nAChRs a compelling potential target.

  • Other Potential Targets: The pyridine ring is a versatile scaffold found in inhibitors of various other enzymes, such as glycogen synthase kinase-3 (GSK3) and Akt.[8][9] Additionally, some dihydrooxazole derivatives have exhibited antifungal activity, suggesting they can effectively interact with biological targets.[10]

Quantitative Data of Structurally Related Enzyme Inhibitors

To provide a concrete basis for the investigation of this compound, the following tables summarize the inhibitory activities of structurally related compounds against MAO.

Table 1: MAO-A Inhibitory Activity of Related Heterocyclic Compounds

Compound ClassSpecific Compound ExampleTargetIC_50 (µM)K_i (µM)SelectivityReference
5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinonesN/AMAO-AN/A0.004 - 0.52High for MAO-A[1]
2-Imidazoline DerivativesCompound 9dMAO-A0.751N/AN/A[3]

Table 2: MAO-B Inhibitory Activity of Related Heterocyclic Compounds

Compound ClassSpecific Compound ExampleTargetIC_50 (µM)K_i (µM)SelectivityReference
2,1-Benzisoxazole DerivativesCompound 7aMAO-B0.017N/ASpecific for MAO-B[11]
2,1-Benzisoxazole DerivativesCompound 7bMAO-B0.098N/ASpecific for MAO-B[11]
2-Imidazoline DerivativesCompound 9pMAO-B0.012N/AN/A[3]

Experimental Protocols

The following are proposed methodologies for the synthesis and evaluation of this compound as an enzyme inhibitor.

Synthesis of this compound

A common method for the synthesis of 2-substituted-4,5-dihydrooxazoles involves the condensation of a nitrile with an amino alcohol. A scalable synthesis for a similar compound, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been reported and can be adapted.[12]

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine (1 equivalent) and 2-aminoethanol (1.2 equivalents) in a suitable solvent such as chlorobenzene or toluene.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potential of the compound against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorescence-based detection system)

  • Test compound: this compound

  • Reference inhibitors: Clorgyline (for MAO-A), Pargyline (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Test compound or reference inhibitor at various concentrations

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red reagent/horseradish peroxidase mixture.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader (excitation ~545 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC_50 value using non-linear regression analysis.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the affinity of the compound for nAChRs.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2 or α7)

  • Radioligand: [³H]Epibatidine (for high-affinity nAChRs) or [¹²⁵I]α-Bungarotoxin (for α7 nAChRs)

  • Test compound: this compound

  • Reference ligand: Nicotine or unlabeled epibatidine

  • Binding buffer (e.g., Tris-HCl with physiological salts)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its K_d, and the test compound at various concentrations. For non-specific binding determination, use a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding versus the logarithm of the test compound concentration and determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathway

MAO_Signaling_Pathway Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Metabolism Aldehydes Aldehyde Metabolites MAO->Aldehydes H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 SynapticCleft Synaptic Cleft Concentration MAO->SynapticCleft Decreases CarboxylicAcids Carboxylic Acid Metabolites Aldehydes->CarboxylicAcids ROS Reactive Oxygen Species (ROS) H2O2->ROS Inhibitor 2-(Pyridin-3-yl)-4,5- dihydrooxazole (Proposed Inhibitor) Inhibitor->MAO Inhibition Inhibitor->SynapticCleft Increases (Therapeutic Effect)

Caption: Proposed mechanism of MAO inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Compound has inhibitory potential Synthesis Synthesis & Purification of This compound Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization PrimaryScreen Primary Screening: In vitro Enzyme Assays (MAO-A, MAO-B) Characterization->PrimaryScreen BindingAssay Secondary Screening: Receptor Binding Assays (nAChRs) PrimaryScreen->BindingAssay HitIdentified Hit Identification (IC₅₀ < Threshold) BindingAssay->HitIdentified LeadOpt Lead Optimization: Structure-Activity Relationship (SAR) Studies HitIdentified->LeadOpt Yes End Preclinical Candidate HitIdentified->End No - Project Stop InVivo In vivo Studies: Pharmacokinetics & Efficacy LeadOpt->InVivo InVivo->End

Caption: Workflow for evaluating the target compound.

Conclusion

While this compound remains a novel chemical entity with no currently documented enzyme inhibitory profile, a strong rationale exists for its investigation. The structural similarities to known potent inhibitors of MAO and ligands for nAChRs highlight these as primary, high-potential targets. The experimental protocols detailed in this guide provide a clear and robust framework for the synthesis, screening, and validation of this compound's bioactivity. Successful identification of inhibitory action would position this compound as a valuable scaffold for the development of new therapeutic agents. Further exploration through the proposed workflow is warranted to unlock its potential in drug discovery.

References

Methodological & Application

Application Note: A Scalable Synthesis Protocol for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(S)-t-BuPyOx is a valuable chiral ligand in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. This document provides a detailed, scalable, and efficient three-step synthesis protocol for (S)-t-BuPyOx, starting from inexpensive and commercially available reagents. The protocol is designed to be amenable to multi-gram scale synthesis, addressing the need for a reliable and large-scale supply of this important ligand.[1][2][3][4]

Introduction

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate dinitrogen ligands utilized in asymmetric catalysis.[1][3] The (S)-t-BuPyOx ligand, in particular, has been instrumental in reactions such as the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones.[1][3] However, previous synthetic routes to (S)-t-BuPyOx have been plagued by inconsistent yields and laborious purification processes, hindering its large-scale application.[1][2][3][4]

This application note details a robust and scalable three-step synthesis that overcomes these limitations, providing the target ligand in a 64% overall yield.[2][3] The synthesis begins with the amidation of picolinic acid with (S)-tert-leucinol, followed by chlorination and a final cyclization step.

Synthetic Pathway Overview

The scalable synthesis of (S)-t-BuPyOx follows a three-step sequence, which is a significant improvement over previous methods that started from 2-cyanopyridine.[1] The revised strategy begins with readily available picolinic acid.[1][3]

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Picolinic Acid Picolinic Acid Amidation Step 1: Amidation Picolinic Acid->Amidation S_tert_Leucinol (S)-tert-leucinol S_tert_Leucinol->Amidation Amide_Alcohol (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide Amidation->Amide_Alcohol i-BuOCOCl, NMM, CH2Cl2 Chlorination Step 2: Chlorination Amide_Chloride Amide Chloride Hydrochloride Salt Chlorination->Amide_Chloride SOCl2, Toluene Cyclization Step 3: Cyclization S_t_BuPyOx (S)-t-BuPyOx Cyclization->S_t_BuPyOx NaOMe, MeOH Amide_Alcohol->Chlorination Amide_Chloride->Cyclization

Caption: Synthetic pathway for (S)-t-BuPyOx.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

This step involves the amidation of picolinic acid with (S)-tert-leucinol.

Materials:

  • Picolinic acid

  • N-methylmorpholine (NMM)

  • Dichloromethane (CH₂Cl₂)

  • Isobutyl chloroformate

  • (S)-tert-leucinol

Procedure:

  • In a flask, dissolve picolinic acid (1.00 equiv) and N-methylmorpholine (1.10 equiv) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.[1]

  • In a separate flask, dissolve (S)-tert-leucinol (1.10 equiv) in dichloromethane with N-methylmorpholine (1.20 equiv).[1]

  • Transfer the (S)-tert-leucinol solution dropwise to the first mixture over 1 hour using a syringe pump.[1]

  • Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 2 hours.[1]

  • The product can be isolated and purified by flash chromatography.

Step 2: Synthesis of the Amide Chloride Hydrochloride Salt

The intermediate amide alcohol is converted to the corresponding chloride salt.

Materials:

  • (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

  • Toluene

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend the amide alcohol from Step 1 (1.00 equiv) in toluene.

  • Warm the solution to 60 °C.

  • In a separate flask, dilute thionyl chloride (2.00 equiv) with toluene.

  • Slowly add the thionyl chloride solution dropwise to the vigorously stirring reaction mixture at 60 °C over 20 minutes.[1]

  • Stir the reaction at 60 °C for 4 hours.

  • Cool the mixture to room temperature and concentrate it on a rotary evaporator.

  • Dry the resulting solid under vacuum to yield the amide chloride hydrochloric salt as a white powder.[1]

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

The final step is the cyclization of the amide chloride to form the (S)-t-BuPyOx ligand.

Materials:

  • Amide chloride hydrochloride salt

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) in Methanol

Procedure:

  • Dissolve the amide chloride hydrochloride salt (1.00 equiv) in methanol.

  • Add a 25% solution of sodium methoxide in methanol (2.20 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 55 °C and stir for 3 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • The final product can be purified by silica gel chromatography.

Data Presentation

Table 1: Optimization of the Amidation Reaction
EntryActivating AgentBaseTemperature (°C)Time (h)Isolated Yield (%)
1Oxalyl ChlorideNMM0 to rt275
2Isobutyl ChloroformateNMM0 to rt292
3DPCPNMM0 to rt285
Data adapted from Shimizu et al., Beilstein J. Org. Chem. 2013, 9, 1637–1642.[1][3]
Table 2: Optimization of the Cyclization Reaction
EntryConditionsBaseTime (h)Yield (%)
1SOCl₂, rtDABCO1838
2SOCl₂, 50 °CDBU1259
3SOCl₂, 0 to 50 °CNaH, THF1860
4SOCl₂, 50 °C5% KOH/MeOH1162
5SOCl₂, 50 °C25% NaOMe/MeOH372
Data adapted from Shimizu et al., Beilstein J. Org. Chem. 2013, 9, 1637–1642.[4]

Experimental Workflow and Logic

The developed protocol offers a more streamlined and efficient workflow compared to previous methods.

G cluster_workflow Experimental Workflow Reagent Prep Reagent Preparation and Weighing Amidation Amidation Reaction Reagent Prep->Amidation Workup_Amide Workup and Purification Amidation->Workup_Amide Chlorination Chlorination Reaction Workup_Amide->Chlorination Workup_Chloride Concentration and Drying Chlorination->Workup_Chloride Cyclization Cyclization Reaction Workup_Chloride->Cyclization Workup_Final Final Workup and Purification Cyclization->Workup_Final Final_Product Isolated (S)-t-BuPyOx Workup_Final->Final_Product

Caption: Scalable synthesis workflow.

The logic behind this improved synthesis is the avoidance of problematic intermediates and purification steps associated with older routes, such as those starting from 2-cyanopyridine which often result in variable yields.[1]

G cluster_previous Previous Synthetic Route cluster_improved Improved Scalable Route Cyanopyridine 2-Cyanopyridine Methanolysis Methanolysis Cyanopyridine->Methanolysis Methoxyimidate Methoxyimidate Intermediate Methanolysis->Methoxyimidate Acid_Cyclization Acid-catalyzed Cyclization Methoxyimidate->Acid_Cyclization Variable_Yields Variable Yields & Tedious Purification Acid_Cyclization->Variable_Yields Improved_Rationale Rationale for Improvement Variable_Yields->Improved_Rationale Picolinic_Acid Picolinic Acid Three_Steps Three-Step Synthesis (Amidation, Chlorination, Cyclization) Picolinic_Acid->Three_Steps High_Yield Consistent High Yield (64% overall) & Scalable Purification Three_Steps->High_Yield Improved_Rationale->High_Yield

Caption: Rationale for the improved synthesis.

Conclusion

The described three-step synthesis of (S)-t-BuPyOx from picolinic acid is highly efficient, scalable, and provides the ligand in a consistent 64% overall yield.[2][3] This protocol is a significant improvement over previous methods and is well-suited for producing multi-gram quantities of the ligand, thereby facilitating its broader application in academic and industrial research for asymmetric catalysis.[1][3]

References

Application Notes and Protocols: 2-(Pyridin-3-yl)-4,5-dihydrooxazole in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-(Pyridin-3-yl)-4,5-dihydrooxazole, a member of the pyridyloxazoline (PyOx) ligand family, in asymmetric synthesis. PyOx ligands are a versatile class of chiral N,N-bidentate ligands that have gained significant traction in asymmetric catalysis.[1] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, making them valuable tools for the development of enantioselective transformations. These ligands coordinate with a variety of metals to form chiral catalysts effective in a range of reactions, including, but not limited to, hydroboration, hydrosilylation, cyclopropanation, and various cross-coupling reactions. This document will focus on the synthesis of the title compound and its application in key asymmetric transformations, providing detailed protocols and representative data.

Introduction to this compound as a Chiral Ligand

This compound belongs to the broader class of pyridyloxazoline (PyOx) ligands, which are N,N-bidentate ligands renowned for their utility in asymmetric catalysis. The pyridine and oxazoline moieties work in concert to create a chiral environment around a coordinated metal center, enabling high levels of enantioselectivity in various chemical transformations. The nitrogen atoms of both the pyridine ring and the oxazoline ring chelate to the metal, forming a stable complex that acts as a chiral Lewis acid catalyst. The substituent at the 4-position of the oxazoline ring is crucial for inducing chirality.

The synthesis of PyOx ligands is modular, allowing for variations in both the pyridine and the oxazoline components. This adaptability enables the optimization of the ligand for specific catalytic applications by modifying its steric and electronic properties.

Synthesis of Chiral this compound

A common and effective method for the synthesis of chiral 2-(pyridin-3-yl)-4,5-dihydrooxazoles involves the cyclization of an intermediate amide alcohol, which is formed from a chiral amino alcohol and a derivative of nicotinic acid. A reliable two-step sequence, adapted from methodologies developed for related PyOx ligands, involves the initial formation of the amide followed by a chlorination and base-mediated ring closure.

Experimental Protocol: Synthesis of (S)-2-(Pyridin-3-yl)-4,5-dihydro-4-(1-methylethyl)oxazole

Step 1: Amide Formation

  • To a solution of (S)-valinol (1.0 eq) in dichloromethane (DCM, 0.5 M) is added nicotinoyl chloride (1.1 eq) at 0 °C.

  • Triethylamine (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide-alcohol, which is used in the next step without further purification.

Step 2: Cyclization

  • The crude amide-alcohol from the previous step is dissolved in DCM (0.5 M).

  • The solution is cooled to 0 °C, and thionyl chloride (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in DCM (0.5 M), and the solution is cooled to 0 °C.

  • A solution of sodium hydroxide (3.0 eq) in water is added, and the mixture is stirred vigorously at room temperature for 6 hours.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired (S)-2-(pyridin-3-yl)-4,5-dihydro-4-(1-methylethyl)oxazole.

G cluster_synthesis Synthesis of (S)-2-(Pyridin-3-yl)-4,5-dihydro-4-(isopropyl)oxazole Valinol (S)-Valinol AmideAlcohol Intermediate Amide-Alcohol Valinol->AmideAlcohol  Triethylamine, DCM NicotinoylChloride Nicotinoyl Chloride NicotinoylChloride->AmideAlcohol SOCl2 Thionyl Chloride AmideAlcohol->SOCl2  DCM FinalProduct (S)-2-(Pyridin-3-yl)-4,5-dihydro- 4-(isopropyl)oxazole SOCl2->FinalProduct  NaOH (aq)

Fig. 1: Synthetic workflow for a chiral this compound.

Applications in Asymmetric Catalysis

While specific data for the 3-pyridyl isomer is less common in the literature compared to its 2-pyridyl counterpart, the catalytic activity can be inferred from the broader family of PyOx ligands. Key applications are highlighted below with representative protocols.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

PyOx ligands in combination with copper(II) salts are effective catalysts for the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde. This reaction is a powerful tool for the synthesis of valuable β-nitro alcohols.

Representative Experimental Protocol:

  • In a dry reaction vial, the chiral this compound ligand (0.12 eq) and copper(II) acetate monohydrate (0.10 eq) are dissolved in ethanol (0.5 M).

  • The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • The aldehyde (1.0 eq) is added, followed by the nitroalkane (4.0 eq).

  • The reaction mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the β-nitro alcohol product.

Table 1: Representative Data for a Copper-Catalyzed Asymmetric Henry Reaction

EntryAldehydeTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde0248592
24-Nitrobenzaldehyde0189195
32-NaphthaldehydeRT367888
4CyclohexanecarboxaldehydeRT486585

Note: Data is representative and based on results for analogous PyOx ligands. Actual results with the 3-pyridyl isomer may vary and require optimization.

G cluster_henry Asymmetric Henry Reaction Workflow Ligand 2-(Pyridin-3-yl)-4,5- dihydrooxazole Ligand Catalyst Chiral Copper Catalyst Ligand->Catalyst CopperSalt Cu(OAc)2·H2O CopperSalt->Catalyst Reaction Reaction Mixture Catalyst->Reaction Aldehyde Aldehyde Aldehyde->Reaction Nitroalkane Nitroalkane Nitroalkane->Reaction Product β-Nitro Alcohol Reaction->Product  Purification

Fig. 2: Workflow for the copper-catalyzed asymmetric Henry reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a cornerstone of modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[2] Chiral PyOx ligands are effective in rendering this reaction enantioselective.

Representative Experimental Protocol:

  • A solution of the palladium precursor, such as [Pd(allyl)Cl]₂ (0.025 eq), and the chiral this compound ligand (0.055 eq) in a suitable solvent (e.g., THF or DCM) is stirred at room temperature for 30 minutes.

  • The allylic substrate (1.0 eq) and the nucleophile (1.2 eq) are added, followed by a base (e.g., N,O-bis(trimethylsilyl)acetamide - BSA).

  • The reaction is stirred at the desired temperature until the starting material is consumed (as monitored by TLC).

  • The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by flash column chromatography.

Table 2: Representative Data for a Palladium-Catalyzed Asymmetric Allylic Alkylation

EntryNucleophileAllylic SubstrateYield (%)ee (%)
1Dimethyl malonate1,3-Diphenyl-2-propenyl acetate9598
2Nitromethanecinnamyl acetate8891
3Phthalimide1,3-Diphenyl-2-propenyl acetate8293
4Phenolcinnamyl acetate7585

Note: Data is representative and based on results for analogous PyOx ligands. Actual results with the 3-pyridyl isomer may vary and require optimization.

G cluster_aaa Asymmetric Allylic Alkylation Logical Flow Pd_Precursor [Pd(allyl)Cl]₂ Active_Catalyst Chiral Pd-PyOx Catalyst Pd_Precursor->Active_Catalyst Ligand PyOx Ligand Ligand->Active_Catalyst Alkylated_Product Enantioenriched Product Active_Catalyst->Alkylated_Product Allylic_Substrate Allylic Substrate Allylic_Substrate->Alkylated_Product Nucleophile Nucleophile Nucleophile->Alkylated_Product

Fig. 3: Logical relationship in palladium-catalyzed AAA.

Conclusion

This compound is a promising chiral ligand for asymmetric synthesis. Its modular synthesis allows for straightforward preparation and modification. Based on the performance of related PyOx ligands, it is expected to be a highly effective ligand in a variety of metal-catalyzed enantioselective transformations, including the Henry reaction and allylic alkylation. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this valuable catalytic tool in the synthesis of complex chiral molecules. Further research is warranted to fully elucidate the catalytic scope and potential of this specific 3-pyridyl isomer.

References

Application Notes and Protocols for Asymmetric Conjugate Addition with Pyridinyloxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of pyridinyloxazoline (PYOX) ligands in the copper-catalyzed asymmetric conjugate addition of Grignard reagents. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding chiral molecules that are valuable building blocks in pharmaceutical and natural product synthesis.

Introduction

Chiral pyridinyloxazoline (PYOX) ligands are a class of C2-symmetric chiral ligands that have demonstrated significant utility in asymmetric catalysis. Their bidentate coordination to a metal center, such as copper, creates a chiral environment that can effectively control the stereochemical outcome of a reaction. The copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a widely used method for the formation of β-substituted chiral ketones, esters, and other carbonyl derivatives. The use of PYOX ligands in this transformation, however, is an area of ongoing research. While ligands such as those based on ferrocenyl diphosphines have been extensively studied, PYOX ligands offer a distinct electronic and steric profile that can be advantageous for specific substrates.

This document outlines the general experimental setup, a detailed protocol for a representative reaction, and a proposed catalytic cycle for the copper-PYOX-catalyzed asymmetric conjugate addition of Grignard reagents.

Data Presentation

The following table summarizes representative results for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. It is important to note that while the use of pyridinyloxazoline ligands in this specific reaction is not as extensively documented as other ligand classes, the data presented for analogous systems with other privileged ligands can serve as a benchmark for optimization studies with PYOX ligands.

Table 1: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones with Chiral Diphosphine Ligands

EntryEnoneGrignard ReagentLigandSolventTemp (°C)Yield (%)ee (%)
1CyclohexenoneEtMgBr(S,S)-TaniaPhosEt₂O0>9596
2CyclohexenoneMeMgBr(S,S)-TaniaPhosEt₂O0>9594
3CyclopentenoneEtMgBr(R,S)-JosiPhosEt₂O-788592
4CycloheptenoneEtMgBr(S,S)-TaniaPhosEt₂O09085

Data adapted from studies on ferrocenyl diphosphine ligands as a reference for typical reaction outcomes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a common pyridinyloxazoline ligand and a general protocol for its application in a copper-catalyzed asymmetric conjugate addition reaction.

Protocol 1: Synthesis of (S)-2-(2-pyridyl)-4-isopropyl-4,5-dihydrooxazole

This protocol describes the synthesis of a representative PYOX ligand from L-valinol and 2-cyanopyridine.

Materials:

  • L-valinol

  • 2-Cyanopyridine

  • Zinc chloride (ZnCl₂)

  • Toluene, anhydrous

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add L-valinol (1.0 equiv.) and anhydrous toluene (100 mL).

  • Addition of Reagents: To the stirred solution, add 2-cyanopyridine (1.0 equiv.) followed by anhydrous zinc chloride (0.1 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-2-(2-pyridyl)-4-isopropyl-4,5-dihydrooxazole ligand.

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Ethylmagnesium Bromide to 2-Cyclohexen-1-one

This general protocol can be adapted for various Grignard reagents and α,β-unsaturated substrates. Optimization of the ligand, copper source, solvent, and temperature is often necessary to achieve high yields and enantioselectivities.

Materials:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • (S)-2-(2-pyridyl)-4-isopropyl-4,5-dihydrooxazole (PYOX ligand)

  • 2-Cyclohexen-1-one

  • Ethylmagnesium bromide (EtMgBr) in diethyl ether (Et₂O)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Schlenk tube or other suitable reaction vessel for air-sensitive reactions

  • Magnetic stirrer

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (0.05 equiv.) and the PYOX ligand (0.06 equiv.) in anhydrous diethyl ether (5 mL). Stir the mixture at room temperature for 30 minutes to allow for the formation of the copper-ligand complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add freshly distilled 2-cyclohexen-1-one (1.0 equiv.) to the cold catalyst solution via syringe.

  • Grignard Reagent Addition: Slowly add the solution of ethylmagnesium bromide in diethyl ether (1.2 equiv.) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours). Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. Determine the yield and enantiomeric excess (ee) of the product (3-ethylcyclohexanone) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the copper-PYOX-catalyzed asymmetric conjugate addition.

experimental_workflow cluster_catalyst Catalyst Formation cluster_reaction Conjugate Addition cluster_analysis Analysis Cu_source Cu(I) Source (e.g., CuBr·SMe₂) Catalyst [Cu(PYOX)]⁺ Complex Cu_source->Catalyst Mixing in anhydrous solvent PYOX PYOX Ligand PYOX->Catalyst Reaction Reaction Mixture Catalyst->Reaction Enone α,β-Unsaturated Carbonyl Enone->Reaction Grignard Grignard Reagent (R-MgX) Grignard->Reaction Product Chiral Product Reaction->Product Quenching & Work-up Purification Purification (Chromatography) Product->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

Caption: General workflow for the copper-PYOX catalyzed reaction.

Proposed Catalytic Cycle

This diagram illustrates the proposed catalytic cycle for the copper-PYOX-catalyzed asymmetric conjugate addition of a Grignard reagent to an enone.

catalytic_cycle Cu_PYOX [Cu(PYOX)]⁺ Cu_R R-Cu(PYOX) Cu_PYOX->Cu_R  R-MgX Pi_complex π-Complex Cu_R->Pi_complex  Enone Cu_enolate Copper Enolate Intermediate Pi_complex->Cu_enolate  1,4-Addition Cu_enolate->Cu_PYOX  MgX⁺  (Protonolysis)

Caption: Proposed catalytic cycle for the conjugate addition.

In Vitro Assay Protocols for 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 2-(Pyridin-3-yl)-4,5-dihydrooxazole. This compound, featuring a pyridine ring linked to a dihydrooxazole moiety, belongs to a class of heterocyclic structures recognized for a wide array of biological activities. Given its structural motifs, this compound warrants investigation for potential antimicrobial, anticancer, and neurological activities. The following protocols are designed to offer a comprehensive preliminary screening cascade to elucidate the bioactivity of this compound.

Antimicrobial Susceptibility Testing

The presence of the pyridine and dihydrooxazole rings suggests potential antimicrobial properties. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi using the broth microdilution method.[1][2]

Antibacterial Susceptibility Assay

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[3] A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension.[1]

Experimental Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[1]

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.[3]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[3]

Antifungal Susceptibility Assay

Principle: Similar to the antibacterial assay, this method determines the MIC of the compound against fungal species. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[5]

Experimental Protocol:

  • Preparation of Test Compound:

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Inoculum Preparation:

    • For yeast (e.g., Candida albicans, Cryptococcus neoformans), prepare a cell suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA).

    • Adjust the inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

    • For molds (e.g., Aspergillus fumigatus), use conidia from a 7-day old culture and adjust the final concentration to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[6]

  • Inoculation and Incubation:

    • Inoculate the 96-well plate with the fungal suspension.

    • Incubate at 35°C for 24-48 hours.[7]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well.[8]

Data Presentation: Antimicrobial Activity

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)This compound[Insert Data]
Escherichia coli (ATCC 25922)This compound[Insert Data]
Candida albicans (ATCC 90028)This compound[Insert Data]
Aspergillus fumigatus (ATCC 204305)This compound[Insert Data]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Plate_Setup Dispense Dilutions into 96-well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Plate with Microbial Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Testing.

In Vitro Cytotoxicity Assays

The dihydrooxazole scaffold is present in several compounds with reported anticancer activities.[9] Therefore, it is prudent to evaluate the cytotoxic potential of this compound against various human cancer cell lines.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[11]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13] The LDH assay measures this released enzyme activity as an indicator of cytotoxicity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[14]

    • Carefully transfer the supernatant to a new 96-well plate.[15]

  • LDH Reaction:

    • Add the LDH reaction mixture to each well containing the supernatant.[14]

    • Incubate for 30 minutes at room temperature, protected from light.[16]

  • Measurement:

    • Measure the absorbance at 490 nm.[14]

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity

Cell LineCompoundIC₅₀ (µM) - MTT Assay% Cytotoxicity at [X] µM - LDH Assay
MCF-7 (Breast Cancer)This compound[Insert Data][Insert Data]
A549 (Lung Cancer)This compound[Insert Data][Insert Data]
Normal FibroblastsThis compound[Insert Data][Insert Data]

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_assays Viability/Cytotoxicity Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Cell Adhesion Start->Incubate_24h Treat_Cells Add Serial Dilutions of Test Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Collect_Supernatant Collect Supernatant Incubate_48_72h->Collect_Supernatant Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Abs_570 Read Absorbance at 570nm Add_Solubilizer->Read_Abs_570 Calculate_IC50 Calculate IC50 or % Cytotoxicity Read_Abs_570->Calculate_IC50 Add_LDH_Reagent Add LDH Reaction Mixture Collect_Supernatant->Add_LDH_Reagent Incubate_30min Incubate 30 min Add_LDH_Reagent->Incubate_30min Read_Abs_490 Read Absorbance at 490nm Incubate_30min->Read_Abs_490 Read_Abs_490->Calculate_IC50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Neurological Activity Screening

The pyridine moiety is a common feature in many neurologically active compounds. Potential activities for this compound include modulation of monoamine oxidase and nicotinic acetylcholine receptors.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines.[17] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[18] This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed reaction.[19]

Experimental Protocol:

  • Enzyme and Compound Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare dilutions of this compound in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B).

    • Add the test compound or known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as controls.[18]

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a substrate solution containing a suitable MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorometric probe (e.g., Amplex Red).[19]

  • Measurement:

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.[20]

    • The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis:

    • Calculate the percent inhibition of MAO activity for each concentration of the test compound and determine the IC₅₀ value.

Simplified Monoaminergic Synapse Diagram

MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Monoamines Synaptic_Cleft Synaptic Cleft (Monoamines) Vesicle->Synaptic_Cleft Release MAO MAO Transporter Reuptake Transporter Transporter->MAO Degradation Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding nAChR_Binding_Workflow Start Prepare nAChR-rich Membrane Homogenate Assay_Setup Incubate Membranes with Radioligand and Test Compound Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Measure Radioactivity with Scintillation Counter Washing->Scintillation Analysis Calculate Specific Binding and Determine IC50/Ki Scintillation->Analysis

References

Application Notes and Protocols for Molecular Docking of 2-(Pyridin-3-yl)oxazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of 2-(pyridin-3-yl)oxazoline derivatives, a class of compounds with significant potential in drug discovery. The protocols outlined below are designed to be adaptable for targeting various proteins, with a specific focus on human neutrophil elastase (HNE), a key enzyme in inflammatory processes, and bacterial protein targets, reflecting the common therapeutic applications of this scaffold.

Introduction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand, such as a 2-(pyridin-3-yl)oxazoline derivative, to the active site of a target protein. This information can guide the rational design and optimization of new drug candidates.

The 2-(pyridin-3-yl)oxazoline scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting activities such as anti-inflammatory and antibacterial effects. Understanding the molecular interactions that govern these activities is crucial for developing more potent and selective therapeutic agents.

Data Presentation: Docking Scores and Biological Activity

The following tables summarize hypothetical quantitative data for a series of 2-(pyridin-3-yl)oxazoline derivatives against Human Neutrophil Elastase (HNE) and Staphylococcus aureus. This data illustrates the correlation often observed between in silico docking scores and in vitro biological activity.

Table 1: Molecular Docking Scores and In Vitro Activity of 2-(Pyridin-3-yl)oxazoline Derivatives against Human Neutrophil Elastase (HNE)

Compound IDR-GroupDocking Score (kcal/mol)IC50 (µM)
PYO-001H-7.215.8
PYO-0024-Cl-8.52.1
PYO-0034-OCH3-7.98.5
PYO-0044-NO2-8.91.3
PYO-0052-F-7.512.4

Table 2: Molecular Docking Scores and Antibacterial Activity of 2-(Pyridin-3-yl)oxazoline Derivatives against S. aureus

Compound IDR-GroupDocking Score (kcal/mol)MIC (µg/mL)
PYO-101H-6.832
PYO-1024-Br-7.98
PYO-1034-CH3-7.216
PYO-1043,4-diCl-8.64
PYO-1054-CF3-8.26

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of 2-(pyridin-3-yl)oxazoline derivatives against a protein target using AutoDock Vina.[1][2]

3.1.1. Software and Resource Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculation.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • ChemDraw or similar software: For drawing the 2D structure of the ligands.

3.1.2. Protocol Steps:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB (e.g., PDB ID: 1B0F for Human Neutrophil Elastase).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the 2-(pyridin-3-yl)oxazoline derivative using ChemDraw and save it in MOL format.

    • Open the MOL file in AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be adjusted to cover the entire binding pocket.

  • Docking Simulation:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • The output file will contain the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the docking results using PyMOL or Chimera to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 2-(pyridin-3-yl)oxazoline derivatives against HNE.[3]

3.2.1. Materials:

  • Human Neutrophil Elastase (HNE)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • Assay buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl

  • Test compounds (2-(pyridin-3-yl)oxazoline derivatives)

  • 96-well microplate

  • Microplate reader

3.2.2. Protocol Steps:

  • Prepare a stock solution of the substrate in DMSO.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the HNE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of 2-(pyridin-3-yl)oxazoline derivatives against a bacterial strain.[4][5][6]

3.3.1. Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (2-(pyridin-3-yl)oxazoline derivatives)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

3.3.2. Protocol Steps:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Workflows and Pathways

Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) Grid_Box Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Define Rotatable Bonds) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Analyze_Results Analyze Docking Results (Binding Poses & Scores) Docking_Run->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Caption: Workflow for molecular docking of small molecules.

Simplified Neutrophil Elastase Signaling Pathway

Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation ECM Degradation (e.g., Elastin) HNE_Release->ECM_Degradation Pro_inflammatory_Activation Pro-inflammatory Cytokine Activation HNE_Release->Pro_inflammatory_Activation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Pro_inflammatory_Activation->Tissue_Damage PYO_Derivative 2-(pyridin-3-yl)oxazoline Derivative PYO_Derivative->HNE_Release Inhibition

Caption: Inhibition of HNE signaling by 2-(pyridin-3-yl)oxazoline.

References

Application Notes and Protocols for the Purification of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Pyridin-3-yl)-4,5-dihydrooxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail common purification techniques, including column chromatography, recrystallization, and distillation, along with analytical methods for purity assessment.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, including ligands for asymmetric catalysis and potential therapeutic agents. The synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is crucial to obtain a high-purity compound for subsequent applications. Common impurities may include unreacted 3-cyanopyridine or ethyl nicotinate and ethanolamine, as well as hydrolysis byproducts. This document outlines established methods for the purification and purity analysis of this and structurally related compounds.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of typical quantitative data for the purification of pyridyl-oxazoline derivatives, providing a baseline for what can be expected when purifying this compound.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)ThroughputNotes
Column Chromatography >9570-90Low to MediumEffective for removing both polar and non-polar impurities. Yield can be affected by the number of fractions collected.
Recrystallization >9860-85Medium to HighHighly effective for removing small amounts of impurities from a solid product. Yield is dependent on the solubility of the compound in the chosen solvent system.
Distillation >9775-95HighBest suited for thermally stable liquids to remove non-volatile impurities or water.[1]

Experimental Protocols

The following protocols are detailed methodologies for the purification and analysis of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of the crude product.

Purification by Flash Column Chromatography

This method is highly effective for separating the target compound from a mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N), Ethyl Acetate, Hexane

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

Protocol:

  • TLC Analysis of Crude Material: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM) and spot it on a TLC plate. Develop the plate using a solvent system such as 95:5 DCM:MeOH to visualize the number of components.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system. Based on literature for similar compounds, a gradient elution can be effective.[2] Start with a non-polar system and gradually increase the polarity. A suggested gradient is from 100% DCM to a mixture of DCM:MeOH (e.g., 98:2, 95:5). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can improve the peak shape and recovery of pyridine-containing compounds. For a different solvent system, a gradient of ethyl acetate in hexane can also be employed.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material from a solid crude product.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvents (e.g., ethanol, water, acetone, hexane, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent ("good" solvent) and insoluble in the second ("bad" solvent), and the two solvents must be miscible.[3][4] Common systems for pyridine derivatives include ethanol/water, acetone/water, or toluene/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent until the solution is clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.

Purification by Distillation

For liquid this compound, distillation can be an effective method for removing non-volatile impurities or residual water. A boiling point for the related 2-(pyridin-2-yl)-4,5-dihydrooxazole has been reported as 90°C at 2 mmHg, suggesting that vacuum distillation is appropriate.

Materials:

  • Crude liquid this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

Protocol:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

  • Drying Agent (Optional): For removal of water, the crude material can be treated with a small amount of a dialkyl hydrogen phosphite and then distilled.[1]

  • Vacuum Distillation: Place the crude liquid in the distillation flask. Apply vacuum and slowly heat the flask. Collect the fraction that distills at the expected boiling point under the applied pressure. A nomograph can be used to estimate the boiling point at different pressures.

  • Collection: Collect the purified liquid in the receiving flask, which may be cooled to ensure efficient condensation.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of the final product and for monitoring the progress of the purification.

Suggested HPLC Method (based on related compounds):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution and an organic solvent.

    • Option A: Acetonitrile and 20 mM ammonium acetate buffer (pH 4.0).[5]

    • Option B: Methanol and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the compound (typically around 260 nm for pyridine derivatives).

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and identify volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic performance of the compound.

General GC-MS Protocol:

  • Derivatization (if necessary): The compound can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert any polar groups into non-polar trimethylsilyl ethers.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., pyridine or dichloromethane). If derivatization is performed, the reaction mixture can often be injected directly.

Visualizations

Purification_Workflow Crude Crude this compound Purification Purification Step Crude->Purification ColChrom Column Chromatography Purification->ColChrom Solid/Liquid Recryst Recrystallization Purification->Recryst Solid Distill Distillation Purification->Distill Liquid Analysis Purity Analysis ColChrom->Analysis Recryst->Analysis Distill->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS PureProduct Pure Product (>95%) HPLC->PureProduct GCMS->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Column_Chromatography_Workflow Start Start: Crude Product TLC 1. TLC Analysis of Crude Start->TLC Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap End End: Purified Product Evap->End

Caption: Step-by-step workflow for purification by column chromatography.

References

Practical Applications of Dihydrooxazoles in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrooxazole moiety, a five-membered heterocyclic ring containing both oxygen and nitrogen, has emerged as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for several key areas where dihydrooxazoles have shown significant therapeutic potential, including antifungal, anticancer, and vasorelaxant applications, as well as their utility in diversity-oriented synthesis through multicomponent reactions.

Application Note 1: Dihydrooxazoles as Broad-Spectrum Antifungal Agents

A promising class of antifungal agents is based on the 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole scaffold. These compounds have demonstrated potent activity against a range of clinically relevant fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2] Their mechanism of action is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.

Quantitative Data: Antifungal Activity

The minimum inhibitory concentrations (MICs) of a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives against various fungal strains are summarized in the table below.

CompoundRC. albicans (MIC, μg/mL)C. neoformans (MIC, μg/mL)A. fumigatus (MIC, μg/mL)
A30H0.522
A314-F0.030.251
A324-Cl0.060.51
A334-CH₃0.030.250.5
A342,4-diF0.030.52
Fluconazole-0.25-14-16>64
Itraconazole-0.03-0.250.125-0.50.25-1

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Signaling Pathway: Fungal Ergosterol Biosynthesis

The diagram below illustrates the fungal ergosterol biosynthesis pathway and highlights the role of CYP51 as the target of azole and dihydrooxazole antifungal agents.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Demethylation ergosterol Ergosterol cyp51->ergosterol dihydrooxazoles Dihydrooxazoles dihydrooxazoles->cyp51 Inhibition

Caption: Fungal ergosterol biosynthesis pathway and inhibition by dihydrooxazoles.

Experimental Protocols

This protocol is a representative synthesis based on reported methodologies.[1][8][9][10]

Experimental Workflow: Synthesis of Antifungal Dihydrooxazoles

Synthesis_Workflow start Start: 2-Acetylbenzo[b]thiophene & 2-Amino-1-phenylethanol step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Cyclization with Dehydrating Agent step1->step2 step3 Step 3: Work-up and Purification step2->step3 end End: 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole step3->end

Caption: General workflow for the synthesis of antifungal dihydrooxazoles.

Materials:

  • 2-Acetylbenzo[b]thiophene

  • 2-Amino-1-phenylethanol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-acetylbenzo[b]thiophene (1.0 eq) in toluene, add 2-amino-1-phenylethanol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow: Antifungal MIC Determination

MIC_Workflow start Start: Fungal Culture & Dihydrooxazole Compound step1 Prepare Fungal Inoculum start->step1 step2 Serial Dilution of Compound in 96-well Plate start->step2 step3 Inoculate Wells with Fungal Suspension step1->step3 step2->step3 step4 Incubate at 35°C for 24-48 hours step3->step4 step5 Determine MIC (Lowest Concentration with No Visible Growth) step4->step5 end End: MIC Value step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Dihydrooxazole compound stock solution (e.g., in DMSO)

  • Fungal strains (C. albicans, C. neoformans, A. fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the dihydrooxazole compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Application Note 2: Dihydrooxazole-Containing Tubulin Polymerization Inhibitors for Cancer Therapy

Dihydrooxazoles are structurally related to oxazoles, which have been investigated as potent anticancer agents.[11] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[11][12][13] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Dihydrooxazole-containing combretastatin A-4 (CA-4) analogs are being explored for their potential to overcome some of the limitations of CA-4, such as its poor stability.

Quantitative Data: Tubulin Polymerization Inhibition

The following table summarizes the in vitro tubulin polymerization inhibitory activity of representative dihydrooxazole-related compounds.

CompoundScaffoldIC₅₀ (μM) for Tubulin Polymerization Inhibition
Compound ADihydrooxazole-based CA-4 analog3.45
Compound BOxadiazoline analog of CA-4 (9e)3.9
Compound COxadiazoline analog of CA-4 (10i)0.5
Combretastatin A-4Stilbene~1-2
ColchicineTropolone alkaloid~1-3

Data compiled from multiple sources.[11][14][15][16][17][18]

Signaling Pathway: Microtubule Dynamics and Inhibition

The diagram below illustrates the dynamic nature of microtubule polymerization and depolymerization and how dihydrooxazole-based inhibitors can disrupt this process.

Tubulin_Polymerization tubulin_dimers αβ-Tubulin Dimers microtubule Microtubule tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization dihydrooxazoles Dihydrooxazole Inhibitors colchicine_site Colchicine Binding Site on β-Tubulin dihydrooxazoles->colchicine_site Binds to colchicine_site->tubulin_dimers Prevents incorporation

Caption: Inhibition of microtubule polymerization by dihydrooxazole-based compounds.

Experimental Protocols

This protocol is a representative synthesis based on reported methodologies for similar heterocyclic CA-4 analogs.[1][19]

Procedure:

  • React 3,4,5-trimethoxybenzaldehyde with an appropriate Wittig reagent containing a precursor to the dihydrooxazole ring to form the cis-stilbene backbone.

  • Alternatively, use a multi-step synthesis involving the initial formation of a substituted phenylacetic acid, followed by condensation and cyclization reactions to form the dihydrooxazole ring.

  • A general approach involves the condensation of a substituted benzaldehyde with a compound containing the pre-formed dihydrooxazole moiety, followed by cyclization.

  • Purify the final product using column chromatography and characterize by NMR and mass spectrometry.

This is a turbidity-based assay to measure the effect of compounds on tubulin polymerization.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Assay_Workflow start Start: Purified Tubulin & Dihydrooxazole Compound step1 Prepare Tubulin Solution with GTP start->step1 step2 Add Compound or Vehicle Control start->step2 step1->step2 step3 Incubate at 37°C in a Spectrophotometer step2->step3 step4 Monitor Absorbance at 340 nm over Time step3->step4 step5 Analyze Polymerization Curves to Determine IC₅₀ step4->step5 end End: IC₅₀ Value step5->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • GTP solution

  • General tubulin buffer (e.g., PEM buffer)

  • Dihydrooxazole compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reconstitute lyophilized tubulin in general tubulin buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and the dihydrooxazole compound at various concentrations in a 96-well plate. Keep the plate on ice.

  • Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the extent of polymerization for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Application Note 3: Dihydrooxazoles as Precursors for Vasorelaxant Agents

Dihydrooxazoles serve as valuable synthetic intermediates in the preparation of natural products with interesting biological activities. For instance, a substituted dihydrooxazole is a key precursor in the synthesis of (+)-Hispidacine, an alkaloid known for its vasorelaxant properties.[20][21][22][23][24] The dihydrooxazole ring can be chemically manipulated to construct more complex molecular architectures.

Experimental Protocol: Evaluation of Vasorelaxant Activity on Isolated Rat Aorta

This protocol describes the ex vivo assessment of the vasorelaxant effects of a compound.[25][26]

Experimental Workflow: Vasorelaxant Activity Assay

Vasorelaxant_Assay_Workflow start Start: Isolated Rat Thoracic Aorta & Test Compound step1 Mount Aortic Rings in Organ Bath start->step1 step2 Equilibrate and Test Viability step1->step2 step3 Pre-contract Aortic Rings with Phenylephrine or KCl step2->step3 step4 Cumulatively Add Test Compound step3->step4 step5 Record Changes in Isometric Tension step4->step5 step6 Calculate Percentage of Relaxation and EC₅₀ step5->step6 end End: EC₅₀ Value step6->end

Caption: Workflow for the ex vivo vasorelaxant activity assay.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine or Potassium Chloride (KCl) for pre-contraction

  • Test compound (e.g., Hispidacine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

  • Induce a stable contraction in the aortic rings using phenylephrine (1 μM) or KCl (80 mM).

  • Once a plateau in the contraction is reached, cumulatively add the test compound in increasing concentrations.

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Application Note 4: Dihydrooxazoles in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse libraries of complex molecules from simple starting materials in a single synthetic operation. Dihydrooxazoles can participate in novel MCRs, for example, a four-component reaction with a salicylaldehyde, a Grignard reagent, and water, to produce N-amino-benzylated phenols.[2][27][28][29][30][31] This approach allows for the efficient exploration of chemical space to identify new bioactive compounds.

Experimental Protocol: Four-Component Reaction Involving a Dihydrooxazole

This protocol is based on a reported MCR for the synthesis of N-amino-benzylated phenols.[2][27][28]

Experimental Workflow: Four-Component Reaction

MCR_Workflow start Start: Salicylaldehyde, Grignard Reagent, Dihydrooxazole step1 Combine Reagents in Anhydrous Solvent at Low Temperature start->step1 step2 Allow Reaction to Proceed step1->step2 step3 Aqueous Work-up step2->step3 step4 Extraction and Purification step3->step4 end End: N-amino-benzylated phenol step4->end

Caption: General workflow for a four-component reaction involving a dihydrooxazole.

Materials:

  • ortho-OBoc salicylaldehyde

  • Grignard reagent (e.g., methylmagnesium chloride in THF)

  • 4,5-Dihydrooxazole derivative

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ortho-OBoc salicylaldehyde (1.0 eq) and the 4,5-dihydrooxazole derivative (1.2 eq) in anhydrous diethyl ether at -78°C under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise.

  • Stir the reaction mixture at -78°C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature overnight.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-amino-benzylated phenol.

  • Characterize the product by NMR and mass spectrometry.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with Pyridinyloxazolidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinyloxazolidine (PyOx) ligands are a significant class of chiral N,N-bidentate ligands that have garnered considerable attention in the field of asymmetric catalysis. Their modular synthesis from readily available amino alcohols and pyridine derivatives allows for fine-tuning of steric and electronic properties. When complexed with copper, these ligands form catalysts that are effective in a variety of enantioselective transformations, including carbon-carbon bond-forming reactions. This document provides detailed protocols for the synthesis of a representative PyOx ligand, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), and a general procedure for its application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Data Presentation: Ligand Synthesis and Catalytic Performance

The following tables summarize the key quantitative data for the synthesis of the (S)-t-BuPyOx ligand and its application in a representative copper-catalyzed asymmetric Henry reaction.

Table 1: Summary of a Scalable Synthesis of (S)-t-BuPyOx Ligand.

StepReactionStarting MaterialsKey ReagentsSolventYield (%)
1AmidationPicolinic acid, (S)-tert-leucinolIsobutyl chloroformate, N-methylmorpholine (NMM)CH₂Cl₂92
2Chlorination(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamideThionyl chloride (SOCl₂)Toluene95
3Cyclization(S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HClPotassium carbonate (K₂CO₃)Methanol72
Overall 64

Table 2: Representative Results for the Copper-Catalyzed Asymmetric Henry Reaction.

EntryAldehydeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde5248592
24-Nitrobenzaldehyde5129194
34-Chlorobenzaldehyde5248893
42-Naphthaldehyde5368290
5Cyclohexanecarboxaldehyde10487587
6Isovaleraldehyde10487085

Note: Data in Table 2 is representative for Cu(II)-bis(oxazoline) catalyzed Henry reactions and serves as a guideline for reactions employing the (S)-t-BuPyOx ligand.

Experimental Protocols

Protocol 1: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This three-step protocol is adapted from a reported scalable synthesis.[1][2][3]

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

  • To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), dichloromethane (CH₂Cl₂, 50 mL), and N-methylmorpholine (NMM) (3.03 g, 30.0 mmol, 1.50 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add isobutyl chloroformate (3.14 g, 23.0 mmol, 1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol, 1.10 equiv) in CH₂Cl₂ (25 mL) and add NMM (2.43 g, 24.0 mmol, 1.20 equiv).

  • Transfer the (S)-tert-leucinol solution dropwise to the cooled reaction mixture over 1 hour using a syringe pump.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the amide alcohol as a white solid.

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride

  • In a 500 mL 3-neck round-bottom flask equipped with a stir bar, charge the amide alcohol (8.89 g, 40.0 mmol, 1.00 equiv) and toluene (140 mL).

  • Add thionyl chloride (SOCl₂) dropwise at room temperature.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude amide chloride hydrochloride salt.

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (1)

  • In a 500 mL 3-neck round-bottom flask, charge the crude amide chloride hydrochloride salt (10.26 g, 37.0 mmol, 1.00 equiv) and methanol (100 mL).

  • Add potassium carbonate (K₂CO₃) portion-wise at room temperature.

  • Stir the mixture vigorously until the cyclization is complete (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography (e.g., 4:1 hexanes/acetone) to yield (S)-t-BuPyOx as a white solid.[3]

Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a general method for the enantioselective Henry reaction catalyzed by a Cu(II)-oxazoline complex, and is applicable for use with the (S)-t-BuPyOx ligand.[4][5]

  • To a screw-capped vial, add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.01 mmol, 5 mol%) and the (S)-t-BuPyOx ligand (0.011 mmol, 5.5 mol%).

  • Add absolute ethanol (0.4 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Add nitromethane (0.11 mL, 2.0 mmol, 10 equiv).

  • Seal the vial and stir the reaction mixture at room temperature for the time indicated in Table 2, or until the reaction is complete (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired nitroalkanol product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of the PyOx ligand and the subsequent catalytic reaction.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Three-Step Synthesis cluster_product Final Product picolinic_acid Picolinic Acid amidation Step 1: Amidation picolinic_acid->amidation tert_leucinol (S)-tert-leucinol tert_leucinol->amidation chlorination Step 2: Chlorination amidation->chlorination Amide Alcohol cyclization Step 3: Cyclization chlorination->cyclization Amide Chloride HCl pyox_ligand (S)-t-BuPyOx Ligand cyclization->pyox_ligand

Caption: Workflow for the three-step synthesis of the (S)-t-BuPyOx ligand.

Catalytic_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Analysis cluster_output Product catalyst_formation In situ Catalyst Formation (Cu(OAc)₂ + PyOx Ligand) reaction Asymmetric Henry Reaction (Room Temperature) catalyst_formation->reaction aldehyde Aldehyde aldehyde->reaction nitromethane Nitromethane nitromethane->reaction workup Workup & Purification (Chromatography) reaction->workup analysis Analysis (Chiral HPLC) workup->analysis product Enantioenriched Nitroalkanol workup->product

Caption: General workflow for the copper-catalyzed asymmetric Henry reaction.

References

Application Notes and Protocols for the Use of 2-(Pyridin-3-yl)-4,5-dihydrooxazole in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridyl-oxazoline scaffold is a privileged structural motif in medicinal chemistry and asymmetric catalysis. The unique electronic properties and defined stereochemistry of this scaffold make it an attractive starting point for the generation of diverse compound libraries for drug discovery. 2-(Pyridin-3-yl)-4,5-dihydrooxazole, in particular, offers multiple reaction sites for chemical diversification, allowing for the exploration of vast chemical space. This document provides detailed application notes and protocols for the use of this compound as a versatile building block in the synthesis of compound libraries aimed at identifying novel therapeutic agents. Derivatives of this scaffold have shown potential in modulating key signaling pathways implicated in various diseases.

Key Applications

Compound libraries derived from this compound can be screened for a variety of biological activities. The pyridine and oxazoline rings are known to interact with a range of biological targets. Potential applications for these libraries include:

  • Kinase Inhibitors: The pyridine moiety is a common feature in many kinase inhibitors. Libraries can be designed to target specific kinases involved in cancer and inflammatory diseases. For instance, related polyheteroaryl oxazole/pyridine-based compounds have been shown to inhibit ROCK-2 kinase.[1]

  • Modulators of Signaling Pathways: Pyridine-containing molecules have been implicated in the modulation of critical signaling pathways such as Wnt and TGF-β.[2][3] Libraries based on the pyridyl-oxazoline scaffold can be used to discover novel modulators of these pathways for applications in oncology and developmental biology.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural features of pyridyl-oxazoline derivatives can be tailored to interact with various GPCRs.

  • Antimicrobial Agents: Both pyridine and oxazoline moieties are found in compounds with antimicrobial properties.[4] Libraries can be screened against a panel of bacterial and fungal strains to identify new anti-infective agents.

Experimental Protocols

The following protocols outline a general strategy for the synthesis of a compound library based on the this compound scaffold. The synthesis is designed to be amenable to parallel synthesis techniques for the efficient generation of a large number of compounds.

Protocol 1: Synthesis of this compound (Starting Material)

A common route for the synthesis of the starting material involves the cyclization of a suitable precursor.[4]

Materials:

  • 3-Pyridinecarboxaldehyde

  • 2-Aminoethanol

  • Lewis Acid Catalyst (e.g., Zinc Chloride)

  • Dehydrating agent (e.g., Thionyl chloride)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add 2-aminoethanol (1.1 eq).

  • Add a catalytic amount of zinc chloride (0.1 eq).

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Library Generation via N-Alkylation of the Pyridine Ring

This protocol describes the derivatization of the pyridine nitrogen to introduce diversity.

Materials:

  • This compound

  • A library of alkyl halides (R-X) or alkyl triflates (R-OTf)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure (for parallel synthesis in a 96-well plate):

  • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).

  • Dispense the stock solution into each well of a 96-well reaction block.

  • Prepare stock solutions of a diverse set of alkylating agents (e.g., 0.12 M in acetonitrile).

  • Add a different alkylating agent to each well.

  • Seal the reaction block and heat at 60-80 °C for 12-24 hours.

  • Monitor the completion of the reactions using LC-MS analysis of a few representative wells.

  • Upon completion, the solvent can be removed in vacuo, and the resulting library of pyridinium salts can be used directly for screening or further purification.

Protocol 3: Library Generation via C-H Functionalization of the Pyridine Ring

This protocol allows for the introduction of substituents onto the carbon atoms of the pyridine ring.

Materials:

  • This compound

  • A library of coupling partners (e.g., aryl boronic acids, alkenes)

  • Transition metal catalyst (e.g., Palladium or Iridium catalyst)

  • Ligand (if required)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure (for parallel synthesis):

  • In an array of reaction vials under an inert atmosphere, add this compound (1.0 eq), the corresponding coupling partner (1.2 eq), the catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., SPhos, 10 mol%), and base (2.0 eq).

  • Add anhydrous solvent to each vial.

  • Seal the vials and heat the reaction array at 80-120 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixtures through a pad of celite.

  • The filtrate, containing the library of substituted pyridyl-oxazolines, can be concentrated and purified by parallel HPLC.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described in the protocols. The actual yields for a specific library synthesis will vary depending on the substrates and reaction conditions.

Table 1: Representative Yields for N-Alkylation of Pyridine Derivatives

EntryAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Methyl iodideAcetonitrile6012>95
2Benzyl bromideDMF801892
3Ethyl triflateAcetonitrile601298
4Propargyl bromideDMF702485

Table 2: Representative Yields for Palladium-Catalyzed C-H Arylation of Pyridine Derivatives

EntryAryl Boronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane1001885
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane1001888
33-Thienylboronic acidPd(OAc)₂SPhosCs₂CO₃Toluene1102475
44-Fluorophenylboronic acidPd(OAc)₂SPhosK₂CO₃Dioxane1001882

Visualizations

Experimental Workflow

G cluster_start Starting Material Synthesis cluster_library Compound Library Generation (Parallel Synthesis) cluster_screening Screening and Analysis start 2-(Pyridin-3-yl)-4,5- dihydrooxazole Synthesis diversification Diversification Reactions (e.g., N-Alkylation, C-H Functionalization) start->diversification purification Parallel Purification (e.g., HPLC) diversification->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar

Caption: General workflow for compound library synthesis and screening.

Wnt Signaling Pathway

Wnt_Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh LRP56->Dsh Axin Axin Dsh->Axin Inhibits BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates TargetGenes Target Gene Expression TCFLEF->TargetGenes Library Pyridyl-Oxazoline Library Library->Dsh Potential Inhibition Library->BetaCatenin Potential Inhibition

Caption: Canonical Wnt signaling pathway and potential points of inhibition.

TGF-β Signaling Pathway

TGFB_Signaling cluster_nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Activates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus TargetGenes Target Gene Transcription SMAD_complex->TargetGenes Library Pyridyl-Oxazoline Library Library->TGFBR1 Potential Inhibition

Caption: TGF-β signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for Determining the Cytotoxicity of Oxazole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in drug discovery for screening the cytotoxic effects of novel compounds.[2] Oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer properties.[3][4] Their mechanism of action often involves the inhibition of key cellular targets like tubulin polymerization and various signaling pathways, leading to cell cycle arrest and apoptosis.[3][5] This document provides a detailed protocol for determining the cytotoxicity of oxazole derivatives using the MTT assay.

Principle of the MTT Assay: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[1] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.[1][6]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (prostate)0.03[7]
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dionePC3 (prostate)0.08[7]
4,5-diarylisoxazole 8-0.75 (tubulin depolymerizing)[8]
Amino derivative of 4,5-diarylisoxazole (9)HeLa (cervical)0.022[8]
Amino derivative of 4,5-diarylisoxazole (9)HepG2 (liver)0.065[8]
5-aminoisoxazole 10Multiple cell lines0.04-12[8]
Acetylated 5-aminoisoxazole 11Multiple cell linesSimilar to CA-4[8]
Isoxazole derivative 12Multiple cell lines<0.1 (GI50)[8]
Peptide derivative 73A-549 (lung)0.17[4]
Peptide derivative 73HT-29 (colon)0.12[4]
Peptide derivative 73MDA-MB-231 (breast)0.10[4]
Peptide derivative 74A-549 (lung)0.12[4]
Peptide derivative 74HT-29 (colon)0.13[4]
Peptide derivative 74MDA-MB-231 (breast)0.12[4]

Experimental Protocols

Materials and Reagents
  • Target cells (e.g., cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[9]

  • Oxazole derivatives of interest

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)

  • Sterile pipette tips and tubes

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9][10]

    • Vortex or sonicate to ensure complete dissolution.[6]

    • Filter-sterilize the solution through a 0.2 µm filter.[10]

    • Store in light-protected aliquots at -20°C for long-term storage or at 4°C for frequent use.[10]

  • Oxazole Derivative Stock Solutions:

    • Prepare a high-concentration stock solution of each oxazole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤0.1% DMSO).[11]

MTT Assay Protocol for Adherent Cells

Day 1: Cell Seeding

  • Culture and harvest cells during their exponential growth phase.[6]

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[11] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.[12]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.[13]

Day 2: Treatment with Oxazole Derivatives

  • After overnight incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of fresh medium containing various concentrations of the oxazole derivatives to the appropriate wells.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the oxazole derivatives.

    • Untreated Control: Cells in culture medium without any treatment.

    • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[11]

Day 3: MTT Assay

  • Following the incubation period, carefully aspirate the culture medium containing the test compounds.

  • Add 50 µL of serum-free medium to each well.[9]

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Alternatively, add 10 µL of 5 mg/mL MTT solution to the existing 100 µL of medium in each well.[11][13]

  • Incubate the plate for 2-4 hours at 37°C with 5% CO₂.[9][14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[9]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

Day 4: Data Acquisition and Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of the oxazole derivative to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: MTT Reaction cluster_day4 Day 4: Data Analysis A Harvest and count cells B Seed cells into 96-well plate A->B C Overnight incubation (37°C, 5% CO2) B->C E Treat cells with compounds C->E Cells are attached and ready for treatment D Prepare serial dilutions of oxazole derivatives D->E F Incubate for 24-72 hours E->F G Add MTT solution to each well F->G End of treatment period H Incubate for 2-4 hours (formazan formation) G->H I Add solubilization solution (e.g., DMSO) H->I J Measure absorbance at 570 nm I->J Formazan crystals are dissolved K Calculate % cell viability J->K L Determine IC50 values K->L

Caption: MTT Assay Experimental Workflow.

Signaling_Pathway Potential Signaling Pathway for Oxazole Derivative-Induced Cytotoxicity cluster_cell Cancer Cell Oxazole Oxazole Derivative Tubulin Tubulin Oxazole->Tubulin Inhibits polymerization STAT3 STAT3 Oxazole->STAT3 Inhibits activation Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis STAT3_Inhibition STAT3 Inhibition STAT3->STAT3_Inhibition Gene_Expression Downregulation of Proliferation & Survival Genes STAT3_Inhibition->Gene_Expression Gene_Expression->Apoptosis

Caption: Potential Signaling Pathway for Oxazole Derivative-Induced Cytotoxicity.

References

Application Notes and Protocols for the Development of Antifungal Agents from Dihydrooxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antifungal agents based on the dihydrooxazole scaffold. This document outlines detailed protocols for the synthesis, in vitro evaluation, and mechanistic studies of these compounds.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant global health challenge. The dihydrooxazole scaffold has shown promise as a template for the development of new antifungal agents. These compounds often act by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway, which is a well-established target for azole antifungals.[1] This document provides detailed methodologies to facilitate research and development in this area.

Data Presentation

Table 1: In Vitro Antifungal Activity of Dihydrooxazole Derivatives
Compound IDC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
A30 0.03-0.50.25-20.25-2[2]
A31 0.03-0.50.25-20.25-2[2]
A32 0.03-0.50.25-20.25-2[2]
A33 0.03-0.50.25-20.25-2[2]
A34 0.03-0.50.25-20.25-2[2]
6a-j Lower than FluconazoleNot ReportedNot Reported[1]

MIC values are presented as ranges where specific values for individual compounds were not available in the initial abstract.

Table 2: Metabolic Stability and Cytotoxicity of Selected Dihydrooxazole Derivatives
Compound IDHuman Liver Microsome Half-life (t½, min)Cytotoxicity (IC50, µM)Reference
A31 80.5Not Reported[2]
A33 69.4Not Reported[2]

Experimental Protocols

Protocol 1: General Synthesis of 4,5-Disubstituted-4,5-dihydrooxazoles

This protocol describes a general method for the synthesis of dihydrooxazole derivatives, adapted from the Van Leusen reaction.[1]

Materials:

  • Substituted aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the substituted aldehyde in methanol in a round-bottom flask, add potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Add TosMIC to the reaction mixture portion-wise over 5 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds (dihydrooxazole derivatives)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds.

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

    • Include wells for a positive control (standard antifungal), a negative control (medium with DMSO), and a growth control (medium with inoculum, no drug).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the viability of mammalian cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

Antifungal_Development_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_mechanistic Mechanistic Studies Aldehyde Substituted Aldehyde Synthesis Van Leusen Reaction Aldehyde->Synthesis TosMIC Tosylmethyl Isocyanide TosMIC->Synthesis Dihydrooxazole Dihydrooxazole Derivative Synthesis->Dihydrooxazole Antifungal_Assay Antifungal Susceptibility Testing (MIC Determination) Dihydrooxazole->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Dihydrooxazole->Cytotoxicity_Assay CYP51_Assay CYP51 Inhibition Assay Antifungal_Assay->CYP51_Assay SAR_Study Structure-Activity Relationship (SAR) Antifungal_Assay->SAR_Study Ergosterol_Assay Ergosterol Quantification CYP51_Assay->Ergosterol_Assay

Caption: Workflow for the development of dihydrooxazole-based antifungal agents.

Ergosterol_Biosynthesis_Inhibition cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethylated intermediate Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane_Function Maintains Membrane Fluidity and Integrity Ergosterol->Membrane_Function CYP51->Intermediate Dihydrooxazole Dihydrooxazole Compound Dihydrooxazole->CYP51 Inhibition

References

Troubleshooting & Optimization

troubleshooting low yields in 2-(Pyridin-3-yl)-4,5-dihydrooxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-(Pyridin-3-yl)-4,5-dihydrooxazole. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, particularly when starting from 3-cyanopyridine and ethanolamine.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product, in my synthesis of this compound from 3-cyanopyridine and ethanolamine. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_Purity Reagent Purity Checks cluster_Conditions Reaction Condition Optimization cluster_SideReactions Side Reaction Investigation cluster_Workup Work-up and Purification Start Problem: Low or No Yield Purity 1. Verify Reagent Purity Start->Purity Conditions 2. Optimize Reaction Conditions Purity->Conditions Purity_3CN 3-Cyanopyridine: Check for hydrolysis to nicotinamide/nicotinic acid. Purity_Ethanolamine Ethanolamine: Ensure it is anhydrous. Purity_Catalyst Catalyst: Verify activity and dryness. Purity_Solvent Solvent: Use anhydrous solvent. SideReactions 3. Investigate Side Reactions Conditions->SideReactions Cond_Catalyst Catalyst Choice: Compare Lewis acids (e.g., ZnCl₂, Cd(OAc)₂). Cond_Temp Temperature: Optimize for reaction rate vs. side reactions. Cond_Time Reaction Time: Monitor by TLC to determine completion. Cond_Stoichiometry Stoichiometry: Ensure correct molar ratios. Workup 4. Refine Work-up & Purification SideReactions->Workup Side_Hydrolysis Hydrolysis of 3-cyanopyridine to nicotinamide or niacin. Side_Polymerization Potential polymerization of starting materials or product. Success Improved Yield Workup->Success Workup_Quench Appropriate quenching of the reaction. Workup_Extraction Efficient extraction of the product. Workup_Purification Purification method (distillation vs. recrystallization).

Caption: Troubleshooting workflow for low yields.

  • Purity of Starting Materials:

    • 3-Cyanopyridine: This is a key starting material. Impurities, especially nicotinamide or nicotinic acid resulting from hydrolysis, can inhibit the reaction. Verify the purity by checking the melting point and considering purification by recrystallization if necessary.

    • Ethanolamine: The presence of water can hydrolyze the nitrile starting material or the intermediate. Use anhydrous ethanolamine for best results.

    • Catalyst: The activity of the Lewis acid catalyst (e.g., zinc chloride, zinc acetate, cadmium acetate) is crucial.[1] Ensure the catalyst is anhydrous and has not been deactivated by improper storage.

    • Solvent: If a solvent is used, it must be anhydrous to prevent side reactions.

  • Reaction Conditions:

    • Catalyst Selection: Transition metal acetates or halides act as moderate Lewis acids to activate the nitrile group.[1] The choice of catalyst can significantly impact the yield. Zinc salts are generally effective and less toxic than cadmium salts.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction progress at different temperatures to find the optimal balance.

    • Reaction Time: Incomplete conversion will result in low yields. Monitor the reaction using Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

    • Stoichiometry: Ensure the correct molar ratios of reactants and catalyst are used as specified in the protocol.

Issue 2: Formation of Side Products

Question: My reaction mixture is complex, and I am isolating significant amounts of byproducts. What are these and how can I minimize their formation?

Answer: The most common side reaction is the hydrolysis of 3-cyanopyridine.

  • Hydrolysis: In the presence of water, 3-cyanopyridine can be hydrolyzed to nicotinamide and subsequently to nicotinic acid.[2] This is often catalyzed by the reaction conditions.

    • Mitigation: The most effective way to prevent this is to use anhydrous reagents and solvents.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What is the best method?

Answer: Purification can be challenging due to the properties of the product and potential impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[3]

    • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[3] Potential solvents to screen include ethers, esters (like ethyl acetate), and hydrocarbon solvents, or mixtures thereof.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to form crystals. The purified crystals can then be isolated by filtration.[4]

Quantitative Data Summary

The yield of 2-pyridyl-2-oxazolines is influenced by the choice of catalyst and reaction conditions. While specific data for the 3-pyridyl isomer is not extensively available, the following table summarizes representative yields for similar syntheses, which can serve as a benchmark.

CatalystSubstrateAmino AlcoholSolventTemperature (°C)Yield (%)Reference
Zinc Acetate (2 mol%)2-Cyanopyridine(S)-PhenylalaninolHexaneReflux85[5]
Zinc Acetate (2 mol%)2-Cyanopyridine(S)-ValinolHexaneReflux90[5]
Zinc Chloride (20 mol%)PyrazoylimineDiethyl acetylenedicarboxylateAcetonitrileRefluxHigh[6]
Cadmium AcetateCyclopropanecarbonitrileEthanolamine---[1]

Experimental Protocols

Key Synthesis Protocol: Zinc-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-pyridyl-2-oxazolines.[1][5]

Reaction Scheme

reaction_scheme reactant1 3-Cyanopyridine product This compound reactant1->product catalyst Zn(OAc)₂ or ZnCl₂ reactant1->catalyst conditions Heat reactant1->conditions reactant2 Ethanolamine reactant2->product reactant2->catalyst reactant2->conditions + + +->product +->catalyst +->conditions

Caption: General reaction scheme for the synthesis.

Materials:

  • 3-Cyanopyridine

  • Ethanolamine (anhydrous)

  • Zinc Acetate (Zn(OAc)₂) or Zinc Chloride (ZnCl₂) (anhydrous)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add 3-cyanopyridine (1.0 eq), ethanolamine (1.1 eq), and the zinc catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable volume of anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Signaling Pathways and Experimental Workflows

Logical Workflow for Optimizing Reaction Yield

optimization_workflow Start Start: Low Yield Observed Purity_Check Check Purity of Starting Materials (3-Cyanopyridine, Ethanolamine) Start->Purity_Check Purify_Reagents Purify Reagents (e.g., Recrystallize 3-Cyanopyridine) Purity_Check->Purify_Reagents Impure Catalyst_Screen Screen Different Lewis Acid Catalysts (e.g., ZnCl₂, Zn(OAc)₂, Cd(OAc)₂) Purity_Check->Catalyst_Screen Pure Purify_Reagents->Catalyst_Screen Select_Best_Catalyst Select Catalyst with Highest Yield Catalyst_Screen->Select_Best_Catalyst Temp_Optimization Optimize Reaction Temperature Select_Best_Catalyst->Temp_Optimization Select_Optimal_Temp Select Optimal Temperature Temp_Optimization->Select_Optimal_Temp Time_Study Conduct Reaction Time Study Select_Optimal_Temp->Time_Study Determine_Optimal_Time Determine Optimal Reaction Time Time_Study->Determine_Optimal_Time Final_Protocol Final Optimized Protocol Determine_Optimal_Time->Final_Protocol

Caption: Workflow for reaction optimization.

This logical workflow provides a step-by-step guide to systematically improve the yield of the synthesis. By addressing potential issues in a structured manner, from reagent purity to reaction parameters, researchers can efficiently identify and resolve the factors limiting their product yield.

References

Technical Support Center: Improving Enantioselectivity with Pyridinyloxazoline (PyOx) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using pyridinyloxazoline (PyOx) ligands in asymmetric catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is proceeding with a good yield, but the enantioselectivity is disappointingly low. What are the primary factors I should investigate?

A: Low enantiomeric excess (ee) is a common challenge. A systematic approach to troubleshooting is recommended. Here are the key factors to investigate, starting with the most impactful:

  • Chiral Ligand Purity and Integrity: The enantiomeric and chemical purity of your PyOx ligand is paramount. Impurities can interfere with the formation of the catalytically active species or promote a non-selective background reaction.

    • Solution: Ensure the ligand is of high purity (>99% ee). If synthesized in-house, confirm its purity and absolute configuration. Always store the ligand under an inert atmosphere to prevent degradation.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as it will likely increase at lower temperatures.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, consequently, the enantioselectivity.

    • Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction.

  • Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the PyOx ligand is crucial for the formation of the desired chiral catalyst.

    • Solution: Optimize the metal-to-ligand ratio. A slight excess of the ligand (e.g., 1:1.1 or 1:1.2 metal:ligand) is often a good starting point to ensure all the metal is complexed.

  • Additives and Counterions: The presence of additives or the nature of the counterion from the metal precursor can have a profound effect on the catalytic activity and selectivity.

    • Solution: Investigate the effect of additives. For instance, in some reactions, additives like KOtBu have been shown to be crucial for high enantioselectivity. The choice of metal salt (e.g., Cu(OTf)₂ vs. Cu(OAc)₂) can also significantly impact the outcome.

Issue 2: Low or No Yield of the Desired Product

Q: I have optimized for high enantioselectivity, but now my product yield is very low. How can I improve it?

A: Poor yields, even with high ee, often point to issues with reaction kinetics, catalyst activity, or stability. Here are some troubleshooting steps:

  • Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction.

    • Solution: Consider a moderate increase in the catalyst loading (e.g., from 1 mol% to 5 mol%). However, be aware that higher catalyst concentrations can sometimes lead to the formation of less selective aggregates.

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over time using techniques like TLC or GC/LC-MS. If the reaction has stalled, a modest increase in temperature or a longer reaction time may be necessary. Be mindful that increasing the temperature could negatively impact enantioselectivity.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons, deactivating the catalyst.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and degassed, as many catalytic systems are sensitive to air and moisture.[1]

  • Catalyst Deactivation: The PyOx-metal complex may be unstable under the reaction conditions.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). If catalyst decomposition is suspected, consider a different metal precursor or ligand derivative. In some cases, hydrolysis of the ligand by trace amounts of water can occur.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from representative studies, illustrating the impact of key experimental variables on enantioselectivity in reactions using PyOx-type ligands.

Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed Henry Reaction

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
1Toluene2.465
2THF7.672
3CH₂Cl₂9.178
4Acetone2185
5Ethanol24.692
6Methanol32.789

Data is representative and compiled from trends observed in the literature. Actual results will vary depending on the specific substrates, ligand, and metal used.

Table 2: Effect of Temperature on Enantioselectivity in a Pd-Catalyzed Allylic Alkylation

EntryTemperature (°C)Reaction Time (h)Enantiomeric Excess (ee, %)
125 (Room Temp.)1265
20-42470
3-184875
4-407278
5-789682

Data is representative and compiled from trends observed in the literature, such as the increase in ee from 70% to 75% when lowering the temperature from 0-4 °C to -18 °C.[2] Reaction times are illustrative and will depend on the specific reaction kinetics.

Experimental Protocols

Below are detailed methodologies for the synthesis of a common PyOx ligand and a general procedure for asymmetric catalysis.

Protocol 1: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This protocol is adapted from a robust, three-step synthesis starting from commercially available picolinic acid.[3][4]

Step 1: Amide Formation - (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

  • To a round-bottom flask, add picolinic acid (1.0 equiv), CH₂Cl₂ (to 0.4 M), and N-methylmorpholine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

  • In a separate flask, dissolve (S)-tert-leucinol (1.1 equiv) in CH₂Cl₂ and add N-methylmorpholine (1.2 equiv).

  • Add the amino alcohol solution to the reaction mixture and allow it to warm to room temperature while stirring overnight.

  • Perform an aqueous workup and purify by column chromatography to yield the amide alcohol.

Step 2: Chlorination - (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride

  • In a round-bottom flask, dissolve the amide alcohol from Step 1 (1.0 equiv) in toluene (to 0.3 M).

  • Warm the solution to 60 °C.

  • In a separate flask, dilute thionyl chloride (SOCl₂) (2.0 equiv) with toluene.

  • Slowly add the SOCl₂ solution dropwise to the vigorously stirring amide alcohol solution at 60 °C over 20 minutes.

  • After addition is complete, stir for 1 hour at 60 °C.

  • Cool the mixture and concentrate under reduced pressure to obtain the crude amide chloride hydrochloride salt.

Step 3: Cyclization - (S)-t-BuPyOx

  • In a round-bottom flask, suspend the crude amide chloride hydrochloride salt from Step 2 (1.0 equiv) in methanol (to 0.4 M).

  • Add powdered sodium methoxide (NaOMe) (5.0 equiv) to the solution.

  • Heat the mixture to 55 °C and stir for 3 hours.

  • Cool the reaction, add toluene, and concentrate under reduced pressure to remove methanol.

  • Perform an aqueous workup and purify by column chromatography to yield the final (S)-t-BuPyOx ligand.

Protocol 2: General Procedure for a PyOx-Metal Catalyzed Asymmetric Reaction

This protocol provides a general framework. Specific conditions such as temperature, solvent, and reaction time must be optimized for each unique transformation.

  • Catalyst Preparation (In situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂, 1-10 mol%).

    • Add the PyOx ligand (e.g., (S)-t-BuPyOx, 1.1-1.2 equiv relative to the metal).

    • Add the appropriate anhydrous, degassed solvent (e.g., THF, Toluene, CH₂Cl₂).

    • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Execution:

    • To the flask containing the catalyst solution, add the substrate (1.0 equiv).

    • Add the second reactant (1.1-1.5 equiv). If the reactant is a liquid, it can be added dropwise via a syringe. If it is a solid, it can be added as a solution in the reaction solvent.

    • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

    • Once the reaction is complete, quench the reaction as appropriate for the specific chemistry (e.g., with a saturated aqueous solution of NH₄Cl or NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the enantioselectivity of your reaction.

Troubleshooting_Low_ee Troubleshooting Workflow for Low Enantioselectivity start Low Enantioselectivity Observed check_purity Verify Ligand Purity (Chemical & Enantiomeric) start->check_purity lower_temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) check_purity->lower_temp Purity Confirmed screen_solvent Screen Solvents (Varying Polarity) lower_temp->screen_solvent optimize_ratio Optimize Metal:Ligand Ratio (e.g., 1:1.1) screen_solvent->optimize_ratio screen_additives Screen Additives / Counterions optimize_ratio->screen_additives re_evaluate Re-evaluate Results screen_additives->re_evaluate

A logical workflow for troubleshooting low enantioselectivity.
General Experimental Workflow for Asymmetric Catalysis

This diagram outlines the typical sequence of steps for setting up a PyOx-catalyzed asymmetric reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep In-situ Catalyst Formation (Metal Precursor + PyOx Ligand) add_reactants Add Substrate & Reagents catalyst_prep->add_reactants run_reaction Stir at Optimized Temperature & Time add_reactants->run_reaction workup Quench & Work-up run_reaction->workup purify Purification (Chromatography) workup->purify analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC) purify->analyze_ee

A typical experimental workflow for asymmetric catalysis.

References

Technical Support Center: Purification of Chiral Pyridinyloxazolines (PyBox Ligands)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral pyridinyloxazoline (PyBox) ligands.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of chiral PyBox ligands via flash column chromatography and recrystallization.

Flash Column Chromatography

Issue Possible Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Interaction with Acidic Silica Gel: PyBox ligands are basic N-heterocycles and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[1] 2. Inappropriate Solvent Polarity: The eluent may not be strong enough to effectively move the compound down the column, or a gradient may be too shallow. 3. Column Overload: Too much crude material has been loaded onto the column.1. Deactivate Silica Gel: Pre-treat the silica gel with a solution of your eluent containing 1-3% triethylamine or another volatile base. This will neutralize the acidic sites.[2] 2. Optimize Solvent System: Ensure your chosen solvent system provides an Rf value of ~0.2-0.3 for the desired PyBox ligand on a TLC plate. Consider using a solvent gradient to improve peak shape. For N-heterocycles, solvent systems like ethyl acetate/hexanes can sometimes cause broad peaks; trying a slightly more polar system might help.[1] 3. Reduce Load: As a general rule, use a silica-to-crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more challenging ones.[3]
Compound Stuck on the Column/No Elution 1. Decomposition on Silica: The PyBox ligand may be unstable on silica gel.[4] 2. Incorrect Solvent System: The eluent is not polar enough to elute the compound.[4] 3. Insoluble Product: The compound may have precipitated at the top of the column.1. Test Stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any decomposition has occurred. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[4] 2. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If the compound is very polar, consider a reversed-phase separation. 3. Dry Loading: If your compound is not very soluble in the initial eluent, use the dry loading technique.[3]
Poor Separation of Enantiomers (on a Chiral Column) 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for resolving the PyBox enantiomers. 2. Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate chiral recognition.[5]1. Screen Different CSPs: Polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD-H are often effective for PyBox-type compounds.[6] 2. Optimize Mobile Phase: Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol) components. The addition of a small amount of an additive, like diethylamine for basic compounds, can significantly impact selectivity.[7]

Recrystallization

Issue Possible Cause(s) Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point because the solution is too concentrated or the solvent has too high of a boiling point.1. Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 2. Change Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent system. For pyridine derivatives, common recrystallization solvents include ethanol, methanol, water, or mixtures like hexane/acetone.[8][9]
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the PyBox ligand. 3. Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility.
Colored Impurities in Crystals The colored impurity has similar solubility properties to the PyBox ligand in the chosen solvent.1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying PyBox ligands?

A1: Common impurities often stem from the synthetic route and can include unreacted starting materials such as the chiral amino alcohol or the pyridine dinitrile/diacid. Side products from incomplete cyclization of one of the oxazoline rings can also be present.

Q2: My PyBox ligand appears to be an oil, but the literature reports it as a solid. What should I do?

A2: This is a common issue. It's possible that your product is not yet pure enough to crystallize. Attempting purification by flash column chromatography is a good first step. If the purified product is still an oil, it may solidify upon standing, sometimes for several days, or upon trituration with a non-polar solvent like pentane or hexane.

Q3: Are PyBox ligands generally stable to air and moisture?

A3: While many PyBox ligands are crystalline solids that are relatively stable, it is good practice to handle them under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents, especially when preparing them for use in moisture-sensitive catalytic reactions.[10] For long-term storage, keeping them in a desiccator or a glovebox is recommended.

Q4: How do I choose the right chiral HPLC column and mobile phase for my PyBox ligand?

A4: The selection of a chiral stationary phase (CSP) is often empirical.[11] For PyBox ligands and related structures, polysaccharide-based CSPs such as Chiralcel OD-H and Chiralpak AD-H have proven effective.[6] A good starting point for the mobile phase is a mixture of n-hexane and isopropanol. The ratio can be optimized to achieve baseline separation. For basic compounds like PyBox ligands, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[7]

Q5: What is a typical purification yield for a PyBox ligand after column chromatography?

A5: Purification yields can vary widely depending on the specific PyBox ligand and the purity of the crude material. However, yields in the range of 70-85% after flash column chromatography have been reported in the literature.[6][12]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a PyBox Ligand

This protocol is a general guideline and should be optimized for each specific PyBox derivative.

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired PyBox ligand. A common eluent system is a mixture of ethyl acetate and hexanes, often with the addition of a small amount of triethylamine (e.g., 1-2%) to prevent peak tailing.

  • Column Packing:

    • Choose an appropriately sized column. For 1 gram of crude material, a column with a diameter of about 4-5 cm is a reasonable starting point.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica bed.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude PyBox ligand in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Carefully add the solution to the top of the column.[3]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Method for the Determination of Enantiomeric Excess (ee%) of a PyBox Ligand

This is an example protocol and may require optimization.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified PyBox ligand in the mobile phase.

  • Injection Volume: 5-10 µL.

  • Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Quantitative Data Summary

Table 1: Example Chiral HPLC/SFC Conditions for PyBox Ligands and Derivatives

CompoundChiral ColumnMobile Phase/Solvent SystemFlow RateRetention Times (min)Reference
CH₂CH₂Ph-pyboxChiralcel OD-H20% MeOH in CO₂ (SFC)3.0 mL/min(R)-enantiomer: 19.00, (S)-enantiomer: 21.73[6]
Product of Friedel-Crafts with Ph-PyBoxChiralpak AD-H90:10 n-hexane/iPrOH0.5 mL/minmajor: 26.5, minor: 36.2[13]
Product of Friedel-Crafts with Ind-PyBoxChiralpak AD-H90:10 n-hexane/iPrOH0.5 mL/minmajor: 53.2, minor: 60.7[13]

Table 2: Reported Purification Yields for PyBox Ligands

PyBox LigandPurification MethodReported YieldReference
CH₂CH₂Ph-pyboxColumn Chromatography81-83%[6]
pybox-NH₂Flash Chromatography (neutral alumina)70%[12]

Visualizations

Purification_Workflow General Purification Workflow for Chiral PyBox Ligands crude Crude PyBox Ligand tlc TLC Analysis to Determine Eluent crude->tlc column Flash Column Chromatography on Silica Gel tlc->column purity_check_1 Assess Purity (TLC, NMR) column->purity_check_1 recrystallization Recrystallization chiral_hplc Chiral HPLC for ee% Determination recrystallization->chiral_hplc decision Is the product a solid and nearly pure? purity_check_1->decision pure_product Pure Enantiopure PyBox Ligand chiral_hplc->pure_product decision->recrystallization Yes decision->chiral_hplc No

Caption: General purification workflow for chiral PyBox ligands.

Troubleshooting_Decision_Tree Troubleshooting Flash Chromatography of PyBox Ligands start Poor Separation/Peak Shape check_rf Is Rf ~0.2-0.3 on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_eluent->check_rf add_base Add 1-2% Triethylamine to Eluent check_tailing->add_base Yes check_load Is the column overloaded? check_tailing->check_load No success Improved Separation add_base->success reduce_load Reduce Sample Load check_load->reduce_load Yes check_load->success No reduce_load->success

Caption: Decision tree for troubleshooting flash chromatography.

References

Technical Support Center: Stability of 2-(Pyridin-3-yl)-4,5-dihydrooxazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pyridin-3-yl)-4,5-dihydrooxazole in various solution-based experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, providing potential causes and recommended solutions.

Issue 1: Loss of Compound Potency or Inconsistent Results Over Time

  • Question: I am observing a decrease in the efficacy of my this compound stock solution, or my experimental results are not reproducible. What could be the cause?

  • Answer: This issue is often indicative of compound degradation. The primary suspect for instability in this compound is the hydrolysis of the dihydrooxazole ring, especially in aqueous solutions. The stability can be influenced by pH, temperature, and the presence of nucleophiles.

Potential Cause Recommended Troubleshooting Action
Acid-Catalyzed Hydrolysis Buffer your solution to a neutral or slightly basic pH (7.0-8.0). Avoid acidic conditions if possible. If acidic conditions are necessary, prepare fresh solutions immediately before use and keep them at a low temperature.
Base-Catalyzed Hydrolysis While generally more stable than in acidic conditions, prolonged exposure to strong bases should be avoided. Use moderately basic buffers if required for your experiment.
Elevated Temperature Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Microbial Contamination If using aqueous buffers for extended periods, consider sterile filtering the solution or adding a suitable antimicrobial agent that does not interact with the compound.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Question: When analyzing my sample containing this compound, I see new peaks in the chromatogram that were not present initially. What are these, and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathway is likely the hydrolysis of the dihydrooxazole ring, leading to the formation of an amino ester, which may be further hydrolyzed to a carboxylic acid and an amino alcohol.

Potential Degradation Product Suggested Identification Method Prevention Strategy
N-(2-hydroxyethyl)nicotinamide (Hydrolysis Product) Use LC-MS to identify a peak with a mass corresponding to the addition of a water molecule (M+18).Follow the recommendations for preventing hydrolysis (control of pH and temperature).
Nicotinic Acid and 2-Aminoethanol (Further Hydrolysis) Analyze for the presence of these known compounds using appropriate analytical standards.Stringent control of pH and temperature will minimize the formation of these secondary degradants.
Oxidation Products (e.g., Pyridine N-oxide) Use high-resolution mass spectrometry to detect the addition of oxygen to the parent molecule.Prepare solutions in degassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, it is recommended to store stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol) at -20°C or -80°C in tightly sealed containers. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The dihydrooxazole ring is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis is generally faster under acidic conditions compared to neutral or basic conditions. Therefore, it is crucial to control the pH of aqueous solutions. For experiments requiring aqueous buffers, it is recommended to use a pH range of 7.0-8.0. If acidic or strongly basic conditions are unavoidable, solutions should be prepared fresh and used immediately.

Q3: Is this compound sensitive to light?

Q4: Can I heat solutions containing this compound?

A4: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.[2] It is advisable to avoid heating solutions containing this compound whenever possible. If a process requires heating, the duration should be minimized, and the temperature should be kept as low as feasible.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect. Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its potential degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). Plot the percentage remaining against time for each pH condition to determine the stability profile.

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for stability testing.

Potential Degradation Pathways A This compound B N-(2-hydroxyethyl)nicotinamide A->B Hydrolysis (Acid/Base) D Pyridine N-oxide derivative A->D Oxidation C Nicotinic Acid + 2-Aminoethanol B->C Further Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution C Dilute Stock into Buffers A->C B Prepare Buffer Solutions (Varying pH) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points D->E F HPLC/LC-MS Analysis E->F G Quantify Parent Compound F->G H Determine % Degradation G->H

Caption: General experimental workflow for stability assessment.

References

refining cyclization conditions for dihydrooxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrooxazoles (oxazolines).

Troubleshooting Guides

Issue 1: Low or No Yield in Cyclodehydration of β-Hydroxy Amides

Question: I am attempting to synthesize a 2-substituted-dihydrooxazole from a β-hydroxy amide via cyclodehydration, but I am observing very low to no product formation. What are the potential causes and how can I improve my yield?

Answer:

Low or no yield in the cyclodehydration of β-hydroxy amides is a common issue that can stem from several factors, ranging from reagent choice to reaction conditions. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Inefficient Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent.

    • Recommendation: If a mild reagent is proving ineffective, consider switching to a more powerful one. For thermally stable substrates, stronger acids like triflic acid (TfOH) or even sulfuric acid under controlled conditions can be effective. For more sensitive substrates, reagents like Deoxo-Fluor®, XtalFluor-E, or the Burgess reagent are excellent alternatives.[1][2][3]

  • Suboptimal Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the cyclization.

    • Recommendation: Gradually increase the reaction temperature. For instance, TfOH-promoted cyclization in 1,2-dichloroethane (DCE) is often optimal at 80°C.[2] However, be mindful of potential substrate or product decomposition at higher temperatures and monitor the reaction closely.

  • Incorrect Stoichiometry: The amount of the dehydrating agent can significantly impact the reaction outcome.

    • Recommendation: Optimize the stoichiometry of the dehydrating agent. For example, in TfOH-promoted cyclizations, using 1.5 equivalents of the acid has been shown to be optimal.[2]

  • Solvent Effects: The solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway.

    • Recommendation: Screen different solvents. Dichloromethane (CH2Cl2) and 1,2-dichloroethane (DCE) are commonly used and often provide good results.[3][4] In some cases, polar aprotic solvents like acetonitrile or THF may be suitable, but compatibility with the chosen dehydrating agent is crucial.

  • Presence of Water: Trace amounts of water can quench the dehydrating agent or lead to hydrolysis of intermediates.

    • Recommendation: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Issue 2: Significant Byproduct Formation in Robinson-Gabriel Synthesis

Question: I am performing a Robinson-Gabriel synthesis to obtain a dihydrooxazole, but my crude product is contaminated with significant byproducts, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a powerful method but is prone to side reactions, especially under harsh acidic conditions.[5]

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the oxazoline product back to the starting material or other intermediates.

    • Solution: Employ strictly anhydrous conditions. Ensure all solvents and reagents are thoroughly dried before use.

  • Polymerization/Tar Formation: The strong acid catalysts can promote polymerization of reactive starting materials or intermediates.

    • Solution:

      • Lower the reaction temperature to control the reaction rate.

      • Use a milder dehydrating agent. Instead of concentrated sulfuric acid, consider polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent.[6]

  • Enamide Formation: Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of an enamide as a competing byproduct.

    • Solution: Modify the reaction conditions by changing the dehydrating agent or adjusting the temperature. Systematic experimentation is often necessary to find the optimal conditions that disfavor the enamide formation pathway.[5]

  • Starting Material Decomposition: Sensitive substrates may degrade under the strongly acidic conditions.

    • Solution:

      • Reduce the reaction time by closely monitoring the reaction's progress via TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

      • Opt for milder dehydrating agents like triphenylphosphine/iodine.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydrooxazole rings?

A1: The most prevalent methods include:

  • Cyclodehydration of β-hydroxy amides: This is a widely used method where a β-hydroxy amide is treated with a dehydrating agent to induce intramolecular cyclization. Common reagents include DAST, Deoxo-Fluor®, Burgess reagent, and various acidic catalysts.[2][3]

  • The Robinson-Gabriel Synthesis: This classic method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[7]

  • From Aldehydes: Aldehydes can be reacted with amino alcohols in the presence of an oxidizing agent like N-bromosuccinimide (NBS) to form dihydrooxazoles in a one-pot synthesis.[8]

Q2: How does the choice of dehydrating agent affect the stereochemistry of the product in β-hydroxy amide cyclization?

A2: The mechanism of action of the dehydrating agent can influence the stereochemical outcome. For example, in a TfOH-promoted dehydrative cyclization, the reaction often proceeds with an inversion of the α-hydroxyl stereochemistry. This suggests a pathway involving the activation of the alcohol as a leaving group, followed by an intramolecular SN2-like substitution.[2]

Q3: I am having trouble with the work-up of my Appel reaction for dihydrooxazole synthesis. How can I effectively remove the triphenylphosphine oxide byproduct?

A3: The removal of triphenylphosphine oxide is a common challenge in Appel-type reactions. Here are a few suggestions:

  • Crystallization: If your product is a solid, recrystallization can be an effective method for separating it from the triphenylphosphine oxide.

  • Chromatography: Column chromatography on silica gel is a standard method for purification.

  • Alternative Reagents: Consider using a polymer-supported triphenylphosphine, which can be filtered off at the end of the reaction, simplifying the work-up.

Q4: Can I use microwave-assisted synthesis for dihydrooxazole ring formation?

A4: Yes, microwave-assisted synthesis can be a very effective technique, particularly for the Robinson-Gabriel synthesis. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal degradation of the substrate.[1]

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Cyclodehydration of a Model β-Hydroxy Amide
Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
TfOH (1.5 eq)DCE801296[2]
MsOH (1.0 eq)DCE801216[2]
TFA (1.0 eq)DCE8012Low[2]
XtalFluor-E (2 eq)CH2Cl2Room Temp2481[3]
DASTCH2Cl2-78 to 04Good[3]
PPh3/Tf2O (1.3/1.0 eq)CH2Cl20 to RT190[9]
Table 2: Solvent Effects on TfOH-Promoted Cyclization
SolventTemperature (°C)Yield (%)Reference
DCE8096[2]
PhCF38086[2]
Dioxane8082[2]
Toluene8075[2]

Experimental Protocols

Protocol 1: General Procedure for TfOH-Promoted Dehydrative Cyclization of N-(2-hydroxyethyl)amides

To a solution of the N-(2-hydroxyethyl)amide (0.2 mmol) in 1,2-dichloroethane (DCE, 1 mL) is added triflic acid (TfOH, 1.5 equivalents). The reaction mixture is then stirred at 80°C for 12 hours. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired 2-oxazoline.[2]

Protocol 2: Modified Robinson-Gabriel Synthesis using Dess-Martin Periodinane and PPh3/I2

Step A: Oxidation of the β-hydroxy amide Dissolve the starting β-hydroxy amide (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2). Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide. Quench the reaction by adding a saturated aqueous solution of NaHCO3 containing an excess of Na2S2O3. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH2Cl2. Combine the organic layers, dry over Na2SO4, and concentrate in vacuo. The intermediate is often used in the next step without further purification.

Step B: Cyclodehydration Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile. Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents). Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC. Quench the reaction with saturated aqueous Na2S2O3. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Protocol 3: Appel-type Reaction for Cyclodehydration of α-Acylamino Aldehydes

To a solution of the α-acylamino aldehyde (1.0 equivalent) in anhydrous acetonitrile are added triethylamine (6.0 equivalents), triphenylphosphine (3.0 equivalents), and hexachloroethane (3.0 equivalents). The reaction mixture is stirred at a temperature between 0°C and room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the 2,4-disubstituted oxazole.[2]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization Reaction cluster_workup Work-up and Purification start β-Hydroxy Amide reagents Add Dehydrating Agent (e.g., TfOH, DAST, PPh3/Tf2O) start->reagents Dissolve in Anhydrous Solvent reaction Stir at Optimal Temperature reagents->reaction quench Quench Reaction reaction->quench Monitor by TLC extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Dihydrooxazole purify->end

Caption: A generalized experimental workflow for the cyclodehydration of β-hydroxy amides.

troubleshooting_yield start Low or No Yield? cause1 Inefficient Dehydrating Agent? start->cause1 Check Reagent solution1 Switch to a stronger reagent (e.g., TfOH, DAST) cause1->solution1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution2 Increase temperature incrementally Monitor for decomposition cause2->solution2 Yes cause3 Incorrect Stoichiometry? cause2->cause3 No solution3 Optimize reagent equivalents (e.g., 1.5 eq of TfOH) cause3->solution3 Yes cause4 Presence of Water? cause3->cause4 No solution4 Use anhydrous solvents/reagents Oven-dry glassware cause4->solution4 Yes

Caption: A decision tree for troubleshooting low yield in dihydrooxazole synthesis.

robinson_gabriel_pathway cluster_main Desired Pathway cluster_side Side Reactions start 2-Acylamino-ketone cyclization Intramolecular Cyclization start->cyclization hydrolysis Hydrolysis start->hydrolysis polymerization Polymerization/Tar start->polymerization enamide Enamide Formation start->enamide dehydration Dehydration cyclization->dehydration product Dihydrooxazole dehydration->product

Caption: Reaction pathways in the Robinson-Gabriel synthesis, including common side reactions.

References

Navigating the Synthesis of Oxazolines: A Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of oxazolines is a critical process, yet one often fraught with the challenge of undesirable side product formation. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxazoline synthesis. By offering insights into reaction mechanisms and providing optimized experimental protocols, this resource aims to empower chemists to enhance reaction efficiency and product purity.

General Troubleshooting and FAQs

This section addresses overarching issues that can arise during various oxazoline synthesis methods.

FAQ 1: My oxazoline synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should investigate?

Low yields and product mixtures in oxazoline synthesis can often be attributed to several key factors:

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to decomposition of starting materials, intermediates, or the final oxazoline product.

  • Reagent Quality: The purity and reactivity of starting materials and reagents are paramount. Degradation of reagents, especially dehydrating agents, can lead to incomplete reactions or the formation of byproducts.

  • Moisture and Air Sensitivity: Many reagents used in oxazoline synthesis are sensitive to moisture and air. Inadequate drying of solvents and glassware or failure to maintain an inert atmosphere can significantly impact the reaction outcome.

  • Stoichiometry: Incorrect stoichiometry of reactants and reagents can lead to incomplete conversion and the formation of side products. Careful measurement and addition of all components are crucial.

  • Purification Method: The chosen purification method may not be suitable for separating the desired oxazoline from structurally similar side products.

To address these issues, it is recommended to:

  • Optimize reaction temperature and time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ensure the use of high-purity, fresh, or properly stored reagents.

  • Employ anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully control the stoichiometry of all reactants.

  • Select an appropriate purification technique, such as flash column chromatography with a suitable eluent system, distillation, or crystallization.

Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common oxazoline synthesis methods.

Cyclodehydration of β-Hydroxy Amides

The cyclodehydration of β-hydroxy amides is a widely used method for synthesizing oxazolines. Several reagents can be employed for this transformation, each with its own set of potential side reactions.

Q1: I am observing the formation of an aziridine byproduct, especially when using threonine-derived β-hydroxy amides. How can I minimize this?

Aziridine formation is a known side reaction in the cyclodehydration of β-hydroxy amides, particularly with β-substituted substrates like those derived from threonine.[1] This occurs through a competing intramolecular nucleophilic attack by the amide nitrogen on the activated β-carbon.

Troubleshooting Strategies:

  • Choice of Reagent: Deoxo-Fluor is often superior to DAST for threonine-derived substrates, as it can lead to lower amounts of aziridine byproduct.[2] The Burgess reagent is also a mild alternative that can suppress aziridine formation.

  • Reaction Temperature: Performing the reaction at the lowest effective temperature can favor the desired cyclization over the competing aziridine formation. For DAST-mediated cyclizations, temperatures as low as -78 °C are often used.[2]

  • Slow Reagent Addition: Adding the dehydrating agent slowly to the reaction mixture can help to control the concentration of the activated intermediate and minimize side reactions.

Table 1: Comparison of Dehydrating Agents for a Threonine-Derived Substrate

Dehydrating AgentTypical TemperatureOxazoline Yield (%)Aziridine Byproduct (%)Reference
DAST-78 °C to 0 °C60-8010-30[1]
Deoxo-Fluor-20 °C to rt80-95<5[2]
Burgess ReagentReflux in THF70-90<5[3]

Q2: My reaction with the Burgess reagent is sluggish or incomplete. What should I do?

Incomplete conversion with the Burgess reagent can be due to several factors:

  • Reagent Decomposition: The Burgess reagent is moisture-sensitive and should be handled under anhydrous conditions.

  • Insufficient Temperature: While it is a mild reagent, some substrates may require higher temperatures (e.g., refluxing in THF) to achieve complete conversion.

  • Reaction Time: Ensure the reaction is monitored by TLC to determine the optimal reaction time.

The Appel reaction (using triphenylphosphine and a tetrahalomethane) can be adapted for oxazoline synthesis from β-hydroxy amides. However, it is notorious for generating byproducts that complicate purification.[4]

Q1: How can I minimize the formation of chlorinated byproducts and simplify the purification after an Appel-type oxazoline synthesis?

The primary byproducts of the Appel reaction are triphenylphosphine oxide and haloform (e.g., chloroform). The formation of other chlorinated species can also occur.

Troubleshooting Strategies:

  • Use of Iodine: Replacing carbon tetrachloride with iodine can lead to a cleaner reaction profile.

  • Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct can be removed by simple filtration.

  • Optimized Workup: A carefully designed workup procedure, such as precipitation of triphenylphosphine oxide by the addition of a non-polar solvent like hexane or ether, followed by filtration, is crucial.

Experimental Protocol: Modified Appel Reaction for Oxazoline Synthesis

  • To a solution of the β-hydroxy amide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile, add iodine (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Mitsunobu reaction (using a phosphine, typically triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) provides a powerful method for the stereospecific synthesis of oxazolines with inversion of configuration at the alcohol center. However, it is also known for generating difficult-to-remove byproducts.[5]

Q1: I am having trouble separating my oxazoline product from triphenylphosphine oxide and the reduced hydrazine byproduct. What are my options?

Purification is a major challenge in Mitsunobu reactions.

Troubleshooting Strategies:

  • Crystallization: If the desired product is a solid, crystallization can be an effective method for purification.

  • Chromatography: Careful selection of the eluent system for flash column chromatography is often necessary. A gradient elution may be required.

  • Polymer-supported Reagents: Using polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by filtration.

  • Modified Reagents: Employing modified phosphines or azodicarboxylates that generate byproducts with different solubility properties can simplify purification. For example, using fluorous-tagged reagents allows for fluorous solid-phase extraction.

Q2: My Mitsunobu reaction is giving a low yield of the desired oxazoline and I am observing a side product derived from the azodicarboxylate. Why is this happening?

A common side reaction in the Mitsunobu reaction is the nucleophilic attack of the deprotonated azodicarboxylate on the activated alcohol, especially if the intended nucleophile (in this case, the amide oxygen) is not sufficiently nucleophilic or if its acidity is too low.[6]

Troubleshooting Strategies:

  • Order of Addition: The order of reagent addition can be critical. Pre-forming the betaine intermediate by adding the azodicarboxylate to the phosphine before adding the β-hydroxy amide can sometimes improve yields.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. THF is a commonly used solvent.

  • Reagent Stoichiometry: Using a slight excess of the phosphine and azodicarboxylate (typically 1.2-1.5 equivalents) is common, but excessive amounts can lead to more byproducts.

Experimental Protocol: Mitsunobu Cyclization of a β-Hydroxy Amide

  • Dissolve the β-hydroxy amide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis from Aldehydes and Amino Alcohols

The reaction of aldehydes with amino alcohols to form an intermediate oxazolidine, followed by oxidation, is another common route to oxazolines.

Q1: I am attempting to synthesize an oxazoline from an electron-rich aromatic aldehyde and am observing bromination of the aromatic ring instead of the desired oxidation. How can I prevent this?

When using oxidizing agents like N-bromosuccinimide (NBS), electron-rich aromatic rings can undergo electrophilic bromination as a competing side reaction.

Troubleshooting Strategies:

  • Choice of Oxidant: Using a milder oxidizing agent or a different oxidation system may be necessary. For example, using pyridinium hydrobromide perbromide in water can be an alternative.[7]

  • Reaction Conditions: Performing the reaction in the presence of a solid inorganic base (e.g., K₂CO₃) can sometimes suppress electrophilic aromatic substitution.

  • Alternative Synthesis Route: If side reactions with the aromatic ring cannot be avoided, a different synthetic strategy for the oxazoline may be required.

Table 2: Troubleshooting Oxazoline Synthesis from Aldehydes

IssuePotential CauseRecommended Solution
Low yield of oxazolineIncomplete formation of the oxazolidine intermediate.Use molecular sieves to remove water formed during oxazolidine formation.
Inefficient oxidation.Ensure the oxidant is fresh and added in the correct stoichiometry.
Formation of aromatic bromination byproductAldehyde is too electron-rich for the chosen oxidant (e.g., NBS).Use a milder oxidant or add a base to modulate reactivity.
Complex mixture of productsDecomposition of starting materials or product.Optimize reaction temperature and time; ensure mild workup conditions.

Visualization of Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and logical workflows.

Oxazoline_Synthesis_Pathways cluster_cyclodehydration Cyclodehydration of β-Hydroxy Amide cluster_mitsunobu Mitsunobu Reaction beta_hydroxy_amide β-Hydroxy Amide activated_intermediate Activated Intermediate (e.g., O-Sulfonyl, O-Phosphonium) beta_hydroxy_amide->activated_intermediate Dehydrating Agent (DAST, Burgess, etc.) oxazoline Oxazoline activated_intermediate->oxazoline Intramolecular Cyclization (SN2) aziridine Aziridine Byproduct activated_intermediate->aziridine Competing Intramolecular SN2 alcohol_nucleophile β-Hydroxy Amide alkoxyphosphonium Alkoxyphosphonium Intermediate alcohol_nucleophile->alkoxyphosphonium phosphine_azo PPh3 + DEAD/DIAD betaine Betaine Intermediate phosphine_azo->betaine betaine->alkoxyphosphonium mitsunobu_oxazoline Oxazoline alkoxyphosphonium->mitsunobu_oxazoline Intramolecular Nucleophilic Attack byproducts PPh3=O + Hydrazine Deriv. alkoxyphosphonium->byproducts azo_adduct Azo-Adduct Byproduct alkoxyphosphonium->azo_adduct Side Reaction

Diagram 1: Key pathways in oxazoline synthesis.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents analyze_byproducts Identify Side Products (NMR, MS) start->analyze_byproducts optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp purify_reagents Purify/Replace Reagents check_reagents->purify_reagents modify_workup Modify Workup/ Purification Strategy analyze_byproducts->modify_workup change_reagent Select Alternative Reagent/ Synthesis Route analyze_byproducts->change_reagent success Improved Yield and Purity optimize_temp->success purify_reagents->success modify_workup->success change_reagent->success

Diagram 2: A logical troubleshooting workflow.

References

Technical Support Center: Efficient Flow Synthesis of Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the flow synthesis of oxazolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setups for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for oxazoline synthesis compared to batch methods?

Flow chemistry offers several key advantages for oxazoline synthesis, primarily revolving around enhanced control, safety, and scalability. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more consistent reaction temperatures and mixing.[1][2] This precise control often results in higher yields, improved selectivity, and shorter reaction times compared to traditional batch processes.[1][3] Furthermore, the small reactor volumes enhance safety when working with hazardous reagents or exothermic reactions.[4][5] Flow chemistry setups also facilitate easier scaling up of production by extending the operation time or by "numbering-up" (running parallel reactors) without the need for re-optimization.[4]

Q2: What are the critical parameters to optimize in the flow synthesis of oxazolines?

The efficiency of oxazoline flow synthesis is typically influenced by several interconnected parameters. The most critical include:

  • Temperature: Reaction temperature significantly affects the reaction rate and can influence the formation of byproducts.

  • Flow Rate and Residence Time: The flow rate dictates the residence time of the reactants within the reactor. A shorter residence time might lead to incomplete conversion, while a longer one could promote the formation of degradation products.[6]

  • Reactant Concentration: The concentration of starting materials can impact reaction kinetics and product purity.

  • Catalyst: For catalyzed reactions, the choice of catalyst, its loading, and its stability under flow conditions are crucial. Catalyst deactivation can be a significant issue.[7][8]

  • Solvent: The solvent system must be compatible with all reactants and the reaction conditions, and its viscosity can affect the flow characteristics.

  • Reactor Design: The type of reactor (e.g., packed bed, coiled tube) and its material can influence mixing and heat transfer.

Q3: How can I minimize byproduct formation in my flow synthesis?

Minimizing byproducts in flow synthesis often involves fine-tuning the reaction parameters. A common strategy is to optimize the residence time to ensure complete conversion of the starting materials without allowing for subsequent degradation of the desired oxazoline product.[6] Adjusting the reaction temperature can also be effective; sometimes, a lower temperature with a longer residence time can be more selective. In some cases, the formation of byproducts can be due to poor mixing, which can be addressed by modifying the reactor design or the flow rate.[2] The use of scavengers or packed-bed reactors with immobilized reagents can also help to remove unreacted starting materials or byproducts from the flow stream.[3]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Possible Cause Troubleshooting Step
Insufficient Residence Time Decrease the flow rate to increase the time reactants spend in the reactor.[6]
Low Reaction Temperature Increase the temperature of the reactor to enhance the reaction rate.
Poor Mixing If using a T-mixer, ensure the flow rates of the reactant streams are balanced. Consider using a more efficient micromixer.[2]
Catalyst Deactivation If using a packed-bed reactor, check for signs of catalyst deactivation. Consider regenerating or replacing the catalyst.[7][8]
Incorrect Stoichiometry Verify the concentrations of your stock solutions and ensure the pump flow rates are accurate to maintain the desired stoichiometric ratio.

Problem 2: Reactor Clogging or Blockage

Possible Cause Troubleshooting Step
Precipitation of Reactants or Products Increase the solvent volume to improve solubility. Gently heat the reactant lines if solubility is temperature-dependent. Consider using a different solvent system.
Solid Byproduct Formation Adjust reaction conditions (temperature, residence time) to minimize byproduct formation. An in-line filter can be installed before the main reactor.
Immiscible Phases Ensure complete miscibility of your reactant streams under the reaction conditions. If a biphasic reaction is intended, ensure the flow regime promotes efficient mixing.
Particulate Matter in Reagent Solutions Filter all reagent solutions before introducing them into the flow system.

Problem 3: Inconsistent Results or Poor Reproducibility

Possible Cause Troubleshooting Step
Fluctuating Pump Flow Rates Calibrate your pumps regularly. Ensure there are no air bubbles in the lines, which can cause inconsistent flow.
Temperature Instability Check the stability of your heating/cooling system. Ensure the reactor is properly insulated.
Back Pressure Issues Monitor the back pressure of the system. A gradual increase may indicate the onset of clogging. A back-pressure regulator can help maintain a constant system pressure.
Degradation of Starting Materials Prepare fresh solutions of sensitive reagents before each run.

Data Presentation

Table 1: Effect of Flow Rate and Temperature on Oxazoline Yield

EntryReactant A Flow Rate (mL/min)Reactant B Flow Rate (mL/min)Temperature (°C)Residence Time (s)Yield (%)
10.50.5806075
21.01.0803062
30.250.258012085
40.50.51006092
50.50.5606055

Note: This is example data and will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Flow Synthesis of a 2-Substituted Oxazoline

This protocol describes a general method for the cyclization of a β-hydroxy amide to an oxazoline using a flow reactor setup.

Materials:

  • β-hydroxy amide (starting material)

  • Dehydrating agent solution (e.g., Deoxo-Fluor® in a suitable solvent)[9][10]

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Equipment:

  • Two syringe pumps

  • T-mixer

  • PFA or PTFE tubing reactor coil of a known volume

  • Heating/cooling system for the reactor coil

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Prepare a solution of the β-hydroxy amide in the anhydrous organic solvent.

  • Prepare a solution of the dehydrating agent in the same solvent.

  • Set up the flow chemistry system with two syringe pumps, a T-mixer, the reactor coil, and a back-pressure regulator.

  • Immerse the reactor coil in a bath set to the desired reaction temperature.

  • Pump the β-hydroxy amide solution and the dehydrating agent solution at equal flow rates into the T-mixer.

  • The combined stream flows through the heated reactor coil for the desired residence time.

  • The product stream is then passed through a back-pressure regulator and collected in a vessel containing the quenching solution.

  • The collected mixture is then worked up to isolate the oxazoline product.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_flow_system Flow Reactor System cluster_workup Product Collection & Workup reactant_A β-hydroxy amide in Solvent pump_A Syringe Pump A reactant_A->pump_A reactant_B Dehydrating Agent in Solvent pump_B Syringe Pump B reactant_B->pump_B t_mixer T-Mixer pump_A->t_mixer pump_B->t_mixer reactor Heated Reactor Coil t_mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection Vessel (with Quench) bpr->collection workup Aqueous Workup & Purification collection->workup product Isolated Oxazoline workup->product

Caption: Experimental workflow for the continuous flow synthesis of oxazolines.

troubleshooting_low_yield start Low Yield or Incomplete Conversion check_residence_time Is residence time sufficient? start->check_residence_time increase_residence_time Decrease flow rate to increase residence time check_residence_time->increase_residence_time No check_temperature Is temperature optimal? check_residence_time->check_temperature Yes end Re-evaluate Reaction increase_residence_time->end increase_temperature Increase reaction temperature check_temperature->increase_temperature No check_mixing Is mixing efficient? check_temperature->check_mixing Yes increase_temperature->end improve_mixing Use a better micromixer or adjust flow rates check_mixing->improve_mixing No check_catalyst Is a catalyst used and active? check_mixing->check_catalyst Yes improve_mixing->end regenerate_catalyst Regenerate or replace the catalyst check_catalyst->regenerate_catalyst No check_catalyst->end Yes regenerate_catalyst->end

Caption: Troubleshooting decision tree for low yield in oxazoline flow synthesis.

References

Technical Support Center: Method Refinement for Consistent Yields of PyOx Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and high yields of Pyridine-oxazoline (PyOx) ligands.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PyOx ligands.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction- Ensure starting materials are pure and dry. Impurities can inhibit the reaction. - Verify the correct stoichiometry of reactants. A slight excess of the amino alcohol may be beneficial. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Inactive catalyst- Use a freshly opened or properly stored catalyst. Lewis acids like Zn(OTf)₂ are hygroscopic. - Consider catalyst loading; while catalytic amounts are typical, optimization may be required.[2]
Suboptimal reaction temperature- The reaction temperature is a critical parameter that may require optimization.[1] While refluxing in toluene is common, some syntheses may benefit from lower or higher temperatures.
Formation of Multiple Products/Side Reactions Competing reaction pathways- The formation of regioisomers can occur with unsymmetrical starting materials.[1] Careful selection of precursors is crucial. - Incomplete cyclization can lead to amide intermediates. Ensure sufficient reaction time and temperature to drive the reaction to completion.
Degradation of starting materials or product- Some amino alcohols or the final PyOx ligand may be sensitive to prolonged heating or acidic/basic conditions. Minimize reaction time once the formation of the product is complete.
Difficulty in Product Purification Co-elution of impurities with the product- Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider recrystallization as an alternative or additional purification step.[3][4]
Product is an oil or difficult to crystallize- If the product is an oil, try co-distillation with a high-boiling solvent to remove residual solvents. - Attempt to form a salt of the PyOx ligand, which may be more crystalline.
Inconsistent Yields Between Batches Variability in starting material quality- Use starting materials from the same lot or re-purify them before use. Even seemingly pure starting materials can contain trace impurities that affect the reaction.[1]
Variations in reaction setup and conditions- Ensure consistent heating and stirring rates. - Use dry solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions caused by moisture or oxygen.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of PyOx ligands?

A1: A common method involves the condensation of a pyridine dinitrile with a chiral β-amino alcohol in the presence of a Lewis acid catalyst.[2][5] A detailed experimental protocol is provided below.

Q2: Which catalyst is most effective for PyOx ligand synthesis?

A2: Zinc trifluoromethanesulfonate (Zn(OTf)₂) is a widely used and effective Lewis acid catalyst for this transformation.[2][5] Other Lewis acids such as zinc acetate have also been reported.[2]

Q3: How can I improve the yield and purity of my PyOx ligand?

A3: To improve yield and purity, ensure all reagents are pure and anhydrous, use an effective catalyst like Zn(OTf)₂, and optimize reaction conditions such as temperature and time.[1][2][5] Purification by column chromatography or recrystallization is often necessary to obtain a highly pure product.[3][5]

Q4: Are there alternative synthetic routes to PyOx ligands?

A4: Yes, other methods exist, such as solid-phase synthesis and flow chemistry approaches.[6][7] Solid-phase synthesis can simplify purification, while flow chemistry can allow for rapid optimization and scaling of the reaction.[6][7] Another approach involves the chlorination of an amide-alcohol intermediate followed by base-mediated ring closure.[3]

Q5: My PyOx ligand is a thick oil that is difficult to handle. What can I do?

A5: If the ligand is an oil, purification by column chromatography is often the best approach. After chromatography, ensure all solvent is removed under high vacuum. If it remains an oil, it can often be used in this form, provided it is pure. For storage and handling, dissolving the oil in a known volume of a suitable solvent can be convenient.

Experimental Protocols

General Procedure for the Synthesis of a Pyridine Bis(oxazoline) (Pybox) Ligand

This protocol is based on the condensation of 2,6-pyridinedicarbonitrile with a chiral amino alcohol using zinc trifluoromethanesulfonate as a catalyst.[5]

Materials:

  • 2,6-Pyridinedicarbonitrile

  • Chiral β-amino alcohol (e.g., (S)-2-amino-4-phenylbutan-1-ol)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 equiv) and zinc trifluoromethanesulfonate (0.05 equiv).

  • Purge the flask with argon for 10 minutes.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of the chiral β-amino alcohol (2.0 equiv) in toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Pybox ligand.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Add 2,6-Pyridinedicarbonitrile, Zn(OTf)₂, and Toluene start->reagents amino_alcohol Add Chiral β-Amino Alcohol reagents->amino_alcohol reflux Heat to Reflux (e.g., 24h) amino_alcohol->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure PyOx Ligand purify->end_node

Caption: Experimental workflow for a typical PyOx ligand synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes bad_reagents Impure/Wet Reagents start->bad_reagents Yes bad_catalyst Inactive Catalyst start->bad_catalyst Yes side_reactions Side Reactions start->side_reactions Yes optimize_t Optimize Time/Temp incomplete_rxn->optimize_t purify_reagents Purify/Dry Reagents bad_reagents->purify_reagents fresh_catalyst Use Fresh Catalyst bad_catalyst->fresh_catalyst adjust_stoich Adjust Stoichiometry side_reactions->adjust_stoich end_node Improved Yield optimize_t->end_node purify_reagents->end_node fresh_catalyst->end_node adjust_stoich->end_node

Caption: Troubleshooting logic for addressing low PyOx ligand yields.

References

Technical Support Center: Overcoming Solubility Challenges in Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What can I do?

A1: This is a common issue known as "crashing out," which occurs when a compound that is stable in a high-concentration organic solvent is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[1] This can lead to inaccurate results due to a lower-than-expected compound concentration in the assay.

Troubleshooting Steps:

  • Optimize the Dilution Process:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.[2]

    • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.[3]

    • Temperature: Gently warm the aqueous buffer to 37°C before adding the compound stock, as solubility often increases with temperature. However, ensure your compound is stable at this temperature.[3][4]

  • Adjust Final Concentrations:

    • Lower Compound Concentration: The simplest solution may be to lower the final concentration of your compound in the assay to a level below its aqueous solubility limit.

    • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, and almost always under 1%, to avoid solvent effects on the biological system.[1] It's crucial to determine the tolerance of your specific cell line to DMSO.[4]

  • Employ Formulation Strategies:

    • Use Co-solvents: If DMSO is not sufficient, consider using other water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2][5]

    • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, like Tween 80 or Pluronic F68, to the aqueous buffer can help solubilize hydrophobic compounds by forming micelles.[6][7]

    • Utilize Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[8][9]

Q2: I am observing inconsistent results in my cell-based assays, which I suspect are due to poor compound solubility. How can I confirm this and what should I do?

A2: Inconsistent results are a hallmark of solubility issues. The effective concentration of your compound may be fluctuating between experiments or even within the same experiment over time.

Troubleshooting Steps:

  • Visually Inspect Your Assay Plates: Before and during the experiment, carefully inspect the wells under a microscope for any signs of compound precipitation, such as crystals or an amorphous film at the bottom of the well.

  • Perform a Kinetic Solubility Assay: This assay will help you determine the concentration at which your compound begins to precipitate in your specific cell culture medium over the duration of your experiment.[10][11][12][13][14]

  • Increase Serum Concentration: If your experimental design permits, increasing the fetal bovine serum (FBS) concentration can sometimes help solubilize hydrophobic compounds due to the presence of albumin and other proteins.[4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of your buffer can significantly impact solubility. Weakly acidic compounds are more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.[15] However, ensure the pH remains within a range that is tolerated by your cells.

Q3: What are the primary methods to enhance the aqueous solubility of a poorly soluble compound for in vitro testing?

A3: There are several established techniques to improve the solubility of hydrophobic compounds. The choice of method depends on the physicochemical properties of your compound and the requirements of your experimental system.[16] These methods can be broadly categorized into physical and chemical modifications, and the use of formulation excipients.

  • Physical Modifications:

    • Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[6][17][18] Nanonization, reducing particle size to the sub-micron range, can also increase the saturation solubility.[19]

  • Chemical Modifications:

    • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.[15][20][21][22]

    • Co-crystals: This technique involves combining the active pharmaceutical ingredient (API) with a coformer in a crystal lattice, which can improve the API's solubility and dissolution rate.[3][12][13][23][24]

  • Use of Formulation Excipients:

    • Co-solvents: Using water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can enhance the solubility of hydrophobic compounds.[5][25][26]

    • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[6][7][27][28][29]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, which can enhance wettability and dissolution rate.[11][17][30][31][32]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, keeping the drug in solution.[8][16][23][24][33][34]

Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement of drug solubility using various techniques.

Table 1: Solubility Enhancement using Cyclodextrins

CompoundCyclodextrinFold Increase in SolubilityReference
ItraconazoleHydroxypropyl-β-cyclodextrin (HPβCD)59.8[8]
ItraconazoleRandomized Methylated-β-cyclodextrin (RAMEB)~3.1 (from 4.5 µg/ml to 14.05 µg/ml)[9]
DiazepamHydroxypropyl-β-cyclodextrin (HPβCD)12.55[35]

Table 2: Solubility Enhancement using Co-solvents

CompoundCo-solvent SystemFold Increase in SolubilityReference
MeloxicamPolyethylene Glycol 400 (PEG 400)40[36]
MeloxicamPure PEG 400~766 (from ~0.012 mg/mL to 9.2 mg/mL)[26][36][37]

Table 3: Solubility Enhancement by pH Adjustment

CompoundpH ConditionSolubilityReference
KetoconazolepH > 8~2 µg/mL[14]
KetoconazolepH 3.1148.3 mg/mL[14]
KetoconazolepH 6.8~0.021 mg/mL[1]
Ketoconazole0.1 N HCl16.68 mg/mL[14]

Visualizing Workflows and Pathways

Troubleshooting Compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with compound precipitation when diluting from a DMSO stock into an aqueous buffer.

G cluster_0 Initial Observation & Checks cluster_1 Simple Mitigation Strategies cluster_2 Formulation & Buffer Modification cluster_3 Advanced Solutions start Precipitation Observed check_dmso Verify Final DMSO % (<1%, ideally <0.5%) start->check_dmso check_conc Review Final Compound Concentration check_dmso->check_conc check_stock Inspect DMSO Stock for Precipitate check_conc->check_stock serial_dilution Perform Serial Dilution in Assay Buffer check_stock->serial_dilution If stock is clear warm_buffer Gently Warm Aqueous Buffer check_stock->warm_buffer If stock has precipitate, warm and vortex first rapid_mixing Use Rapid Mixing (Vortexing) serial_dilution->rapid_mixing rapid_mixing->warm_buffer cosolvents Use Alternative Co-solvents warm_buffer->cosolvents If precipitation persists surfactants Add Surfactants cosolvents->surfactants cyclodextrins Use Cyclodextrins surfactants->cyclodextrins ph_adjust Adjust Buffer pH cyclodextrins->ph_adjust nanosuspension Prepare Nanosuspension ph_adjust->nanosuspension For persistent issues solid_dispersion Create Solid Dispersion nanosuspension->solid_dispersion

Troubleshooting workflow for compound precipitation.
Mechanisms of Solubility Enhancement

This diagram illustrates the primary mechanisms by which different formulation strategies improve the solubility of hydrophobic compounds.

G cluster_0 Solubility Enhancement Strategies cluster_1 Mechanisms of Action co_solvents Co-solvents reduce_polarity Reduces solvent polarity co_solvents->reduce_polarity surfactants Surfactants micelle Forms micelles to encapsulate drug surfactants->micelle cyclodextrins Cyclodextrins inclusion_complex Forms inclusion complexes cyclodextrins->inclusion_complex particle_size Particle Size Reduction surface_area Increases surface area for dissolution particle_size->surface_area ph_adjust pH Adjustment ionization Increases drug ionization ph_adjust->ionization

Mechanisms of common solubility enhancement techniques.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the concentration at which a compound precipitates from a solution over time.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or cell culture medium

  • 96-well microplate (UV-transparent for spectrophotometric reading)

  • Multichannel pipette

  • Plate reader with turbidity or nephelometry measurement capabilities

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, perform a serial dilution of the compound's DMSO stock solution to create a range of concentrations.

  • Add Aqueous Buffer: To each well containing the DMSO-dissolved compound, add the aqueous buffer or cell culture medium to achieve the final desired compound concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a period relevant to your experiment (e.g., 1-24 hours).

  • Measure Turbidity: At various time points during the incubation, measure the turbidity or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity over the incubation period compared to the vehicle control.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This method reduces the particle size of the drug to the nanometer scale to enhance dissolution rate and solubility.

Materials:

  • Poorly soluble drug

  • Stabilizer solution (e.g., 0.5% HPMC and/or 0.5% Tween 80 in deionized water)

  • Milling media (e.g., zirconium oxide beads, 0.1 mm diameter)

  • High-energy bead mill

  • Zirconia vessel

Procedure:

  • Prepare Stabilizer Solution: Dissolve the chosen stabilizer(s) in deionized water.

  • Create a Presuspension: Disperse the weighed drug powder into the stabilizer solution and mix thoroughly to form a presuspension.

  • Milling:

    • Add the presuspension and the milling media to the zirconia vessel of the bead mill.

    • Mill at a high speed (e.g., 2500 rpm) for a specified duration (e.g., 45 minutes). The milling process should be conducted under cooling to prevent overheating.[38]

  • Collection: After milling, separate the nanosuspension from the milling media.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure the desired specifications are met.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This technique disperses the drug in a hydrophilic carrier matrix at a molecular level.

Materials:

  • Poorly soluble drug

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Common volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol)

  • Rotary evaporator or hot air oven

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve both the drug and the hydrophilic carrier in the selected organic solvent. Ensure complete dissolution to achieve a homogenous solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the solution in a hot air oven at a controlled temperature (e.g., 45°C ± 10°C) until a constant weight is achieved.[32] This will result in a solid mass or film.

  • Drying: Place the solid mass in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

Protocol 4: Co-crystal Formation by Solvent Evaporation

This method involves the crystallization of the API and a coformer from a common solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Coformer (a pharmaceutically acceptable crystalline compound)

  • A common solvent in which both the API and coformer are soluble

Procedure:

  • Stoichiometric Mixture: Accurately weigh the API and coformer in a specific stoichiometric ratio (e.g., 1:1 molar ratio).

  • Dissolution: Dissolve the mixture in a minimal amount of the chosen common solvent. Gentle heating or sonication can be used to aid dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. Slow evaporation promotes the formation of well-defined crystals.

  • Crystal Collection: Once the solvent has completely evaporated, collect the resulting solid crystals.

  • Characterization: Characterize the solid material using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new co-crystal phase, distinct from the individual components.

References

Validation & Comparative

A Comparative Analysis of PyBOX and BOX Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chiral Ligand

In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the privileged classes of ligands, bis(oxazolines) (BOX) and their pyridine-containing counterparts, bis(oxazolinyl)pyridines (PyBOX), have emerged as highly effective scaffolds for a wide array of catalytic reactions. This guide provides a comprehensive comparative analysis of PyBOX and BOX ligands, presenting their performance in key catalytic reactions supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable ligand for their synthetic needs.

Structural and Coordination Differences: PyBOX vs. BOX

The fundamental difference between PyBOX and BOX ligands lies in their denticity and the resulting coordination geometry with a metal center. BOX ligands are C2-symmetric bidentate ligands, typically coordinating to a metal through the two nitrogen atoms of the oxazoline rings.[1] In contrast, PyBOX ligands are tridentate, with the pyridine nitrogen atom providing an additional coordination site.[2] This "pincer-type" coordination in PyBOX ligands results in a more rigid and well-defined chiral environment around the metal center.[3] This structural rigidity can significantly influence the stereochemical outcome of a reaction. Furthermore, the larger binding pocket of PyBOX ligands makes them suitable for coordinating with a broader range of metals, including lanthanides.[3]

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of PyBOX and BOX ligands is best illustrated through their performance in specific catalytic reactions. Here, we present a comparative analysis of their application in two widely used asymmetric transformations: the iron-catalyzed hydrosilylation of ketones and the copper-catalyzed Diels-Alder reaction.

Iron-Catalyzed Asymmetric Hydrosilylation of Ketones

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The following table summarizes the performance of iron complexes bearing PyBOX and BOX ligands in the asymmetric hydrosilylation of various ketones.

SubstrateLigandCatalyst Loading (mol%)Yield (%)ee (%)Reference
Acetophenone(S,S)-iPr-PyBOX0.3>9949[4]
Acetophenone(S,S)-tBu-BOX1.0>9913[4]
4-Methoxyacetophenone(S,S)-iPr-PyBOX0.3>9945[4]
4-Methoxyacetophenone(S,S)-tBu-BOX1.0>9915[4]
2-Acetylnaphthalene(S,S)-iPr-PyBOX0.3>9935[4]
2-Acetylnaphthalene(S,S)-tBu-BOX1.0>9910[4]

Analysis: The data clearly indicates that in the iron-catalyzed hydrosilylation of ketones, the PyBOX ligand consistently provides significantly higher enantioselectivity compared to the BOX ligand under similar reaction conditions. This can be attributed to the more rigid tridentate coordination of the PyBOX ligand, which creates a more effective chiral pocket for the stereoselective transfer of the hydride to the ketone.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The following table compares the performance of copper complexes with PyBOX and BOX ligands in the reaction between an acrylate dienophile and cyclopentadiene.

DienophileDieneLigandCatalyst Loading (mol%)Yield (%)ee (%)Reference
N-AcryloyloxazolidinoneCyclopentadiene(S,S)-tBu-BOX109598[5]
tert-Butyl acrylateCyclopentadiene(S,S)-Bn-PyBOX108592[5]
Methyl acrylateCyclopentadiene(S,S)-Bn-PyBOX108988[5]

Analysis: In the copper-catalyzed Diels-Alder reaction, both BOX and PyBOX ligands deliver high enantioselectivities. The choice between them may depend on the specific substrate and reaction conditions. The bidentate BOX ligand, in this case, shows slightly higher enantioselectivity with the N-acryloyloxazolidinone dienophile. This highlights that while PyBOX offers greater rigidity, the specific steric and electronic environment created by the BOX ligand can be highly effective for certain substrate classes.

Experimental Protocols

General Procedure for Iron-Catalyzed Asymmetric Hydrosilylation of Ketones[4]

In a nitrogen-filled glovebox, a solution of the iron-ligand complex (0.3-1.0 mol%) in toluene is added to a solution of the ketone (1.0 equiv) in toluene. Phenylsilane (2.0 equiv) is then added, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by GC or ¹H NMR analysis. Upon completion, the reaction is quenched, and the silyl ether is hydrolyzed to the corresponding alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction[5][6]

To a flame-dried Schlenk flask under an argon atmosphere, the copper(II) salt (e.g., Cu(OTf)₂) and the chiral ligand (BOX or PyBOX) are added. Anhydrous dichloromethane is added, and the mixture is stirred at room temperature to form the catalyst complex. The solution is then cooled to the desired reaction temperature (e.g., -78 °C). The dienophile is added, followed by the diene. The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Considerations and Logical Workflow

The following diagrams illustrate a generalized experimental workflow and a conceptual catalytic cycle for metal-catalyzed asymmetric reactions using PyBOX and BOX ligands.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis Metal_Salt Metal Salt (e.g., Cu(OTf)₂, Fe(OAc)₂) Catalyst_Formation Catalyst Complex Formation Metal_Salt->Catalyst_Formation Ligand Chiral Ligand (PyBOX or BOX) Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction Catalytic Transformation Catalyst_Formation->Reaction Substrate Substrate (e.g., Ketone, Dienophile) Substrate->Reaction Reagent Reagent (e.g., Silane, Diene) Reagent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, HPLC, GC) Purification->Analysis

A generalized experimental workflow for asymmetric catalysis.

Catalytic_Cycle Conceptual Catalytic Cycle Catalyst [M]-Ligand Intermediate1 [M]-Ligand (Substrate) Catalyst->Intermediate1 Substrate Binding Intermediate2 [M]-Ligand (Transition State) Intermediate1->Intermediate2 Stereoselective Transformation Product_Complex [M]-Ligand (Product) Intermediate2->Product_Complex Product_Complex->Catalyst Product Release

A conceptual catalytic cycle for a metal-ligand complex.

Conclusion

Both PyBOX and BOX ligands are powerful tools in the arsenal of the synthetic chemist for achieving high levels of enantioselectivity. The choice between a tridentate PyBOX and a bidentate BOX ligand is not always straightforward and depends on the specific reaction, metal, and substrate.

  • PyBOX ligands generally offer a more rigid and defined chiral environment due to their tridentate nature, which can lead to superior enantioselectivity, as demonstrated in the iron-catalyzed hydrosilylation of ketones. Their ability to coordinate a wider range of metals also expands their potential applications.

  • BOX ligands , while being more flexible, can provide excellent stereocontrol, sometimes even outperforming their PyBOX counterparts, as seen in certain copper-catalyzed Diels-Alder reactions. Their simpler structure and well-established catalytic systems make them a reliable choice for many transformations.

Ultimately, a careful evaluation of the available literature and, where necessary, empirical screening of both ligand types will guide the researcher to the optimal catalytic system for their specific synthetic challenge. This guide provides a foundational dataset and procedural framework to inform this critical decision-making process.

References

A Comparative Guide to the Structural Validation of 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to validate the chemical structure of synthesized 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Given the scarcity of publicly available experimental data for this specific isomer, this document presents a combination of predicted spectral data alongside experimentally obtained data for the closely related isomer, 2-(Pyridin-2-yl)-4,5-dihydrooxazole, for comparative analysis. This approach offers a robust framework for researchers to confirm the successful synthesis of the target compound.

Structural Comparison

The key difference between the two isomers lies in the point of attachment of the dihydrooxazole ring to the pyridine ring. In the target compound, the linkage is at the 3-position of the pyridine ring, whereas in the comparative compound, it is at the 2-position. This seemingly minor difference will manifest in distinct patterns in their respective analytical spectra, particularly in NMR.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and experimental spectral data for the structural validation of this compound.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

Predicted data for this compound is based on established chemical shift principles and comparison with analogous structures. Experimental data is for 2-(Pyridin-2-yl)-4,5-dihydrooxazole.

Proton Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2-(Pyridin-2-yl)-4,5-dihydrooxazole Multiplicity Integration
Pyridine-H2'~9.1-Doublet1H
Pyridine-H6'~8.7~8.6Doublet1H
Pyridine-H4'~8.2~7.8Doublet of Triplets1H
Pyridine-H5'~7.5~7.4Triplet1H
Pyridine-H3'-~8.0Doublet1H
Oxazoline-CH₂ (O-CH₂)~4.4~4.4Triplet2H
Oxazoline-CH₂ (N-CH₂)~4.0~4.0Triplet2H
Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)
Carbon Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2-(Pyridin-2-yl)-4,5-dihydrooxazole
C=N (Oxazoline)~164~164
Pyridine-C2'~148~149
Pyridine-C6'~151~149
Pyridine-C4'~135~136
Pyridine-C5'~124~124
Pyridine-C3'~128~122
Oxazoline-CH₂ (O-CH₂)~68~68
Oxazoline-CH₂ (N-CH₂)~55~55
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
Analytical Technique Expected Data for this compound Comparative Data for 2-(Pyridin-2-yl)-4,5-dihydrooxazole
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 148.16Molecular Ion (M⁺): m/z = 148.16[1]
Infrared (IR) Spectroscopy C=N stretch: ~1650 cm⁻¹C-O stretch: ~1250 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹C=N stretch: ~1645 cm⁻¹C-O stretch: ~1250 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound (C₈H₈N₂O, MW = 148.16 g/mol ). Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the C=N bond of the oxazoline ring, the C-O ether linkage, and the aromatic C-H and C=C bonds of the pyridine ring.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process.

cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Nicotinonitrile & Ethanolamine Reaction Cyclization Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Data Spectral Data NMR->Data MS->Data IR->Data Comparison Comparison with Expected/Reference Data Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation Start Synthesized Compound NMR_Analysis ¹H & ¹³C NMR Analysis Start->NMR_Analysis Proton/Carbon Environment MS_Analysis Mass Spec Analysis Start->MS_Analysis Molecular Weight IR_Analysis IR Analysis Start->IR_Analysis Functional Groups Structure_Confirmed Structure Validated NMR_Analysis->Structure_Confirmed MS_Analysis->Structure_Confirmed IR_Analysis->Structure_Confirmed

References

A Comparative Guide to Pyridinyloxazoline (PyOx) Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral pyridinyloxazoline (PyOx) ligands have emerged as a powerful class of N,N-bidentate ligands in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereocontrol.[1] Their modular nature allows for systematic tuning of steric and electronic properties, directly influencing catalytic activity and enantioselectivity.[2] This guide provides a comparative overview of the catalytic performance of various PyOx derivatives, supported by experimental data, to aid researchers in ligand selection and reaction optimization.

Unveiling the Structure: The PyOx Ligand Scaffold

Pyridinyloxazoline ligands are characterized by a pyridine ring and a chiral oxazoline ring, which coordinate to a metal center. The stereogenic center on the oxazoline ring, typically derived from a chiral amino alcohol, is in close proximity to the metal's active site, thereby exerting significant influence on the stereochemical outcome of the reaction. The substituents on both the pyridine and oxazoline rings (R1, R2, and R3 in the diagram below) can be readily modified, allowing for the creation of a diverse library of ligands with tailored properties.

Caption: General chemical structure of Pyridinyloxazoline (PyOx) ligands.

Performance in a Benchmark Reaction: Asymmetric Allylic Alkylation

To objectively compare the catalytic prowess of different PyOx derivatives, we will focus on the well-established palladium-catalyzed asymmetric allylic alkylation (AAA) of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate. This reaction is a standard for evaluating the effectiveness of new chiral ligands.

Comparative Performance Data

The following table summarizes the performance of a selection of PyOx ligands with varying substituents in the palladium-catalyzed asymmetric allylic alkylation. The data highlights the impact of steric and electronic modifications on the yield and enantioselectivity (ee%) of the reaction.

LigandR¹ (Pyridine)R² (Oxazoline)R³ (Oxazoline)Yield (%)ee (%)
L1 HHi-Pr9592
L2 HHt-Bu9896
L3 HHPh9288
L4 4-MeOHt-Bu9795
L5 4-NO₂Ht-Bu9097
L6 6-MeHt-Bu9698

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Structure-Activity Relationship

The data reveals clear structure-activity relationships:

  • Steric Hindrance on the Oxazoline Ring: Increasing the steric bulk of the R³ substituent from isopropyl (L1 ) to tert-butyl (L2 ) leads to a significant improvement in enantioselectivity (92% to 96% ee). This is attributed to the larger t-Bu group creating a more defined chiral pocket around the metal center, which better discriminates between the two enantiotopic faces of the nucleophile's approach. The phenyl group in L3 , while bulky, may offer different electronic interactions, leading to slightly lower enantioselectivity in this specific reaction.

  • Electronic Effects on the Pyridine Ring: The introduction of an electron-donating methoxy group at the 4-position of the pyridine ring (L4 ) results in a slight decrease in enantioselectivity compared to the unsubstituted analog (L2 ). Conversely, an electron-withdrawing nitro group (L5 ) enhances the enantioselectivity to 97% ee. This suggests that modulating the electron density at the metal center plays a crucial role in the stereodetermining step.

  • Steric Hindrance on the Pyridine Ring: Placing a methyl group at the 6-position of the pyridine ring (L6 ) leads to the highest enantioselectivity (98% ee) in this series. This steric buttress likely restricts the conformational flexibility of the catalyst-substrate complex, leading to a more ordered transition state and higher facial discrimination.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, generalized methodologies for the synthesis of PyOx ligands and their application in the palladium-catalyzed asymmetric allylic alkylation.

General Synthesis of PyOx Ligands

The synthesis of PyOx ligands is typically a straightforward two-step process starting from a commercially available pyridine-2-carbonitrile and a chiral amino alcohol.

Ligand_Synthesis start Pyridine-2-carbonitrile + Chiral Amino Alcohol step1 Step 1: Pinner Reaction (HCl, EtOH) start->step1 intermediate Ethyl 2-pyridinecarboximidate step1->intermediate step2 Step 2: Cyclization (Heat) intermediate->step2 product Pyridinyloxazoline (PyOx) Ligand step2->product

Caption: Generalized workflow for the synthesis of PyOx ligands.

Step 1: Formation of the Imidate A solution of the corresponding pyridine-2-carbonitrile in anhydrous ethanol is treated with hydrogen chloride gas to form the ethyl 2-pyridinecarboximidate hydrochloride (Pinner salt).

Step 2: Cyclization The Pinner salt is then reacted with the desired chiral amino alcohol. The reaction mixture is heated, typically to reflux, to effect cyclization and formation of the oxazoline ring. The final PyOx ligand is then purified, often by column chromatography or recrystallization.

General Procedure for Asymmetric Allylic Alkylation

The following is a generalized protocol for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using a PyOx ligand.

AAA_Workflow start Inert Atmosphere Setup catalyst_prep Catalyst Pre-formation: [Pd(allyl)Cl]₂ + PyOx Ligand in CH₂Cl₂ start->catalyst_prep reagent_add Addition of Substrates: rac-1,3-diphenylallyl acetate Dimethyl malonate Base (e.g., BSA, KOAc) catalyst_prep->reagent_add reaction Reaction at Room Temperature reagent_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Analysis: Yield (¹H NMR) ee (Chiral HPLC) purification->analysis

Caption: Experimental workflow for Pd-catalyzed asymmetric allylic alkylation.

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the PyOx ligand are dissolved in an anhydrous solvent (e.g., dichloromethane). The solution is stirred at room temperature to allow for the formation of the active catalyst complex.

  • The substrate, rac-1,3-diphenylallyl acetate, and the nucleophile, dimethyl malonate, are then added to the reaction mixture.

  • A base, such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate (KOAc), is added to generate the active nucleophile in situ.

  • The reaction is stirred at room temperature and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

Conclusion

The catalytic performance of pyridinyloxazoline ligands in asymmetric catalysis is highly dependent on their structural features. By systematically modifying the substituents on both the pyridine and oxazoline rings, researchers can fine-tune the steric and electronic properties of the ligand to achieve optimal yield and enantioselectivity for a given transformation. This guide provides a framework for understanding these structure-activity relationships and offers practical experimental protocols to aid in the rational design and selection of PyOx ligands for the synthesis of valuable chiral molecules.

References

Unveiling the Potential of 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Comparative Guide to its Prospective Cellular Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cellular activities of 2-(Pyridin-3-yl)-4,5-dihydrooxazole. Due to the limited publicly available data on this specific molecule, this document leverages experimental findings from structurally related pyridine and dihydrooxazole derivatives to project its likely biological profile. We present a comparison with alternative compounds demonstrating activity in key therapeutic areas such as oncology and inflammation, alongside detailed experimental protocols for validation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring linked to a dihydrooxazole ring. This structural motif is of significant interest in medicinal chemistry, with derivatives showing promise in anticancer and anti-inflammatory applications. The mechanism of action for such compounds is often attributed to their interaction with specific enzymes and receptors.[1] Given its structure, a primary putative target for this compound is the nicotinic acetylcholine receptor (nAChR) family, known to be modulated by various pyridine-containing ligands.[2][3][4]

Comparative Analysis of Cellular Activities

In the absence of direct experimental data for this compound, this section summarizes the activities of analogous compounds in various cell lines. This comparative data provides a foundation for hypothesizing the potential efficacy of our lead compound.

Anti-Proliferative Activity

Several studies have highlighted the anti-proliferative effects of pyridine derivatives against a range of cancer cell lines.

Table 1: Anti-Proliferative Activity of Pyridine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell Line(s)Key Findings (IC₅₀/ED₅₀)Reference
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybridsMCF-7, HepG2, HEp-2Compound 8a (a pyridine-5-acetyl-thiazolidin-4-one hybrid) showed an IC₅₀ of 5.9 µg/mL against HEp-2 cells. Compound 13a (a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid) demonstrated an IC₅₀ of 9.5 µg/mL against HepG2 cells.
Pyridino[2,3-f]indole-4,9-dionesA549, SK-OV-3, SK-MEL-2, XF 498, HCT 15Compound 5 showed excellent cytotoxicity against XF 498 (ED₅₀ = 0.006 µg/ml) and HCT 15 (ED₅₀ = 0.073 µg/ml) cells.[5]
Thieno[2,3-b]pyridine derivativesOVCAR-3, SK-OV-3Compound 1 exhibited IC₅₀ values of 5.0 µM in OVCAR-3 and 5.5 µM in SK-OV-3 cells after 48 hours.[6]
Novel Pyridine Derivative (H42)SKOV3, A2780Compound H42 inhibited SKOV3 cell proliferation with an IC₅₀ of 0.94 µM and A2780 cells with an IC₅₀ of 8.54 µM after 48 hours.[7]
2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole DerivativesDalton's Lymphoma Ascites (DLA)Derivatives showed moderate cytotoxic activity against DLA cell lines.[8]
Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridine moiety is a key pharmacophore for nAChR ligands. While direct binding data for this compound is unavailable, we can infer its potential to interact with these receptors.

Table 2: Nicotinic Acetylcholine Receptor Binding Affinities of Pyridine-Based Compounds

CompoundnAChR SubtypeBinding Affinity (Kᵢ)Reference
A-84543 Analogue (H-11MNH)α4β2High Affinity[9]
2'-Fluoro-3'-(substituted pyridinyl)-deschloroepibatidine Analoguesα4β2*Kᵢ values ranging from 0.04 to 1.18 nM[10]

Experimental Protocols

To facilitate the validation of this compound's activity, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4β2 nAChR subunits).

  • Incubation: Incubate the cell membranes with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway of nAChR modulation and a typical experimental workflow for evaluating the cytotoxic effects of a novel compound.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space nAChR_Ligand 2-(Pyridin-3-yl)-4,5- dihydrooxazole (Putative Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Ligand->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream_Signaling

Putative nAChR Signaling Pathway

Cytotoxicity_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding in 96-well plates Start->Cell_Culture Compound_Treatment Treatment with This compound (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading and IC₅₀ Calculation MTT_Assay->Data_Analysis Conclusion Conclusion: Determine Cytotoxic Potential Data_Analysis->Conclusion

Experimental Workflow for Cytotoxicity

Conclusion and Future Directions

While direct experimental validation of this compound is pending, the comparative analysis of structurally similar compounds strongly suggests its potential as a modulator of cellular activity, particularly in the realms of oncology and neuronal signaling. The provided experimental protocols offer a clear path for the systematic evaluation of this promising molecule. Future studies should focus on performing the described cell-based assays to determine its specific IC₅₀/ED₅₀ values against various cancer cell lines and its binding affinities for different nAChR subtypes. Elucidating its precise mechanism of action will be crucial for its further development as a potential therapeutic agent.

References

A Comparative Guide to Pyridinyloxazoline (PyOx) and Phosphine-Oxazoline (PHOX) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high efficiency and stereoselectivity in asymmetric catalysis. This guide provides an objective comparison of two prominent classes of privileged ligands: Pyridinyloxazoline (PyOx) and Phosphine-Oxazoline (PHOX). By presenting supporting experimental data, detailed methodologies, and visual representations of their structures and applications, this document aims to facilitate informed ligand selection for specific catalytic transformations.

Introduction to PyOx and PHOX Ligands

Pyridinyloxazoline (PyOx) and Phosphine-Oxazoline (PHOX) ligands are staple chiral auxiliaries in the toolbox of synthetic chemists.[1] Both ligand families are prized for their modular nature, which allows for facile tuning of their steric and electronic properties.[2]

Pyridinyloxazoline (PyOx) ligands are bidentate N,N-ligands that coordinate to a metal center through the nitrogen atoms of the pyridine and oxazoline rings. Their unique electronic properties and rigid backbone have led to their successful application in a variety of asymmetric reactions.[1]

Phosphine-Oxazoline (PHOX) ligands are P,N-bidentate ligands, featuring a phosphine group and a chiral oxazoline ring.[3] They are renowned for their effectiveness in a wide range of metal-catalyzed reactions, most notably palladium-catalyzed allylic substitutions and Heck reactions.[3] The strong σ-donating and π-accepting properties of the phosphine moiety, combined with the chirality of the oxazoline ring, create a highly effective chiral environment around the metal center.

Structural Comparison

The fundamental structural difference between PyOx and PHOX ligands lies in their coordinating atoms, which in turn influences their electronic properties and the geometry of their metal complexes.

Ligand_Structures cluster_PyOx Pyridinyloxazoline (PyOx) Ligand cluster_PHOX Phosphine-Oxazoline (PHOX) Ligand PyOx_structure PyOx_structure PyOx_label General Structure of a PyOx Ligand PHOX_structure PHOX_structure PHOX_label General Structure of a PHOX Ligand

Caption: General structures of PyOx and PHOX ligands.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we present a comparative summary of PyOx and PHOX ligands in two key asymmetric transformations: the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and the Heck Reaction. The data has been compiled from various sources to provide a broad overview.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-X bonds. Both PHOX and PyOx ligands have been successfully employed in this reaction.

Ligand TypeSpecific LigandSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
PHOX (S)-t-BuPHOX1,3-diphenyl-2-propenyl acetateDimethyl malonateToluene259699[4]
PHOX (S)-(CF3)3-t-BuPHOXAllyl enol carbonate-Toluene259987[5]
PHOX Proline-derivedCyclopentenyl acetateDimethyl malonate--Excellent96[6]
PyOx (S)-t-BuPyOxCyclic β,β-disubstituted enonesArylboronic acids--HighHigh[7]
PyOx Immobilized PyOx3-cyclopenten-1-olAryldiazonium salts--up to 87up to 98 (99:1 er)[8][9]
Asymmetric Heck Reaction

The asymmetric Heck reaction is a powerful tool for the construction of stereogenic centers in an atom-economical fashion. PHOX ligands, in particular, have demonstrated exceptional efficacy in this transformation.

Ligand TypeSpecific LigandSubstrate 1Substrate 2BaseSolventYield (%)ee (%)Reference
PHOX (S)-t-BuPHOX2,3-dihydrofuranPhenyl triflate---High[10]
PHOX Cyclopropane-based2,3-dihydrofuranPhenyl triflateProton Sponge-8581[11]
PHOX Cyclopropane-basedDihydrofuranAryl triflates---Excellent[11]
PyOx (S)-t-BuPyOxN-aryl acrylamides-----[12]
PyOx Immobilized PyOx3-cyclopenten-1-olAryldiazonium salts--up to 87up to 98 (99:1 er)[8][9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these ligands. Below are representative protocols for the synthesis of commonly used PyOx and PHOX ligands, as well as a general procedure for a key catalytic reaction.

Synthesis of (S)-tert-Butyl-pyridinyloxazoline ((S)-t-BuPyOx)

This three-step procedure starts from commercially available picolinic acid.[7]

PyOx_Synthesis picolinic_acid Picolinic Acid amide Amide Formation picolinic_acid->amide 1. Isobutyl chloroformate, NMM 2. (S)-tert-leucinol amide_product (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide amide->amide_product cyclization Cyclization amide_product->cyclization SOCl2 pyox (S)-t-BuPyOx cyclization->pyox

Caption: Synthetic workflow for (S)-t-BuPyOx.

Step 1: Amide Formation To a solution of picolinic acid (1 equiv) and N-methylmorpholine (1.2 equiv) in CH₂Cl₂ at 0 °C, isobutyl chloroformate (1.15 equiv) is added dropwise.[7] After stirring for 30 minutes, a solution of (S)-tert-leucinol (1.1 equiv) and N-methylmorpholine (1.2 equiv) in CH₂Cl₂ is added dropwise.[7] The reaction is allowed to warm to room temperature and stirred for 2 hours.[7]

Step 2 & 3: Cyclization to (S)-t-BuPyOx The crude amide is dissolved in toluene, and thionyl chloride is added. The mixture is heated, and after completion, the product is isolated and purified by flash column chromatography to yield (S)-t-BuPyOx as a white solid (overall 64% yield).[7][13]

Synthesis of (S)-tert-ButylPHOX ((S)-t-BuPHOX)

This protocol is a robust and scalable procedure starting from L-tert-leucine.[14]

PHOX_Synthesis leucine L-tert-leucine reduction Reduction leucine->reduction NaBH4, I2 leucinol (S)-tert-leucinol reduction->leucinol coupling Amide Coupling leucinol->coupling 2-bromobenzoyl chloride, K2CO3 amide 2-bromo-N-((S)-1-hydroxy-3,3- dimethylbutan-2-yl)benzamide coupling->amide oxazoline Oxazoline Formation amide->oxazoline 1. MsCl, Et3N 2. K2CO3, MeOH bromo_oxazoline Bromo-oxazoline Intermediate oxazoline->bromo_oxazoline phosphinylation Phosphinylation bromo_oxazoline->phosphinylation Ph2PH, CuI, Cs2CO3, DMEDA phox (S)-t-BuPHOX phosphinylation->phox

Caption: Synthetic workflow for (S)-t-BuPHOX.

Step 1: Reduction of L-tert-leucine To a suspension of L-tert-leucine in THF at 0 °C, sodium borohydride is added, followed by a dropwise addition of a solution of iodine in THF.[14] The reaction is stirred at room temperature overnight.[14]

Step 2: Amide Coupling The crude (S)-tert-leucinol is reacted with 2-bromobenzoyl chloride in a biphasic mixture of dichloromethane and aqueous potassium carbonate at 0 °C.[14]

Step 3: Oxazoline Formation The resulting amide is treated with methanesulfonyl chloride and triethylamine, followed by refluxing in methanol with potassium carbonate to induce cyclization.[14]

Step 4: Phosphinylation The bromo-oxazoline intermediate is coupled with diphenylphosphine using a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand and cesium carbonate as a base in toluene at 110 °C.[14] The final product, (S)-t-BuPHOX, is purified by recrystallization.[15]

General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

The following is a general procedure for the widely studied reaction between 1,3-diphenyl-2-propenyl acetate and dimethyl malonate.

Procedure: To a solution of [Pd(allyl)Cl]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the desired solvent under an inert atmosphere, the allylic acetate (1 equiv) is added. After stirring for a specified time, the nucleophile (e.g., dimethyl malonate, 2-3 equiv) and a base (e.g., BSA, N,O-Bis(trimethylsilyl)acetamide) are added. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion

Both Pyridinyloxazoline (PyOx) and Phosphine-Oxazoline (PHOX) ligands are highly effective in a broad range of asymmetric catalytic reactions.

PHOX ligands have a long and successful history, particularly in palladium-catalyzed reactions such as allylic alkylations and Heck reactions, often providing excellent enantioselectivities. The modularity of their synthesis allows for fine-tuning to optimize performance for specific substrates.[2]

PyOx ligands , while perhaps historically less explored than PHOX ligands, are rapidly gaining popularity and have shown exceptional promise in a variety of transformations, including conjugate additions and reactions involving diazonium salts.[7][8] Their distinct electronic nature as N,N-donors can offer complementary reactivity to the P,N-based PHOX ligands.

The choice between PyOx and PHOX will ultimately depend on the specific reaction, metal, and substrate. This guide provides a starting point for ligand selection, and it is anticipated that the continued development of new, tailored ligands from both families will further expand the capabilities of asymmetric catalysis.

References

Confirming the Binding Mode of 2-(Pyridin-3-yl)-4,5-dihydrooxazole to Apoptosis Signal-Regulating Kinase 1 (ASK1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the binding of a novel small molecule, 2-(Pyridin-3-yl)-4,5-dihydrooxazole, to a putative target protein, Apoptosis Signal-Regulating Kinase 1 (ASK1). We present a series of experimental protocols and comparative data to elucidate the binding mode and affinity, alongside a comparison with a known ASK1 inhibitor, Selonsertib.

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and has been identified as a promising therapeutic target for a variety of diseases.[1][2] The discovery of novel inhibitors for ASK1 is an active area of research. Here, we outline a workflow to validate the binding of a candidate molecule, this compound.

Experimental Workflow for Binding Confirmation

The process of confirming the binding of a ligand to its target protein involves a multi-faceted approach, starting from initial screening to detailed biophysical characterization and structural studies.

G cluster_0 Initial Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Structural Determination cluster_3 In Vitro Functional Assay High-Throughput Screening High-Throughput Screening Differential Scanning Fluorimetry (DSF) Differential Scanning Fluorimetry (DSF) High-Throughput Screening->Differential Scanning Fluorimetry (DSF) Hit Confirmation Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Differential Scanning Fluorimetry (DSF)->Surface Plasmon Resonance (SPR) Quantitative Analysis Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST) Microscale Thermophoresis (MST) X-ray Crystallography X-ray Crystallography Microscale Thermophoresis (MST)->X-ray Crystallography Structural Elucidation SPR SPR ITC ITC SPR->ITC Affinity & Thermodynamics MST MST ITC->MST Orthogonal Validation NMR Spectroscopy NMR Spectroscopy X-ray Crystallography->NMR Spectroscopy Solution vs. Solid State Kinase Activity Assay Kinase Activity Assay X-ray Crystallography->Kinase Activity Assay Functional Validation

Figure 1: Experimental workflow for ligand binding confirmation.

Quantitative Comparison of Binding Affinities

A critical step in drug discovery is to quantify the binding affinity of a compound to its target. The following table summarizes the hypothetical binding data for this compound and a known ASK1 inhibitor, Selonsertib, obtained using various biophysical techniques.

TechniqueParameterThis compoundSelonsertib (Reference)
Surface Plasmon Resonance (SPR) KD (nM)150 ± 205 ± 0.8
kon (105 M-1s-1)2.1 ± 0.38.5 ± 1.2
koff (10-3 s-1)3.15 ± 0.40.425 ± 0.05
Isothermal Titration Calorimetry (ITC) KD (nM)180 ± 308 ± 1.5
ΔH (kcal/mol)-8.5 ± 0.9-12.2 ± 1.1
-TΔS (kcal/mol)-1.2 ± 0.2-1.8 ± 0.3
Microscale Thermophoresis (MST) KD (nM)165 ± 256 ± 1.0
In Vitro Kinase Assay IC50 (nM)250 ± 401.55 ± 0.27[1][2]

Table 1: Comparative Binding Data for ASK1 Inhibitors. This table presents a hypothetical comparison of binding affinities and thermodynamic parameters for the candidate compound and a known inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. A variety of biophysical techniques can be employed to study protein-ligand interactions.[3][4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[5][6] It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol:

  • Immobilize recombinant human ASK1 protein onto a CM5 sensor chip via amine coupling.

  • Prepare a series of concentrations of this compound and Selonsertib in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compounds over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

  • After each injection, regenerate the sensor surface with a low pH buffer.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

G Immobilize ASK1 Immobilize ASK1 Inject Ligand Inject Ligand Immobilize ASK1->Inject Ligand Measure Response Measure Response Inject Ligand->Measure Response Regenerate Surface Regenerate Surface Measure Response->Regenerate Surface Data Analysis Data Analysis Regenerate Surface->Data Analysis

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[6][7]

Protocol:

  • Place a solution of purified ASK1 protein in the sample cell of the calorimeter.

  • Fill the injection syringe with a concentrated solution of this compound or Selonsertib.

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Measure the heat change after each injection.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model to determine KD, ΔH, and the stoichiometry of binding (n).

G Load ASK1 into Cell Load ASK1 into Cell Titrate Ligand Titrate Ligand Load ASK1 into Cell->Titrate Ligand Load Ligand into Syringe Load Ligand into Syringe Load Ligand into Syringe->Titrate Ligand Measure Heat Change Measure Heat Change Titrate Ligand->Measure Heat Change Generate Binding Isotherm Generate Binding Isotherm Measure Heat Change->Generate Binding Isotherm Thermodynamic Analysis Thermodynamic Analysis Generate Binding Isotherm->Thermodynamic Analysis

Figure 3: Isothermal Titration Calorimetry (ITC) experimental workflow.
X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding mode and key molecular interactions.

Protocol:

  • Co-crystallize the ASK1 protein with an excess of this compound.

  • Expose the resulting crystals to a high-intensity X-ray beam.

  • Collect the diffraction data.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Refine the structure and build the ligand into the electron density map.

  • Analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.

G Co-crystallization Co-crystallization X-ray Diffraction X-ray Diffraction Co-crystallization->X-ray Diffraction Data Collection Data Collection X-ray Diffraction->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Model Building & Refinement Model Building & Refinement Structure Solution->Model Building & Refinement Interaction Analysis Interaction Analysis Model Building & Refinement->Interaction Analysis

References

In Vivo Validation of Oxazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to successful in vivo validation is a critical step in the therapeutic development pipeline. This guide provides an objective comparison of oxazole compounds across different therapeutic areas, highlighting the correlation between in vitro activity and in vivo efficacy, supported by experimental data and detailed protocols.

The oxazole scaffold is a versatile heterocyclic ring that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds.[1] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3] This guide focuses on three distinct classes of oxazole derivatives, presenting a comparative analysis of their performance in both laboratory assays and living organisms.

Antioxidant Isoxazole-Carboxamides

A series of fluorophenyl-isoxazole-carboxamide derivatives have been investigated for their potential as antioxidant agents. The in vitro antioxidant capacity of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, a common method for assessing a compound's ability to act as a hydrogen donor.[4][5]

Comparative Performance
CompoundIn Vitro: DPPH Scavenging IC50 (µg/mL)In Vivo: Total Antioxidant Capacity (TAC)
Compound 2a 0.45 ± 0.21[4][5]Two-fold greater than the positive control (Quercetin) in mice.[4][5]
Compound 2c 0.47 ± 0.33[4][5]Not reported.
Trolox (Control) 3.10 ± 0.92[4][5]Not applicable.
Quercetin (Control) Not reported.Positive control for in vivo study.[4][5]

The data clearly indicates a strong correlation between the potent in vitro antioxidant activity of Compound 2a and its significant antioxidant capacity in a living model.

Experimental Workflow: Antioxidant Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation iv_start Synthesized Oxazole Compounds dpph DPPH Radical Scavenging Assay iv_start->dpph ic50 Determine IC50 Values dpph->ic50 select Select Most Potent Compound (Compound 2a) ic50->select Based on In Vitro Results animal Administer to Animal Model (Mice) select->animal tac Measure Total Antioxidant Capacity (TAC) animal->tac

Experimental workflow for antioxidant oxazole compounds.
Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The oxazole compounds and a positive control (e.g., Trolox or ascorbic acid) are prepared at various concentrations.

  • Reaction: A defined volume of the test compound solution is mixed with the DPPH solution in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

In Vivo: Total Antioxidant Capacity (TAC) in Mice

  • Animal Model: Male mice are divided into several groups: a control group, a group receiving a known antioxidant (e.g., Quercetin), and groups receiving different doses of the test oxazole compound.[4][5]

  • Administration: The test compound and control are administered to the mice, typically via intraperitoneal injection.[4][5]

  • Sample Collection: After a specified time, blood samples are collected from the mice.

  • Measurement: The total antioxidant capacity of the plasma or serum is determined using a commercially available assay kit. These kits often employ a colorimetric method where a chromogen is oxidized, and the antioxidant capacity of the sample is measured by its ability to inhibit this color change.

  • Analysis: The TAC values of the treated groups are compared to the control group to determine the in vivo antioxidant effect of the compound.

Anti-Adipogenic Oxazole Derivatives

A novel N-alkylated oxazole bromide salt, referred to as Compound 19e, has been identified as a potent inhibitor of adipogenesis.[6] Its efficacy was first established in an in vitro model of fat cell formation and subsequently validated in an in vivo model of diet-induced obesity.[6]

Comparative Performance
CompoundIn Vitro: Anti-Adipogenic Effect (3T3-L1 cells)In Vivo: Anti-Obesity Effect (Syrian Golden Hamsters)
Compound 19e Potent inhibition of 3T3-L1 preadipocyte differentiation.[6]Improved dyslipidemia in high-calorie diet-fed hamsters.[6]

Compound 19e's ability to inhibit the formation of fat cells in vitro translated to a beneficial effect on lipid metabolism in an animal model of obesity.

Signaling Pathway: AMPK Activation

Compound 19e exerts its anti-adipogenic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[6] AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic processes like lipid synthesis.

G compound Compound 19e ampk AMPK Activation compound->ampk mce Inhibition of Mitotic Clonal Expansion ampk->mce mito Enhanced Mitochondrial Oxygen Consumption ampk->mito adipogenesis Reduced Adipogenesis mce->adipogenesis mito->adipogenesis

AMPK signaling pathway activated by Compound 19e.
Experimental Protocols

In Vitro: 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Induction of Differentiation: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers, such as insulin, dexamethasone, and isobutylmethylxanthine (IBMX). The test oxazole compound is added at various concentrations.

  • Maintenance: After 2-3 days, the medium is replaced with an adipocyte maintenance medium containing insulin, with or without the test compound. The medium is changed every 2-3 days.

  • Assessment of Adipogenesis: After 7-10 days, the degree of adipocyte differentiation is assessed. This is typically done by staining the intracellular lipid droplets with Oil Red O.

  • Quantification: The stained lipid droplets are then extracted, and the absorbance is measured to quantify the extent of lipid accumulation.

In Vivo: High-Fat Diet-Induced Obesity Model in Hamsters

  • Animal Model: Syrian golden hamsters are fed a high-fat diet to induce obesity and dyslipidemia.

  • Treatment: The animals are divided into a control group (receiving vehicle) and a treatment group (receiving Compound 19e). The compound is administered orally or via another appropriate route for a specified period.

  • Monitoring: Body weight, food intake, and other relevant physiological parameters are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, blood samples are collected to measure lipid profiles (e.g., triglycerides, cholesterol). Adipose tissue depots can also be excised and weighed.

Anticancer Oxazole Derivatives: Dual VEGFR-2/c-Met Inhibition

In the realm of oncology, a key strategy is the inhibition of signaling pathways that drive tumor growth and angiogenesis. Oxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play crucial roles in these processes.

Comparative Performance
CompoundIn Vitro: VEGFR-2 InhibitionIn Vitro: Cytotoxicity (IC50 in µM)In Vivo: Tumor Growth Inhibition
Compound 14o Potent inhibition, comparable to Sorafenib.[7]MCF-7: 3.22 ± 0.13, HepG2: 4.61 ± 0.21[7]Data not available.
Sorafenib (Control) Positive control for VEGFR-2 inhibition.[7]Not reported in the same study.Not applicable.

The potent in vitro activity of Compound 14o against VEGFR-2 and cancer cell lines makes it a strong candidate for further in vivo evaluation.

Signaling Pathway: Dual VEGFR-2 and c-Met Inhibition

The simultaneous inhibition of VEGFR-2 and c-Met pathways is a promising strategy to overcome resistance to anti-angiogenic therapies. VEGFR-2 is a key mediator of angiogenesis, while c-Met is involved in tumor cell proliferation, survival, and invasion.

G cluster_0 VEGFR-2 Pathway cluster_1 c-Met Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 p_vegfr2 p-VEGFR-2 vegfr2->p_vegfr2 angiogenesis Angiogenesis p_vegfr2->angiogenesis hgf HGF cmet c-Met hgf->cmet p_cmet p-c-Met cmet->p_cmet proliferation Proliferation, Survival, Invasion p_cmet->proliferation oxazole Oxazole Inhibitor oxazole->vegfr2 Inhibits oxazole->cmet Inhibits

Dual inhibition of VEGFR-2 and c-Met signaling pathways.
Experimental Protocols

In Vitro: VEGFR-2 Kinase Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. This is often done using an ELISA-based format.

  • Procedure: Recombinant VEGFR-2 enzyme is incubated with a substrate (a peptide or protein that can be phosphorylated) and ATP in the presence of varying concentrations of the test oxazole compound.

  • Detection: The amount of phosphorylated substrate is then quantified, typically using a specific antibody that recognizes the phosphorylated form of the substrate. The signal is usually detected via a colorimetric or chemiluminescent reaction.

  • Analysis: The IC50 value is calculated, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In Vivo: Tumor Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., MCF-7 or HepG2) are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the oxazole compound at a specific dose and schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

This guide underscores the importance of a multi-faceted approach to drug discovery, where promising in vitro findings for oxazole compounds are rigorously tested and validated in relevant in vivo models to ascertain their true therapeutic potential.

References

Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics and deeper biological understanding, computational models have become indispensable for predicting molecular interactions and cellular behaviors. However, the true value of these in silico predictions is only realized through rigorous experimental validation. This guide provides a framework for this critical cross-validation process, using a case study of a computationally predicted kinase inhibitor to illustrate the synergy between predictive modeling and experimental data.

Case Study Overview: Predicting a Novel Inhibitor for Kinase-B

Recent drug discovery efforts often leverage machine learning to screen vast libraries of chemical compounds against specific protein targets.[1][2][3] In this case study, a proprietary ensemble learning model predicted that a novel small molecule, "Cmpd-A," would effectively inhibit "Kinase-B," a critical enzyme in a pro-inflammatory signaling pathway. The model's prediction was based on learned patterns from large datasets of known drug-target interactions. The primary computational prediction was a strong binding affinity, quantified by a low half-maximal inhibitory concentration (IC50).

Data Presentation: Comparing Predictions with Experimental Results

The cornerstone of cross-validation is the direct comparison of quantitative data from both computational and experimental sources. The following tables summarize the findings for Cmpd-A.

Table 1: Predicted vs. Experimental Inhibitory Activity

CompoundComputational Prediction (Predicted IC50, nM)Experimental Result (in vitro Kinase Assay, IC50, nM)
Cmpd-A85110
Control-Neg> 10,000> 10,000

Table 2: Cellular Activity - Inhibition of Downstream Signaling

TreatmentTarget ProteinMeasurement (Relative Phosphorylation Level)
Vehicle Controlp-Substrate-C1.00 (Baseline)
Cmpd-A (200 nM)p-Substrate-C0.35
Control-Neg (200 nM)p-Substrate-C0.98
Experimental Validation Workflow

To validate the computational prediction, a multi-step experimental workflow was implemented. This process begins with a direct biochemical assay to confirm the predicted drug-target interaction and then moves to a cell-based model to assess the compound's effect in a more biologically relevant context.

G cluster_0 Computational Prediction cluster_1 Experimental Validation pred ML Model Predicts Cmpd-A inhibits Kinase-B invitro In Vitro Kinase Assay (Measures IC50) pred->invitro Test Prediction cell Cell-Based Assay (Western Blot for p-Substrate-C) invitro->cell Assess Cellular Efficacy confirm Confirmation of In Silico Hypothesis cell->confirm

Caption: Experimental workflow for validating computational predictions.
Signaling Pathway Context

Cmpd-A is predicted to inhibit Kinase-B, which plays a pivotal role in the "InflammaSignal" pathway. In this pathway, an upstream signal activates Kinase-A, which in turn phosphorylates and activates Kinase-B. Activated Kinase-B then phosphorylates Substrate-C, leading to a pro-inflammatory response. The therapeutic hypothesis is that by inhibiting Kinase-B, Cmpd-A can block this cascade.

G cluster_pathway InflammaSignal Pathway Upstream Upstream Signal KinaseA Kinase-A Upstream->KinaseA activates KinaseB Kinase-B KinaseA->KinaseB phosphorylates SubstrateC Substrate-C KinaseB->SubstrateC phosphorylates Response Inflammatory Response SubstrateC->Response CmpdA Cmpd-A CmpdA->KinaseB inhibits

Caption: The InflammaSignal pathway with the predicted target of Cmpd-A.

Experimental Protocols

Detailed and robust experimental design is crucial for generating reliable validation data.

In Vitro Kinase Assay

Objective: To determine the IC50 value of Cmpd-A for Kinase-B, which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Methodology:

  • Reaction Setup: Recombinant human Kinase-B and a specific peptide substrate are mixed in a kinase buffer.[4]

  • Compound Addition: Cmpd-A is serially diluted and added to the reaction wells. A DMSO control is also included.

  • Initiation: The kinase reaction is started by adding ATP.[4] For quantification, radioactively labeled ATP (e.g., ³²P-ATP) is often used.[5]

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Termination: The reaction is stopped by adding a solution like 6x Protein Loading dye and heating.[4]

  • Detection: The amount of phosphorylated substrate is measured. In radioactive assays, this involves separating the phosphorylated substrate from the remaining labeled ATP, often using gel electrophoresis, followed by quantification via phosphorimaging or scintillation counting.[5][6]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Substrate-C

Objective: To assess whether Cmpd-A can inhibit the phosphorylation of Kinase-B's downstream target, Substrate-C, in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and then treated with an inflammatory stimulus to activate the InflammaSignal pathway. Cells are simultaneously treated with either Cmpd-A, a negative control compound, or a vehicle control (DMSO) for a specified duration.

  • Cell Lysis: After treatment, cells are washed and then lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[7][8] Samples are kept on ice to prevent protein degradation.[8][9]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading in the next step.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).[8]

  • Blocking: The membrane is incubated in a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Milk is often avoided as it contains phosphoproteins that can cause high background.[8][9][10]

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of Substrate-C (p-Substrate-C). After washing, it is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[8]

  • Detection: A chemiluminescent substrate is added to the blot, which reacts with the HRP to produce light.[9] This signal is captured using an imaging system.

  • Normalization: To ensure that changes in the p-Substrate-C signal are due to the inhibitor and not differences in protein loading, the blot is often stripped and re-probed with an antibody against the total amount of Substrate-C or a housekeeping protein (e.g., GAPDH).[10][11] The phosphorylated protein signal is then normalized to the total protein signal.

References

Comparative Efficacy Analysis of 2-(Pyridin-3-yl)-4,5-dihydrooxazole and Standard Nicotinic Acetylcholine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Hypothetical Efficacy Comparison and Future Research Guide

This guide provides a comparative overview of the hypothesized efficacy of 2-(Pyridin-3-yl)-4,5-dihydrooxazole with established standard inhibitors of nicotinic acetylcholine receptors (nAChRs). Due to a lack of direct experimental data for this compound, this analysis is based on the prevalence of the pyridine-oxazoline scaffold in known nAChR modulators. The data presented for standard inhibitors serves as a benchmark for potential future evaluation of this compound.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems, playing key roles in various physiological processes. Their dysfunction is implicated in a range of disorders, including nicotine addiction, Parkinson's disease, Alzheimer's disease, and certain psychiatric conditions. Consequently, nAChRs are significant targets for drug discovery. The compound this compound contains structural motifs present in known nAChR inhibitors, suggesting it may exhibit similar activity. This guide compares the efficacy of well-characterized nAChR inhibitors to provide a framework for the potential assessment of this compound.

Data Presentation: A Comparative Efficacy Table

The following table summarizes the inhibitory potency (IC50 and Ki values) of several standard nAChR inhibitors against the α4β2 subtype, a major nAChR in the brain. The efficacy of this compound is currently unknown and is denoted as "Not Available."

CompoundTargetIC50 (µM)Ki (nM)Mechanism of Action
This compound Hypothesized: nAChRsNot Available Not Available Hypothesized: Antagonist
Vareniclineα4β2 nAChR0.06 - 18 (EC50, partial agonist)[1]0.14 - 0.4[1][2]Partial Agonist
Bupropionα4β2 nAChR8[3]Not Widely ReportedNon-competitive Antagonist[4][5]
Mecamylamineα4β2 nAChR2.5[6]Not Widely ReportedNon-competitive Antagonist[6][7]
Dihydro-β-erythroidine (DHβE)α4β2 nAChR0.37Not Widely ReportedCompetitive Antagonist

Note: IC50 and Ki values can vary depending on the specific experimental conditions.

Experimental Protocols

The efficacy data for the standard inhibitors presented in this guide are typically determined using the following key experimental methodologies:

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with a preparation of cells or tissues expressing the target nAChR subtype.[1][8] The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Typical Procedure:

    • Prepare membranes from cells (e.g., HEK293) stably expressing the human α4β2 nAChR subtype.

    • Incubate the membranes with a fixed concentration of a radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound in a suitable buffer.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand (e.g., nicotine).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of a compound on the ion channel activity of the receptor.

  • Objective: To determine if a compound acts as an agonist, antagonist, or modulator of nAChR function and to quantify its potency (EC50 for agonists, IC50 for antagonists).

  • Principle: Oocytes from Xenopus laevis are injected with cRNAs encoding the subunits of the desired nAChR subtype. These oocytes then express functional receptors on their surface. Two microelectrodes are inserted into the oocyte, one to control the membrane potential (voltage clamp) and the other to measure the current flowing across the membrane. Application of an agonist (like acetylcholine) opens the ion channels, resulting in an inward current. An antagonist will block this current.

  • Typical Procedure for Antagonist Profiling:

    • Prepare and inject Xenopus oocytes with cRNAs for human α4 and β2 nAChR subunits.

    • After 2-7 days of incubation to allow for receptor expression, place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a specific concentration of acetylcholine (ACh) to elicit a baseline current response.

    • Pre-apply the test compound (e.g., this compound) at varying concentrations for a set period, followed by co-application with ACh.

    • Measure the peak amplitude of the ACh-evoked current in the presence of the test compound.

    • Plot the percentage of inhibition of the baseline current against the logarithm of the test compound concentration to determine the IC50 value.[9]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the evaluation of nAChR inhibitors.

G Signaling Pathway of nAChR Inhibition cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Inhibitor Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vesicle Synaptic Vesicle Vesicle->ACh Release IonChannel Ion Channel (Open) nAChR->IonChannel Activation BlockedChannel Ion Channel (Blocked) nAChR->BlockedChannel Depolarization Depolarization / Neuronal Excitation IonChannel->Depolarization Inhibitor This compound or Standard Inhibitor Inhibitor->nAChR Binds and Blocks G Experimental Workflow for IC50 Determination A Prepare nAChR-expressing cells (e.g., Xenopus oocytes or HEK293 cells) B Establish Baseline: Apply ACh to elicit a stable current response A->B C Pre-incubate with varying concentrations of test compound B->C D Co-apply test compound and ACh C->D E Measure peak current response and calculate % inhibition D->E F Plot % inhibition vs. [compound] to determine IC50 E->F

References

A Comparative Guide to the Reproducibility of Catalytic Results Using PyBOX Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the pursuit of high enantioselectivity and yield is paramount. Pyridine-2,6-bis(oxazoline) ligands, commonly known as PyBOX ligands, have emerged as a privileged class of C2-symmetric chiral ligands, widely employed in a multitude of stereoselective transformations.[1][2] Their tridentate "pincer-type" coordination to a wide range of metals, including copper, iron, ruthenium, and lanthanides, creates a well-defined chiral environment that effectively controls the stereochemical outcome of reactions.[3][4] This guide provides a comparative analysis of the performance of PyBOX ligands in key asymmetric reactions, with a focus on the factors that influence the reproducibility of catalytic results. Experimental data is presented to offer a quantitative comparison with alternative ligands, and detailed methodologies for seminal reactions are provided.

Performance of PyBOX Ligands in Key Asymmetric Reactions

The versatility of PyBOX ligands is demonstrated by their successful application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic and steric properties of the PyBOX ligand can be readily tuned by modifying the substituents on the oxazoline rings, allowing for optimization of the catalyst's performance for specific substrates and reactions.[5]

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acid catalysts derived from PyBOX ligands and metal salts, particularly copper(II) and iron(III), have proven to be highly effective in catalyzing enantioselective Diels-Alder reactions.[5][6] The performance of different PyBOX ligands in the lanthanum-catalyzed Diels-Alder reaction of 2-acryloylpyridine with cyclopentadiene is summarized below, alongside a comparison with a PhenOx ligand.

LigandMetalYield (%)Diastereomeric Ratio (endo/exo)Enantiomeric Excess (ee, %)Reference
i-Pr-PyBOX La(OTf)₃9194:688:12[7]
Bn-PyBOX La(OTf)₃9568:3289:11[7]
PhenOx-1La(OTf)₃8758:4286.5:13.5[7]

In this specific reaction, both i-Pr-PyBOX and Bn-PyBOX ligands afford high yields and good to excellent enantioselectivities.[7] Notably, the choice of substituent on the PyBOX ligand can influence the diastereoselectivity of the reaction.

The asymmetric hydrosilylation of ketones provides a direct route to chiral secondary alcohols. Rhodium and iron complexes of PyBOX ligands have been successfully employed as catalysts for this transformation.[8][9] A comparison of different PyBOX-Fe complexes in the hydrosilylation of acetophenone highlights the influence of the oxazoline substituent on catalytic activity and enantioselectivity.

LigandMetalSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
(S,S)-iPr-PyBOX FeAcetophenone>9849[8]
(S,S)-tBu-PyBOX FeAcetophenone1810[8]
(S,S)-Bn-PyBOX FeAcetophenone>9826[8]
(CyAPDI)Fe2-Hexanone--[8]

While the PyBOX-Fe catalysts are active, the enantioselectivities are modest in some cases.[8] Interestingly, the use of a bis(imino)pyridine ligand (CyAPDI) resulted in a more active catalyst compared to the PyBOX derivatives for the hydrosilylation of 2-hexanone.[8]

Nickel-catalyzed asymmetric Negishi cross-coupling reactions of secondary alkyl halides with organozinc reagents are a powerful method for the formation of chiral C-C bonds. The choice of PyBOX ligand has been shown to be crucial for achieving high enantioselectivity and yield, and is highly dependent on the substrate.[7][10]

Reaction TypeOptimal LigandSubstrate ExampleYield (%)Enantiomeric Excess (ee, %)Reference
Secondary Allylic Chlorides with AlkylzincsCH₂CH₂Ph-PyBOX Cinnamyl chlorideHighHigh[7]
α-Bromo Amides with Organozincsi-Pr-PyBOX N-phenyl-2-bromopropanamide8594[7]
Secondary Benzylic Bromides with Organozincsi-Pr-PyBOX 1-BromoethylbenzeneGoodHigh[7]

This substrate-dependent ligand optimality underscores the importance of screening different PyBOX variants for a given Negishi cross-coupling reaction to achieve the best results.[7]

Factors Influencing the Reproducibility of Catalytic Results

While PyBOX ligands have demonstrated excellent performance in many asymmetric reactions, achieving reproducible results can be challenging. Several factors can contribute to variability in catalytic activity and enantioselectivity.

  • Ligand Purity and Synthesis: The enantiomeric purity of the PyBOX ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess of the product. The synthesis of PyBOX ligands, typically from chiral amino alcohols and 2,6-pyridinedicarbonyl dichloride or dinitrile, must be carefully controlled to ensure high purity.[11]

  • Catalyst Preparation and Activation: The method of catalyst preparation, whether in situ or as a pre-formed complex, can significantly impact its activity and stability. For instance, in the asymmetric hydrosilylation of acetophenone, the method of catalyst preparation influenced the enantioselectivity.[12] In some cases, the formation of catalytically inactive bis(chelate) complexes can be a deactivation pathway, leading to poor yields and reduced reproducibility.[8]

  • Stability of the Metal Complex: The stability of the PyBOX-metal complex under the reaction conditions is crucial for maintaining catalytic activity throughout the reaction. For example, in the enantioselective Mukaiyama aldol reaction, a bulkier PyBOX ligand was found to form a more stable Fe(II) complex, leading to better reproducibility of the reaction yield and enantiomeric excess.[13] The bulky silyl groups were believed to shield the Fe(II) center from oxidation.[13]

  • Reaction Conditions: As with any catalytic reaction, parameters such as solvent, temperature, concentration, and the purity of reagents and substrates can all affect the outcome and reproducibility. The presence of water or other impurities can deactivate the catalyst or lead to side reactions.

Experimental Protocols

Detailed experimental protocols are essential for ensuring the reproducibility of catalytic results. Below are representative procedures for key asymmetric reactions using PyBOX ligands.

This protocol describes the in situ preparation of the catalyst and the subsequent Diels-Alder reaction.

Catalyst Preparation (in situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-Ph-BOX (0.11 mmol).

  • Add anhydrous CH₂Cl₂ (10 mL) to dissolve the ligand.

  • In a separate flame-dried flask, add Cu(OTf)₂ (0.10 mmol).

  • To the flask containing Cu(OTf)₂, add anhydrous CH₂Cl₂ (10 mL).

  • Stir both solutions at room temperature until fully dissolved.

  • Transfer the ligand solution to the Cu(OTf)₂ solution via cannula under argon.

  • Stir the resulting light blue solution at room temperature for 1-2 hours to ensure complete complex formation.

Diels-Alder Reaction:

  • To a flame-dried Schlenk flask containing activated 4 Å molecular sieves (approx. 250 mg), add the dienophile, N-acryloyl-2-oxazolidinone (1.0 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to -78 °C.

  • To the cooled solution, add the prepared catalyst solution (10 mol%) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[6]

Diels_Alder_Workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Diels-Alder Reaction Ligand_Sol Dissolve (S,S)-Ph-BOX in CH₂Cl₂ Mixing Transfer Ligand Solution to Cu Solution Ligand_Sol->Mixing Cu_Sol Dissolve Cu(OTf)₂ in CH₂Cl₂ Cu_Sol->Mixing Complex_Formation Stir for 1-2h (Catalyst Solution) Mixing->Complex_Formation Catalyst_Add Add Catalyst Solution Complex_Formation->Catalyst_Add Dienophile_Prep Dienophile + Mol. Sieves in CH₂Cl₂ at -78°C Dienophile_Prep->Catalyst_Add Stir1 Stir for 30 min Catalyst_Add->Stir1 Diene_Add Add Cyclopentadiene Stir1->Diene_Add Stir2 Stir at -78°C Diene_Add->Stir2 Quench Quench with NaHCO₃ Stir2->Quench Workup Extraction & Purification Quench->Workup

Workflow for Cu(II)-BOX Catalyzed Diels-Alder Reaction.

This procedure outlines the general steps for the catalytic hydrosilylation of a ketone.

Reaction Setup:

  • In a glovebox, charge a vial with the Iron-PyBOX catalyst (e.g., (S,S)-(iPrPybox)Fe(CH₂SiMe₃)₂, 0.3 mol%).

  • Add a toluene solution of the ketone substrate (e.g., acetophenone, 1.0 mmol).

  • Add the silane reducing agent (e.g., PhSiH₃, 2.0 mmol).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or ¹H NMR analysis.

  • Upon completion, perform a basic workup to hydrolyze the silyl ether to the corresponding alcohol.

  • Determine the enantiomeric excess of the alcohol product by chiral GC or HPLC analysis.[10]

Hydrosilylation_Workflow Start Start Setup Combine Catalyst, Substrate, and Silane in Toluene Start->Setup Reaction Stir at Room Temperature Setup->Reaction Monitoring Monitor by GC or NMR Reaction->Monitoring Workup Basic Workup (Hydrolysis) Monitoring->Workup Analysis Determine ee by Chiral GC/HPLC Workup->Analysis End End Analysis->End

General workflow for asymmetric hydrosilylation.

This protocol is for the cross-coupling of a secondary α-bromo amide with an organozinc reagent.

Reaction Procedure:

  • In a glovebox, to a vial add NiCl₂(dme) (5 mol %) and the PyBOX ligand (e.g., (S)-i-Pr-Pybox, 6 mol %).

  • Add a solvent such as 1,3-dimethyl-2-imidazolidinone (DMI).

  • Add the α-bromo amide (1.0 equiv).

  • Add the organozinc reagent (e.g., Me₂Zn, 2.0 equiv).

  • Seal the vial and stir the reaction at the desired temperature (e.g., room temperature).

  • Monitor the reaction by GC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by chromatography.[8]

Negishi_Coupling_Logical_Flow cluster_reagents Reagent Combination Catalyst_Prep NiCl₂(dme) + PyBOX ligand in DMI Substrate_Add Add α-bromo amide Catalyst_Prep->Substrate_Add Organozinc_Add Add Organozinc reagent Substrate_Add->Organozinc_Add Reaction Stir at specified temperature Organozinc_Add->Reaction Monitoring Monitor reaction progress Reaction->Monitoring Workup Quench and aqueous workup Monitoring->Workup Purification Chromatographic purification Workup->Purification Product Chiral product Purification->Product

Logical flow for Ni-PyBOX catalyzed Negishi cross-coupling.

References

A Comparative Guide to Leading Platforms for Structural Confirmation of Reaction Intermediates and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction intermediates and byproducts is a critical step in understanding reaction mechanisms, optimizing processes, and ensuring the safety and efficacy of final products. This guide provides an objective comparison of leading analytical platforms and services designed for this purpose, supported by experimental data and detailed protocols.

The identification of transient and often low-concentration species requires sophisticated analytical techniques. This guide focuses on a comparison of prominent commercial solutions in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the capabilities of platforms from industry leaders including Bruker, Mettler Toledo, Agilent, and Waters, as well as specialized services offered by contract research organizations (CROs).

In-Situ Monitoring: A Paradigm Shift in Reaction Analysis

Modern analytical approaches emphasize in-situ (in the reaction vessel) monitoring, which provides real-time data on reaction kinetics, the formation and consumption of intermediates, and the emergence of byproducts. This is a significant advancement over traditional offline analysis, which can be prone to errors due to sample handling and the inherent instability of many reactive species.

Comparative Analysis of Key Technologies

The choice of analytical technique depends on several factors, including the nature of the reaction, the expected concentration and lifetime of the intermediates, and the specific information required. The following table summarizes the key performance characteristics of leading commercial platforms for in-situ reaction analysis.

Parameter Bruker InsightMR (NMR) Mettler Toledo ReactIR (FTIR) Agilent InfinityLab Online LC Waters ACQUITY UPLC-MS
Technique In-situ Nuclear Magnetic ResonanceIn-situ Fourier-Transform InfraredOnline High-Performance Liquid ChromatographyOnline Ultra-Performance Liquid Chromatography with Mass Spectrometry
Information Provided Detailed molecular structure, quantificationFunctional group changes, reaction kineticsSeparation and quantification of componentsSeparation, quantification, and mass-to-charge ratio (structural information)
Sensitivity Typically in the millimolar (mM) range; can be enhanced with cryoprobes.[1]Capable of detecting species at low ppm levels.Dependent on detector; UV-Vis detectors typically in the micromolar (µM) range.High sensitivity, with detection limits often in the picomolar (pM) to nanomolar (nM) range, depending on the analyte and mass spectrometer.[2]
Resolution High spectral resolution, allowing for the identification of subtle structural differences.4 cm⁻¹ maximum resolution.[3]High chromatographic resolution for complex mixture separation.Excellent chromatographic resolution and high mass resolution with appropriate mass analyzers.
Data Acquisition Speed Seconds to minutes per spectrum, depending on the desired signal-to-noise ratio.[4]Typically acquires multiple spectra per minute.Cycle times can be as short as 1 minute.[5]Analysis times can be less than a minute.[3]
Sample Requirements Solution-phase reactions in NMR tubes or flow cells; requires deuterated solvents for locking.Liquid or gas phase reactions; probes are inserted directly into the reactor.Liquid samples drawn from the reactor; may require dilution or quenching.[6]Liquid samples, often requiring minimal preparation like filtering and dilution.[3]
Operating Pressure Flow tube tested to withstand pressures over 10 bar.[7][8]Probes can operate from vacuum to 350 barg.[9]Up to 800 bar.[6]Up to 18,000 psi.
Temperature Range Temperature-controlled transfer lines with a capability of -20 to 120 °C.[8]Probe tip temperature range of -80 °C to 300 °C.[9]Column thermostatting from 10 °C below ambient to 85 °C.[10]Column temperature settable from 20.0 to 90.0 °C.[11]

Workflow for Structural Elucidation

The process of identifying an unknown reaction intermediate or byproduct typically follows a structured workflow, integrating various analytical techniques to build a comprehensive picture of the molecule's structure.

G General Workflow for Structural Elucidation of Reaction Intermediates cluster_0 Initial Detection & Hypothesis cluster_1 Isolation & Purification (if possible) cluster_2 Definitive Structural Confirmation A In-situ Reaction Monitoring (FTIR, NMR, Online LC) B Propose Putative Structure(s) (Based on reactants, reaction type) A->B C Reaction Quenching / Trapping B->C If intermediate is unstable E High-Resolution Mass Spectrometry (HRMS) B->E Direct infusion if ionizable D Preparative Chromatography (HPLC, SFC) C->D D->E F 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->F G X-ray Crystallography (for stable solids) D->G H Final Structure Confirmed E->H F->H G->H

A generalized workflow for identifying unknown reaction species.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for the key techniques discussed.

In-situ Reaction Monitoring by FTIR Spectroscopy (Mettler Toledo ReactIR)

Objective: To monitor the progress of a chemical reaction in real-time by observing changes in infrared absorption bands corresponding to reactants, intermediates, and products.

Methodology:

  • Probe Insertion: Insert the ReactIR probe directly into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture and that there is adequate agitation to ensure homogeneity.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and any starting materials that are present before initiating the reaction. This will be subtracted from the reaction spectra.

  • Reaction Initiation: Initiate the reaction by adding the final reagent or by changing the temperature.

  • Data Acquisition: Begin collecting spectra at a predefined interval (e.g., every 30 seconds). The iC IR software allows for real-time visualization of spectral changes.[3]

  • Data Analysis: Identify key absorption bands for reactants, products, and any new transient species. Plot the intensity of these bands over time to generate concentration profiles and determine reaction kinetics.[12] The "One Click Analytics" feature in the iC IR software can automate the process of identifying and trending key spectral features.[3]

Online Reaction Monitoring by UPLC-MS (Waters ACQUITY UPLC-MS)

Objective: To separate and identify components of a reaction mixture at various time points, providing both quantitative data and mass information for structural elucidation.

Methodology:

  • System Setup: An ACQUITY UPLC System is coupled to a mass spectrometer (e.g., a single quadrupole or a high-resolution mass spectrometer).[3] The system is configured for automated sampling from the reaction vessel.

  • Sample Preparation: For many reactions, sample preparation can be as minimal as filtering and diluting the reaction mixture before injection.[3] This is often automated by the online sampling system.

  • Chromatographic Separation: A sub-2-µm particle column is used for rapid and high-resolution separation of the reaction components. A typical gradient might run from 5% to 95% organic solvent in under one minute.[3]

  • Mass Spectrometry Detection: The mass spectrometer is set to acquire data over a relevant mass range. For unknown identification, a full scan mode is used. For targeted analysis of known intermediates, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity.

  • Data Analysis: The Empower or MassLynx software is used to process the chromatographic and mass spectral data. This allows for the quantification of known components and the tentative identification of unknowns based on their mass-to-charge ratio and fragmentation patterns.

In-situ NMR for Quantitative Reaction Monitoring (Bruker InsightMR)

Objective: To obtain detailed structural information and quantitative data on all NMR-active species in a reaction mixture over time.

Methodology:

  • Flow Setup: The reaction is performed in a standard laboratory reactor, and the reaction mixture is continuously circulated through a flow tube located within the NMR probe using the InsightMR flow unit.[7] Temperature-controlled transfer lines ensure the sample in the NMR spectrometer is at the same temperature as the reaction.[7]

  • NMR Acquisition: A series of 1D NMR spectra (e.g., ¹H, ¹³C, ¹⁹F) are acquired automatically at set time intervals. The InsightMR software allows for on-the-fly adjustments to acquisition parameters based on the real-time kinetic data.[7]

  • Quantitative Analysis: The concentration of each species is determined by integrating the corresponding signals in the NMR spectrum. For accurate quantification, it is essential to ensure that the magnetization has fully relaxed between scans.[13] The use of an internal standard can improve the accuracy of quantification.

  • Data Processing: The software can handle large sets of stacked spectra, allowing for the creation of kinetic profiles for each component of the reaction. This data can be used to elucidate reaction mechanisms and build kinetic models.[14]

Conclusion

The structural confirmation of reaction intermediates and byproducts has been significantly advanced by the advent of in-situ and online analytical technologies. Platforms such as Bruker's InsightMR, Mettler Toledo's ReactIR, and the online LC-MS systems from Agilent and Waters provide researchers with powerful tools to gain deep insights into their chemical processes. The choice of the most suitable platform will depend on the specific requirements of the reaction under investigation, including the need for detailed structural information, the expected concentration of intermediates, and the speed of the reaction. For particularly challenging analyses, the expertise of specialized contract research organizations can be invaluable. By leveraging these advanced analytical capabilities, researchers in drug development and other scientific fields can accelerate their research, optimize their processes, and ensure the quality and safety of their products.

References

Comparative Docking Analysis of Pyridinyloxazoline Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridinyloxazoline analogs based on molecular docking studies. The following sections detail their binding affinities to key kinase targets, outline the experimental protocols used in these studies, and visualize the relevant signaling pathways. This guide synthesizes data from multiple hypothetical studies to offer a comparative overview of the inhibitory potential of various pyridinyloxazoline derivatives. The primary targets discussed are Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38α Mitogen-Activated Protein (MAP) Kinase, all of which are crucial in cancer and inflammatory disease pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various hypothetical pyridinyloxazoline derivatives from different simulated studies. This data provides a quantitative comparison of their potential as kinase inhibitors.

EGFR Kinase Inhibitors

A hypothetical study of novel pyridinyloxazoline derivatives targeting the EGFR receptor (PDB ID: 1M17) revealed a range of binding energies and inhibitory concentrations. The data suggests a strong correlation between the calculated binding affinity and the experimentally determined anticancer activity.

Compound IDBinding Energy (kcal/mol)IC50 (µM) against A549 cells
PYO-1a-10.254.12 ± 0.35
PYO-1b-11.503.88 ± 0.21
PYO-1c-12.112.95 ± 1.15
PYO-1d-10.985.50 ± 1.90

VEGFR-2 Kinase Inhibitors

Molecular docking studies of pyridinyloxazoline derivatives targeting the VEGFR-2 active site (PDB ID: 4ASD) have identified several potent inhibitors. The binding energies and corresponding in vitro inhibitory activities are presented below.

Compound IDBinding Energy (kcal/mol)IC50 (nM)
PYO-2a-9.8915.2 ± 2.5
PYO-2b-10.4510.8 ± 1.9
PYO-2c-11.027.3 ± 1.1
PYO-2d-9.5520.1 ± 3.2

p38α MAP Kinase Inhibitors

A series of substituted pyridinyloxazoline analogs were evaluated for their inhibitory potential against p38α MAP kinase (PDB ID: 3LHJ). The docking scores and their correlation with anti-inflammatory activity are summarized here.

Compound IDDocking Score% Inhibition at 10 µM
PYO-3a-8.9075 ± 5
PYO-3b-9.7588 ± 4
PYO-3c-8.5065 ± 7
PYO-3d-10.1092 ± 3

Experimental Protocols

The molecular docking studies cited in this guide generally follow a standardized computational workflow.

General Molecular Docking Protocol

1. Protein and Ligand Preparation:

  • The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2, p38α) is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein.

  • The 3D structures of the pyridinyloxazoline analogs are built using molecular modeling software (e.g., ChemDraw, Avogadro) and then optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.

2. Binding Site Identification:

  • The active site of the kinase is defined based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm. A grid box is generated around the active site to encompass all potential interaction points.

3. Docking Simulation:

  • A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.

  • The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses for each ligand based on the docking scores and binding energies.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

Visualization of Signaling Pathways and Workflow

Understanding the biological context of these kinase targets is essential for rational drug design. The following diagrams illustrate the signaling pathway involving EGFR and a typical experimental workflow for molecular docking.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation AKT AKT PI3K->AKT Survival Cell Survival & Anti-apoptosis AKT->Survival RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

EGFR signaling pathway leading to cell growth and proliferation.

Molecular_Docking_Workflow PDB 1. Protein Structure (from PDB) PrepProtein Protein Preparation (Add Hydrogens, Charges) PDB->PrepProtein Ligand 2. Ligand Structure (2D to 3D) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid 3. Grid Generation (Define Binding Site) PrepProtein->Grid Docking 4. Molecular Docking (AutoDock, Glide, etc.) PrepLigand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Energy, Pose) Docking->Analysis Visualization 6. Visualization (PyMOL, Chimera) Analysis->Visualization

A typical workflow for molecular docking studies.

Safety Operating Guide

Proper Disposal of 2-(Pyridin-3-yl)-4,5-dihydrooxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Pyridin-3-yl)-4,5-dihydrooxazole, like other pyridine derivatives, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical nature, this compound should be treated as hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks to researchers and the environment. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[2]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][3] This waste stream should not be mixed with other incompatible wastes.[1]

  • Waste Collection :

    • Solid Waste : Collect solid this compound and contaminated disposable items in a dedicated, clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[3]

    • Liquid Waste : If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container.[3]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] The date of waste generation should also be included.[3]

  • Storage : Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area.[3][4] This area should be away from incompatible materials such as strong oxidizing agents and acids.[1][4]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Current practices for the disposal of waste pyridine often include rotary kiln incineration.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate Waste identify->segregate solid_waste Solid Waste (e.g., contaminated labware) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Disposal store->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Hazard Data

Due to the absence of specific toxicological data for 2-(Pyridin-3-yl)-4,5-dihydrooxazole, the following data for pyridine, a structurally related and hazardous component, is provided for risk assessment.

Hazard MetricValue (Pyridine)SpeciesRouteCitation
LD50 (Oral)866 mg/kgRatOral[1]
LD50 (Dermal)1000 - 2000 mg/kgRabbitDermal[1]
LC50 (Inhalation)12.898 mg/L (4 h)RatInhalation[1]

Note: This data is for pyridine and should be used as a conservative estimate of the potential hazards of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A lab coat worn over full-length clothing.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for safety.

1. Preparation and Weighing:

  • Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use a dedicated and clearly labeled set of spatulas and weighing boats.

  • Handle the compound gently to avoid creating dust.

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

3. During the Experiment:

  • Clearly label all containers with the chemical name and any known hazards.

  • Keep the work area clean and organized.

  • Avoid working alone. Ensure another person is aware of the work being conducted.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4][5]

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Do not mix with other waste streams unless compatibility has been confirmed.[5]

2. Container Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[5][7]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh handle_dissolve Prepare Solution prep_weigh->handle_dissolve Proceed to Handling handle_label Label All Containers handle_dissolve->handle_label handle_execute Perform Experiment handle_label->handle_execute cleanup_decon Decontaminate Surfaces & Glassware handle_execute->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)-4,5-dihydrooxazole
Reactant of Route 2
2-(Pyridin-3-yl)-4,5-dihydrooxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.